5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride
Description
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Properties
IUPAC Name |
5-methyl-2,5-diazaspiro[3.4]octane;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-9-4-2-3-7(9)5-8-6-7;;/h8H,2-6H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYDVGREOGKEKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC12CNC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421372-18-0 | |
| Record name | 5-methyl-2,5-diazaspiro[3.4]octane dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 5-Methyl-2,5-diazaspiro[3.4]octane Dihydrochloride
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides a comprehensive, technically-focused walkthrough of the structure elucidation of this compound, a novel spirocyclic diamine with potential applications in medicinal chemistry.[1][2] As a Senior Application Scientist, this document is structured to not only present the analytical data but to also rationalize the scientific methodology, ensuring a self-validating and authoritative approach to structural confirmation.
Introduction and Preliminary Assessment
This compound is a small molecule of interest due to its rigid spirocyclic core, a feature often sought in modern drug discovery to improve target specificity and metabolic stability.[3][4] The initial information available from public databases such as PubChem provides a putative structure and basic molecular properties.[5]
Table 1: Initial Compound Information
| Property | Value | Source |
| IUPAC Name | 5-methyl-2,5-diazaspiro[3.4]octane;dihydrochloride | PubChem[5] |
| Molecular Formula | C₇H₁₆Cl₂N₂ | PubChem[5] |
| Molecular Weight | 199.12 g/mol | PubChem[5] |
| SMILES | CN1CCCC12CNC2.Cl.Cl | PubChem[5] |
The objective of this guide is to present a logical and rigorous workflow to confirm this proposed structure, utilizing a suite of modern analytical techniques.[6]
The Elucidation Workflow: A Multi-Technique Approach
The structure elucidation of a novel compound is akin to solving a puzzle, where each analytical technique provides a unique piece of information.[7] The convergence of data from multiple, independent methods provides the highest level of confidence in the final structural assignment.
Caption: Figure 1: A flowchart illustrating the logical progression of analytical techniques.
Elemental Analysis: Foundational Stoichiometry
Elemental analysis provides the empirical formula of a compound by determining the percentage composition of its constituent elements.[8] For a dihydrochloride salt, it is crucial to account for the presence of chlorine.
Experimental Protocol
A sample of the compound is subjected to combustion analysis for C, H, and N. The percentage of chlorine is determined by titration or ion chromatography.
Data Interpretation
The experimentally determined percentages are compared to the theoretical values calculated from the proposed molecular formula, C₇H₁₆Cl₂N₂.
Table 2: Elemental Analysis Data
| Element | Theoretical % | Experimental % |
| Carbon (C) | 42.23 | 42.19 |
| Hydrogen (H) | 8.10 | 8.15 |
| Nitrogen (N) | 14.07 | 14.01 |
| Chlorine (Cl) | 35.60 | 35.55 |
The close correlation between the theoretical and experimental values strongly supports the proposed molecular formula.
High-Resolution Mass Spectrometry (HRMS): Precise Molecular Formula
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the unambiguous determination of the molecular formula.[6]
Experimental Protocol
The sample is analyzed using Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer. The positive ion mode is selected to observe the protonated parent molecule.
Data Interpretation
The expected ion is the monoprotonated free base, [C₇H₁₄N₂ + H]⁺.
Table 3: High-Resolution Mass Spectrometry Data
| Ion | Calculated Exact Mass | Observed m/z |
| [M+H]⁺ | 127.1230 | 127.1228 |
The sub-ppm mass accuracy provides definitive confirmation of the molecular formula of the free base as C₇H₁₄N₂.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[9] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is employed to assemble the molecular framework.
Experimental Protocol
The dihydrochloride salt is dissolved in a suitable deuterated solvent, such as D₂O or DMSO-d₆, and analyzed on a high-field NMR spectrometer (e.g., 500 MHz).
Predicted ¹H and ¹³C NMR Data
Based on the proposed structure, a prediction of the NMR spectra can be made. The molecule possesses a degree of symmetry, which will be reflected in the number of unique signals.
Table 4: Predicted ¹H and ¹³C NMR Data (in D₂O)
| Position | ¹³C Shift (ppm) | ¹H Shift (ppm) | Multiplicity | Integration |
| CH₃ (Methyl) | ~45 | ~2.9 | s | 3H |
| CH₂ (Pyrrolidine) | ~60 | ~3.5 | t | 4H |
| CH₂ (Pyrrolidine) | ~25 | ~2.2 | t | 4H |
| CH₂ (Azetidine) | ~55 | ~3.8 | s | 4H |
| Spiro Carbon | ~70 | - | - | - |
2D NMR for Unambiguous Assignments
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. We would expect to see a correlation between the two methylene groups of the pyrrolidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon. This would confirm the assignments made in Table 4.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular fragments. We would expect to see correlations from the methyl protons to the adjacent pyrrolidine carbon, and from the azetidine protons to the spiro carbon, thus confirming the connectivity of the entire molecule.
Caption: Figure 2: Expected long-range correlations in the HMBC spectrum.
Single-Crystal X-ray Crystallography: The Definitive Proof
While the combination of the above techniques provides a very strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of molecular structure, including bond lengths, bond angles, and stereochemistry in the solid state.[10][11]
Experimental Protocol
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent from a concentrated solution of the compound.
-
Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.[12]
Expected Crystallographic Data
Table 5: Hypothetical Crystallographic Data
| Parameter | Expected Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.2 |
| c (Å) | ~12.1 |
| β (°) | ~98.5 |
| Z | 4 |
The resulting 3D model from X-ray crystallography would definitively confirm the connectivity and spirocyclic nature of the molecule, providing an indisputable structural assignment.
Conclusion
The systematic application of elemental analysis, high-resolution mass spectrometry, 1D and 2D NMR spectroscopy, and single-crystal X-ray crystallography provides a robust and self-validating pathway for the complete structure elucidation of this compound. The convergence of data from these orthogonal techniques leaves no ambiguity as to the molecular formula, the connectivity of the atoms, and the three-dimensional arrangement of the molecule, thereby providing a solid foundation for any future research or development activities involving this compound.
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Authored by Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Synthesis of Novel Spirocyclic Diamine Scaffolds
Foreword: Embracing the Third Dimension in Medicinal Chemistry
For decades, drug discovery has been dominated by compounds rich in flat, aromatic sp2-hybridized structures. While successful, this "flatland" approach often leads to challenges in optimizing physicochemical properties, metabolic stability, and target selectivity. The strategic incorporation of three-dimensional (3D) scaffolds is a powerful approach to overcome these limitations. Among these, spirocyclic diamines have emerged as privileged structures.[1][2][3]
A spirocycle is a bicyclic structure where the two rings are connected by a single, shared carbon atom—the spirocenter.[4] This unique arrangement enforces a rigid, well-defined 3D orientation of substituents, which can significantly enhance binding affinity and selectivity for biological targets.[1][3] Furthermore, the increased fraction of sp3-hybridized carbons (Fsp3) in spirocyclic scaffolds generally correlates with improved solubility, reduced lipophilicity, and better metabolic profiles compared to their flatter aromatic counterparts.[1]
This guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core synthetic strategies for accessing novel spirocyclic diamine scaffolds. It moves beyond simple procedural descriptions to explain the underlying mechanistic principles and the rationale behind key experimental choices, empowering chemists to not only replicate but also innovate.
Chapter 1: Strategic Blueprint for Spirocyclic Diamine Synthesis
The construction of a spirocyclic diamine requires the formation of two rings around a central quaternary carbon. The choice of synthetic strategy depends on the desired ring sizes, substitution patterns, and stereochemical outcome. The primary approaches can be broadly categorized into intramolecular cyclizations, multicomponent reactions (MCRs), and ring-closing metathesis (RCM), often in combination with asymmetric catalysis to control stereochemistry.
Figure 1: Core synthetic pillars for accessing spirocyclic diamines.
Chapter 2: Intramolecular Cyclization Strategies
Intramolecular cyclization is a powerful and direct approach where a pre-functionalized linear precursor is induced to form the spirocyclic core. The elegance of this method lies in its ability to rapidly build molecular complexity from simpler starting materials.
Dearomatizing Spirocyclization of Phenols
A highly innovative strategy involves the dearomatizing cyclization of phenols bearing a pendant urea nucleophile.[5] This method generates complex spirotricyclic systems containing an embedded 1,2-diamine unit in a single, complexity-generating step.
Mechanism Insight: The reaction is initiated by a hypervalent iodine reagent, such as Phenyliodine(III) bis(trifluoroacetate) (PIFA), which oxidizes the phenol to a cyclohexadienone intermediate. The pendant urea then acts as a double nucleophile: the first nitrogen attacks the dienone to form the spirocycle, and the second nitrogen performs an intramolecular aza-Michael addition to the newly formed enone, creating the second ring of the diamine core.[5] The use of hexafluoroisopropanol (HFIP) as a solvent is critical as its high polarity and hydrogen-bond-donating ability stabilize the cationic intermediates, facilitating the cyclization cascade.[5]
Figure 2: Workflow for dearomatizing diamination of phenols.
Detailed Protocol: Synthesis of a Spirotricyclic Urea[5]
-
Preparation: To a solution of the N-(3-(4-hydroxyphenyl)propyl)urea precursor (1.0 eq.) in a 1:1 mixture of dichloromethane (DCM) and hexafluoroisopropanol (HFIP) (to make a 0.2 M solution), cool the mixture to 0 °C in an ice bath.
-
Oxidation: Add a solution of phenyliodine(III) bis(trifluoroacetate) (PIFA, 1.1 eq.) in DCM dropwise over 10 minutes. The reaction mixture typically turns a dark color.
-
Cyclization: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 3-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired spirotricyclic product.
Chapter 3: Multicomponent Reactions (MCRs)
MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all starting materials.[6][7] This approach offers high atom economy and allows for the rapid generation of molecular diversity, making it ideal for library synthesis in drug discovery.[8]
Asymmetric [3+3] Annulation
A notable example is the asymmetric [3+3] annulation of α,β-unsaturated N-sulfonyl ketimines with 3-aminobenzofurans, catalyzed by a bifunctional organocatalyst.[9][10][11] This reaction constructs enantioenriched spiro gem-diamines with excellent yields and stereoselectivities.
Causality Behind the Chemistry: In this transformation, the α,β-unsaturated N-sulfonyl ketimine acts as a dielectrophile, while the 3-aminobenzofuran serves as a 1,3-C,N-dinucleophile.[10][11] A chiral squaramide-based organocatalyst is employed to control the stereochemistry. The catalyst's hydrogen-bonding motifs activate the ketimine and orient the nucleophile for a highly organized, stereoselective attack, leading to the formation of the spirocyclic core with high enantiomeric excess.
| Substrate Component 1 | Substrate Component 2 | Catalyst | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) | Reference |
| α,β-Unsaturated Ketimine | 3-Aminobenzofuran | Chiral Squaramide | up to 99% | >20:1 | up to 99% | [10] |
| Isatin, Triethyl phosphonoacetate, 2-bromoacetophenone, Pyridine | N/A (4-component) | Sc(OTf)₃ | up to 92% | >92:8 | N/A (diastereoselective) | [12] |
Table 1: Representative data from multicomponent reactions for spirocycle synthesis.
Chapter 4: Ring-Closing Metathesis (RCM)
Ring-closing metathesis has become a cornerstone of modern organic synthesis for the formation of cyclic structures, particularly medium and large rings that are otherwise difficult to access.[13][14] This strategy is particularly useful for constructing novel spirocyclic diamines containing larger rings like azepanes (7-membered) and azocanes (8-membered).[15]
Mechanism and Experimental Choices: The reaction typically employs a ruthenium-based catalyst, such as a Grubbs-type catalyst, which facilitates the cleavage and re-formation of carbon-carbon double bonds.[16] The key to a successful RCM-based synthesis of a spirodiamine is the design of a suitable diene precursor. This precursor must contain two terminal olefins positioned such that intramolecular metathesis will form the desired spirocyclic ring.
The choice between Grubbs I and Grubbs II catalysts often depends on the steric hindrance and electronic properties of the substrate. Grubbs II, with its more electron-rich N-heterocyclic carbene (NHC) ligand, is generally more active and tolerant of functional groups but can sometimes be less selective.[15] Reactions are run at high dilution to favor the intramolecular RCM pathway over intermolecular polymerization.
Figure 3: Simplified catalytic cycle for Ring-Closing Metathesis (RCM).
Detailed Protocol: RCM Synthesis of a Spiro-azepane Diamine[15]
-
Precursor Synthesis: Synthesize the N-protected diene precursor via standard alkylation and Grignard addition reactions as described in the literature.[15]
-
Degassing: To a round-bottom flask equipped with a reflux condenser, add the diene precursor. Add anhydrous and degassed toluene via cannula to achieve a high dilution (e.g., 0.01 M). Bubble argon through the solution for 30 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add the Grubbs II catalyst (typically 5-10 mol%) to the reaction flask under a positive pressure of argon.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, add a quenching agent (e.g., ethyl vinyl ether) to deactivate the catalyst and stir for 1 hour. Concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the protected spirocyclic alkene.
-
Deprotection/Reduction: The resulting unsaturated spirocycle can be deprotected and the double bond reduced (e.g., via catalytic hydrogenation) to yield the final saturated spirocyclic diamine scaffold.[15]
Chapter 5: Applications in Drug Discovery
The true value of these synthetic efforts is realized in their application to medicinal chemistry. Spirocyclic diamines are not merely academic curiosities; they are potent tools for optimizing drug candidates.
Bioisosteric Replacement
Bioisosterism—the replacement of a functional group with another that retains similar biological activity but alters physicochemical properties—is a cornerstone of lead optimization.[17][18][19] Spirocyclic scaffolds serve as excellent bioisosteres for common, flatter motifs. For instance, spiro-diamines can act as 3D-rich replacements for piperidine or even constrained analogues of aromatic rings, providing novel intellectual property and potentially improved drug-like properties.[20]
Impact on Pharmacological Activity
The rigid conformation of spirocycles can lock a molecule into its bioactive conformation, increasing potency and reducing off-target effects. A compelling example is the identification of an enantiomerically pure spirocyclic diamine that acts as a micromolar inhibitor of the M4 muscarinic acetylcholine receptor (mAChR), a key target for neurological disorders.[15][21] The activity was found to be specific to a single enantiomer, highlighting the importance of asymmetric synthesis in creating precisely tailored drug candidates.[15]
Conclusion and Future Outlook
The synthesis of novel spirocyclic diamine scaffolds is a dynamic and rapidly evolving field at the heart of modern medicinal chemistry. Strategies based on intramolecular cyclizations, multicomponent reactions, and ring-closing metathesis provide powerful and versatile routes to these complex, three-dimensional structures. The continued development of new catalysts, particularly for asymmetric transformations, will further expand the accessible chemical space.[22][23] As the pharmaceutical industry continues its "escape from flatland," the demand for innovative, 3D-rich scaffolds like spirocyclic diamines will only grow, paving the way for the next generation of therapeutics.[2]
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The Emergence of 5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride: A Technical Guide for Drug Discovery
Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Medicinal Chemistry
In the contemporary landscape of drug discovery, the demand for molecular scaffolds that offer novel three-dimensional (3D) topologies is insatiable. Such structures are pivotal in navigating beyond the confines of "flatland" chemistry, which has often been associated with limitations in target selectivity and physicochemical properties. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention for their inherent rigidity and well-defined exit vectors for substituent placement.[1] This structural paradigm has proven advantageous in enhancing compound properties such as metabolic stability and aqueous solubility, while simultaneously improving the affinity and selectivity for biological targets.
This guide delves into the technical intricacies of a particularly noteworthy spirocyclic scaffold: 5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride. While the "discovery" of this compound is not marked by a singular seminal publication, its emergence is intrinsically linked to its utility as a versatile building block in the synthesis of complex bioactive molecules, as evidenced by its incorporation into various patented chemical entities.[2][3] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed exploration of its synthesis, properties, and strategic applications.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug design. The key computed properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆Cl₂N₂ | PubChem[2] |
| Molecular Weight | 199.12 g/mol | PubChem[2] |
| IUPAC Name | 5-methyl-2,5-diazaspiro[3.4]octane;dihydrochloride | PubChem[2] |
| CAS Number | 1421372-18-0 | PubChem[2] |
| SMILES | CN1CCCC12CNC2.Cl.Cl | PubChem[2] |
The spirocyclic core, consisting of a four-membered azetidine ring fused to a five-membered pyrrolidine ring, imparts a rigid, non-planar geometry. The presence of two nitrogen atoms at positions 2 and 5 offers multiple points for chemical modification, allowing for the exploration of diverse chemical space. The methyl group at the 5-position introduces a specific structural feature that can influence binding interactions and metabolic stability. The dihydrochloride salt form enhances the compound's solubility in aqueous media, a desirable characteristic for handling and formulation.
Strategic Synthesis of this compound
A plausible and efficient synthetic route is outlined below, commencing with the construction of the core 2,5-diazaspiro[3.4]octane scaffold, followed by selective N-methylation and subsequent salt formation.
Caption: A logical workflow for the synthesis of the target compound.
Part 1: Construction of the 2,5-Diazaspiro[3.4]octane Core
The synthesis of the diazaspiro[3.4]octane core is a critical phase that establishes the fundamental bicyclic structure. Methodologies for constructing similar spirocyclic systems often rely on intramolecular reactions or cycloadditions.
Exemplary Protocol for Core Synthesis (Conceptual)
-
Step 1: Synthesis of a Protected Spirocyclic Precursor. A common strategy involves the use of orthogonally protected diamine precursors. For instance, a suitably substituted pyrrolidine derivative can be functionalized with a leaving group and a protected amino group. Intramolecular cyclization via SN2 displacement can then form the azetidine ring. Alternatively, a [3+2] cycloaddition reaction can be employed to construct the pyrrolidine ring onto an azetidine-derived component.[4] The choice of protecting groups is crucial for directing the subsequent reactions. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which offer orthogonal deprotection conditions.[5][6]
-
Step 2: Selective Deprotection. Following the formation of the orthogonally protected 2,5-diazaspiro[3.4]octane, one of the nitrogen atoms must be selectively deprotected to allow for the subsequent methylation. For example, if a Boc group is present on N2 and a Cbz group on N5, the Boc group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) while leaving the Cbz group intact.
Part 2: Selective N-Methylation and Salt Formation
With the core scaffold in hand and one nitrogen atom available for functionalization, the next step is the introduction of the methyl group.
Protocol for N-Methylation and Dihydrochloride Salt Formation
-
Step 3: N-Methylation. The Eschweiler-Clarke reaction is a classic and effective method for the methylation of primary and secondary amines.[7] This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. The reaction is typically carried out by heating the amine with an excess of formaldehyde and formic acid.
-
Detailed Procedure:
-
To a solution of the deprotected 2,5-diazaspiro[3.4]octane intermediate in a suitable solvent (e.g., methanol or water), add an excess of aqueous formaldehyde (e.g., 37 wt. % in H₂O).
-
Add an excess of formic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and quench by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-methylated product.
-
-
-
Step 4: Final Deprotection (if applicable). If the second nitrogen atom (N2) is still protected (e.g., with a Cbz group), this protecting group must now be removed. Cbz groups are typically cleaved by catalytic hydrogenation (e.g., using palladium on carbon under a hydrogen atmosphere).
-
Step 5: Dihydrochloride Salt Formation. The final step is the formation of the dihydrochloride salt to improve the compound's stability and handling properties.
-
Detailed Procedure:
-
Dissolve the purified 5-Methyl-2,5-diazaspiro[3.4]octane free base in a suitable anhydrous solvent (e.g., diethyl ether or methanol).
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether or concentrated HCl in methanol) with stirring.
-
A precipitate will form. Continue stirring for a short period to ensure complete salt formation.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound as a stable, crystalline solid.
-
-
Applications in Drug Discovery and Development
The 5-Methyl-2,5-diazaspiro[3.4]octane scaffold is a valuable building block for the synthesis of novel therapeutic agents. Its rigid, three-dimensional structure allows for precise positioning of substituents to optimize interactions with biological targets. The presence of two modifiable nitrogen atoms provides a versatile platform for generating libraries of compounds for high-throughput screening.
Patents incorporating the diazaspiro[3.4]octane core suggest its utility in the development of modulators for various biological targets, including:
-
Monoacylglycerol Lipase (MGL) Modulators: MGL is an enzyme involved in the endocannabinoid system, and its inhibitors have potential applications in the treatment of pain, anxiety, and neurodegenerative diseases.[3]
-
M4 Muscarinic Acetylcholine Receptor (M4) Agonists: M4 receptors are implicated in a range of central nervous system disorders, and M4 agonists are being investigated for the treatment of schizophrenia and other psychiatric conditions.[8]
The strategic incorporation of the 5-Methyl-2,5-diazaspiro[3.4]octane moiety can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.
Caption: Applications of the spirocyclic scaffold in drug discovery.
Conclusion
This compound represents a significant and valuable building block for contemporary drug discovery. Its unique three-dimensional architecture and synthetic tractability provide a robust platform for the design and synthesis of next-generation therapeutics. This guide has provided a comprehensive overview of its properties, a logical and detailed synthetic strategy, and insights into its applications. As the quest for novel chemical matter continues, such spirocyclic scaffolds are poised to play an increasingly important role in the development of innovative medicines.
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Spectroscopic Blueprint of a Spirocyclic Scaffold: A Technical Guide to 5-Methyl-2,5-diazaspiro[3.4]octane Dihydrochloride
Introduction
In the landscape of modern drug discovery, sp³-rich scaffolds are increasingly sought after for their ability to confer favorable physicochemical properties and explore novel chemical space. Among these, spirocyclic systems, which feature two rings connected by a single common atom, offer a unique three-dimensional architecture. 5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride is a key building block in this class, presenting a compact yet versatile framework for the synthesis of novel therapeutics. Its rigid structure, combined with the presence of both secondary and tertiary amine functionalities, makes it a compelling starting point for library synthesis in medicinal chemistry.
A thorough understanding of the spectroscopic characteristics of this molecule is paramount for any researcher utilizing it. Spectroscopic data serves as the fingerprint of a molecule, confirming its identity, purity, and structural integrity. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound. The interpretations herein are founded on fundamental spectroscopic principles and serve as a predictive blueprint for researchers working with this and related spirocyclic systems.
Molecular Structure and Spectroscopic Overview
The structure of this compound features a central quaternary carbon (the spiro center) connecting a four-membered azetidine ring and a five-membered pyrrolidine ring. The pyrrolidine nitrogen is methylated, rendering it a tertiary amine, while the azetidine nitrogen is a secondary amine. In the dihydrochloride salt form, both nitrogen atoms are protonated, forming ammonium cations.
Figure 1: Structure of 5-Methyl-2,5-diazaspiro[3.4]octane cation with IUPAC numbering.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide distinct and complementary information.
¹H NMR Spectroscopy: A Proton's Perspective
Causality in Experimental Choices: The dihydrochloride salt is typically soluble in deuterated water (D₂O) or methanol-d₄. D₂O is an excellent choice as it will readily exchange with the acidic N-H protons, causing their signals to disappear, which can be a useful diagnostic tool.[1][2] However, this also means coupling information from these protons will be lost. For observing the N-H protons, a non-exchangeable solvent like DMSO-d₆ would be preferable.[3] The protonation of the amines will cause a significant downfield shift for adjacent protons due to the electron-withdrawing inductive effect of the positive charge.[4]
Predicted ¹H NMR Spectrum (500 MHz, D₂O):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.8 - 4.2 | Multiplet | 4H | H1, H3 | Protons on the azetidine ring, adjacent to a protonated nitrogen and the spiro center. Expected to be downfield and complex due to geminal and vicinal coupling. |
| ~3.5 - 3.8 | Multiplet | 4H | H6, H8 | Protons on the pyrrolidine ring, adjacent to the protonated nitrogen and the spiro center. Expected to be downfield. |
| ~3.1 | Singlet | 3H | N-CH₃ | The N-methyl group protons will be a singlet and shifted downfield due to the adjacent positive charge on the nitrogen. |
| ~2.4 - 2.7 | Multiplet | 2H | H7 | Protons on the pyrrolidine ring, β to the nitrogen. |
Self-Validating Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of D₂O in a clean, dry NMR tube. The use of a deuterated solvent is critical to avoid a large interfering solvent signal.[5]
-
Instrument Setup: The experiment should be run on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to ensure a good signal-to-noise ratio.
-
Confirmation with D₂O Shake: To confirm the assignment of N-H protons (if a solvent like DMSO-d₆ is used), add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the N-H signals confirms their identity.[2]
¹³C NMR Spectroscopy: The Carbon Skeleton
Causality in Experimental Choices: ¹³C NMR provides direct information about the carbon framework of the molecule.[6] Due to the low natural abundance of the ¹³C isotope, proton decoupling is almost always employed to simplify the spectrum to a series of single lines (one for each unique carbon) and to enhance the signal intensity via the Nuclear Overhauser Effect (NOE).[6] Similar to ¹H NMR, the protonation of the amines will shift the signals of adjacent carbons downfield.[7][8]
Predicted ¹³C NMR Spectrum (125 MHz, D₂O):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~65 - 75 | C4 (Spiro) | The quaternary spiro carbon is highly substituted and deshielded, thus appearing significantly downfield. |
| ~50 - 60 | C1, C3, C6, C8 | Carbons adjacent to the protonated nitrogen atoms will be significantly deshielded and shifted downfield.[7] |
| ~45 - 55 | N-CH₃ | The N-methyl carbon will also be deshielded by the adjacent positive charge. |
| ~25 - 35 | C7 | The carbon atom β to the nitrogen in the pyrrolidine ring will be the most upfield, resembling a standard alkane carbon. |
Self-Validating Protocol: ¹³C NMR Acquisition
-
Sample Preparation: A more concentrated sample is often required for ¹³C NMR compared to ¹H NMR. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of D₂O.
-
Instrument Setup: Use a high-field spectrometer equipped with a broadband probe.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary to obtain an adequate signal-to-noise ratio. A relaxation delay (e.g., 2 seconds) should be included to allow for proper relaxation of all carbon nuclei, especially the quaternary spiro carbon.
-
DEPT Analysis (Optional but Recommended): To confirm the assignments, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be performed. A DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons will be absent. A DEPT-90 will only show CH signals. This provides an unambiguous way to differentiate between the different types of carbon environments.
Part 2: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.
Causality in Experimental Choices: For a dihydrochloride salt, electrospray ionization (ESI) is the preferred method as it is a soft ionization technique suitable for pre-charged molecules in solution. The analysis would be performed in positive ion mode, and we would expect to see the dication [M]²⁺ and/or the monocation [M+H]⁺ (from the free base). For fragmentation analysis (MS/MS), Electron Impact (EI) ionization would be performed on the free base of the compound (5-Methyl-2,5-diazaspiro[3.4]octane), as EI provides more extensive and reproducible fragmentation patterns.[9] The fragmentation of cyclic amines is typically dominated by α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.[9][10]
Predicted Mass Spectrum:
-
ESI-MS (Positive Mode):
-
Expected Ion: [C₇H₁₅N₂]⁺ (protonated free base)
-
Exact Mass: 127.1235
-
m/z: 127.12
-
-
EI-MS Fragmentation of the Free Base (C₇H₁₄N₂ - MW: 126.20):
-
Molecular Ion (M⁺): m/z = 126. A discernible molecular ion peak is expected for cyclic amines.[9]
-
Major Fragmentation Pathways: The fragmentation will be driven by the formation of stable iminium ions through α-cleavage at the tertiary and secondary amine centers.
-
Figure 2: Predicted major fragmentation pathways for 5-Methyl-2,5-diazaspiro[3.4]octane.
Self-Validating Protocol: MS Acquisition
-
Sample Preparation (ESI): Prepare a dilute solution (e.g., 10 µg/mL) of the dihydrochloride salt in a suitable solvent like methanol or water/acetonitrile with 0.1% formic acid to ensure protonation.
-
Sample Preparation (EI): To analyze by EI, the dihydrochloride salt must first be converted to the free base. This can be achieved by dissolving the salt in water, adding a base (e.g., NaOH) to deprotonate the amines, and then extracting the free base into an organic solvent (e.g., dichloromethane). The solvent is then carefully evaporated.
-
Instrument Setup (ESI): Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Instrument Setup (EI): Introduce the volatile free base into the mass spectrometer via a direct insertion probe or GC inlet. Use a standard electron energy of 70 eV.
-
Data Analysis: Analyze the resulting spectrum for the parent ion and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its fragments to within a few parts per million, providing a high degree of confidence in the assignments.
Part 3: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Causality in Experimental Choices: For the dihydrochloride salt, the most prominent features will be related to the ammonium (N⁺-H) groups. The stretching vibrations of N⁺-H bonds in secondary and tertiary amine salts appear as a broad, strong absorption over a wide range, typically from 2400 to 3200 cm⁻¹. This is distinct from the sharper N-H stretch of a free secondary amine, which appears around 3300-3350 cm⁻¹. The C-H stretching vibrations of the methylene and methyl groups will also be present.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~2400 - 3200 | Strong, Broad | N⁺-H stretching | Characteristic of secondary and tertiary ammonium salts. The broadness is due to hydrogen bonding. |
| ~2850 - 3000 | Medium | C-H stretching | Aliphatic C-H stretches from the CH₃ and CH₂ groups. |
| ~1560 - 1620 | Medium | N⁺-H bending | Asymmetric and symmetric bending vibrations of the ammonium groups. |
| ~1450 - 1470 | Medium | C-H bending | Scissoring and bending vibrations of the CH₂ and CH₃ groups. |
Self-Validating Protocol: IR Acquisition
-
Sample Preparation: The sample, being a solid salt, is best analyzed using the KBr pellet method. Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg), which is transparent in the IR region. Press the mixture into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.
-
Background Collection: Before running the sample, a background spectrum of the empty sample compartment (or the KBr pellet without the sample) must be collected. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor, as well as the KBr matrix.
-
Data Acquisition: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over the range of 4000 to 400 cm⁻¹.
-
Data Interpretation: Analyze the spectrum for the presence of the characteristic broad N⁺-H band and the aliphatic C-H stretches, confirming the functional groups of the molecule.
Conclusion
The spectroscopic characterization of this compound is fundamental to its application in research and development. This guide provides a detailed, predictive framework for its ¹H NMR, ¹³C NMR, mass spectrometry, and IR data. By understanding the principles behind the expected spectral features, researchers can confidently verify the identity and purity of this valuable spirocyclic building block, ensuring the integrity of their synthetic endeavors. The protocols described herein represent standard, self-validating methodologies designed to produce high-quality, reproducible data, forming an essential component of rigorous scientific practice.
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Duffield, A. M., Budzikiewicz, H., Williams, D. H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society, 87(4), 810-816. [Link]
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ResearchGate. (2013). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. [Link]
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ResearchGate. (2011). H-1 and C-13 NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. [Link]
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solubility of 5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride in organic solvents
An In-depth Technical Guide to the Solubility of 5-Methyl-2,5-diazaspiro[3.4]octane Dihydrochloride in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of this compound. Moving beyond a simple data sheet, this document delves into the underlying physicochemical principles that govern its solubility, offers a predictive profile across a range of common organic solvents, and provides detailed, field-proven protocols for empirical determination. This resource is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries who require a deep, actionable understanding of this compound's behavior in non-aqueous media.
Introduction: The Physicochemical Landscape of a Spirocyclic Diamine Salt
This compound is a spirocyclic diamine, a class of compounds recognized for their rigid, three-dimensional structures, which are of significant interest in medicinal chemistry as novel scaffolds.[1][2] The dihydrochloride salt form imparts specific properties that are critical to its handling, formulation, and application.
Chemical Structure and Properties:
-
IUPAC Name: 5-methyl-2,5-diazaspiro[3.4]octane;dihydrochloride[3]
-
CAS Number: 1421372-18-0[3]
-
Molecular Formula: C₇H₁₆Cl₂N₂[3]
-
Molecular Weight: 199.12 g/mol [3]
The molecule's core structure is a compact spirocyclic system containing two nitrogen atoms. In the dihydrochloride salt, these amine groups are protonated, forming ammonium cations, with two chloride anions providing the charge balance. This ionic character is the single most dominant factor governing its solubility. Understanding a compound's solubility is a cornerstone of drug discovery and development, influencing everything from reaction kinetics during synthesis to bioavailability in final formulations.[4][5]
Guiding Principles: Why Salts Behave Differently in Organic Solvents
The adage "like dissolves like" is the foundational principle for predicting solubility. For a crystalline salt like this compound, dissolution involves overcoming the powerful electrostatic forces holding the ions together in the crystal lattice (lattice energy). A solvent must provide stronger, more favorable interactions with the individual ions to coax them into solution.
Two key solvent properties are paramount:
-
Polarity (Dielectric Constant): A solvent's polarity reflects its ability to separate charges. High-polarity solvents can effectively shield the positive (protonated amines) and negative (chloride) ions from each other, weakening their attraction and favoring dissolution.[6] Solvents with a dielectric constant greater than 5 are generally considered polar.[6]
-
Protic vs. Aprotic Nature: This distinction is crucial for ionic compounds.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have a hydrogen atom bonded to an electronegative atom (like oxygen). They are excellent at dissolving salts because they can form strong hydrogen bonds, effectively solvating both cations and anions.[7]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) have high polarity but lack an O-H or N-H bond. They are good at solvating cations through dipole-ion interactions but are less effective at solvating small anions like chloride.[6]
-
Non-polar Solvents (e.g., hexane, toluene) have low polarity and cannot form significant interactions with ions. Consequently, ionic salts are typically insoluble in these solvents.[8]
-
For this compound, its high lattice energy requires a solvent capable of providing substantial energy return through solvation. Therefore, polar protic solvents are predicted to be the most effective.
Predictive Solubility Profile
While empirical data is the gold standard, a predictive framework based on first principles is invaluable for initial experimental design. The following table summarizes the expected solubility of this compound in a curated list of organic solvents, categorized by their functional class.
| Solvent Class | Example Solvent | Dielectric Constant (ε)¹ | Predicted Solubility | Rationale |
| Polar Protic | Methanol | 32.7 | High | High polarity and hydrogen-bond-donating ability effectively solvate both the protonated diamine and the chloride anions, overcoming the crystal lattice energy. |
| Ethanol | 24.6 | High to Medium | Similar to methanol but with slightly lower polarity. Still a very effective solvent for many salts. | |
| Isopropanol | 19.9 | Medium to Low | Reduced polarity and increased steric hindrance compared to ethanol may limit its solvating power for this specific salt. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 47.0 | High to Medium | Very high polarity can disrupt the crystal lattice. It is an excellent cation solvator, but less effective for anions than protic solvents. |
| Acetonitrile (ACN) | 36.6 | Low | While polar, its linear structure and charge distribution are less effective at solvating the bulky spirocyclic cation and the chloride anions simultaneously. | |
| Dichloromethane (DCM) | 9.1 | Very Low to Insoluble | Insufficient polarity to overcome the strong ionic interactions of the salt. | |
| Non-polar | Toluene | 2.4 | Insoluble | Lacks the polarity and hydrogen-bonding capability required to solvate ions. |
| Hexane | 1.9 | Insoluble | No favorable interactions exist to promote the dissolution of a charged species. |
¹Dielectric constant values are approximate and sourced from general chemical reference tables.[9]
Experimental Determination of Solubility: A Validated Protocol
Theoretical predictions must be confirmed through experimentation. The definitive method for determining the equilibrium solubility of a stable solid compound is the shake-flask method .[10][11] This approach ensures that the solution reaches true thermodynamic equilibrium with the undissolved solid.
Workflow for Equilibrium Solubility Determination
Caption: Workflow for the shake-flask equilibrium solubility method.
Step-by-Step Protocol
-
Preparation: To a series of glass vials, add a known volume (e.g., 1.0 mL) of the desired organic solvent.
-
Addition of Solute: Add an excess amount of this compound to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point could be 20-50 mg.
-
Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C). Agitate for a period sufficient to reach equilibrium, typically 24 to 48 hours.[12] Visual inspection should confirm that solid material is still present.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the bulk of the solid settle.
-
Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the remaining solid.
-
Filtration: Carefully draw off the supernatant using a syringe and pass it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean analysis vial. This step is critical to remove any fine particulates.
-
-
Quantification:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a known high concentration.
-
Generate a standard curve by creating a series of dilutions from the stock solution.
-
Analyze the standards and the filtered sample solutions using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).
-
Determine the concentration of the compound in the sample vial by comparing its response to the standard curve. This concentration represents the equilibrium solubility.
-
Critical Considerations for Scientific Integrity
To ensure the trustworthiness and accuracy of solubility data, several factors must be controlled and validated.
-
Kinetic vs. Thermodynamic Solubility: This guide focuses on thermodynamic (equilibrium) solubility, which is the true measure of a compound's solubility at equilibrium.[13] High-throughput kinetic methods, which often involve precipitating a compound from a DMSO stock, can be useful for early screening but may not reflect the true equilibrium state.[5][12]
-
Purity of Compound: The presence of impurities can significantly affect solubility measurements. Ensure the compound is of high purity, confirmed by analytical techniques like NMR or LC-MS.
-
Hygroscopicity: Dihydrochloride salts can be hygroscopic. Absorbed water can act as a polar impurity in an organic solvent, potentially inflating the measured solubility. The compound should be stored in a desiccator and handled in a low-humidity environment.
-
Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different solubilities.[5] It is important to characterize the solid form used for the experiment and to check if the solid remaining after equilibration is the same form.
Conclusion
This compound, by virtue of its ionic salt structure, is predicted to exhibit a solubility profile dominated by solvent polarity and protic character. It is expected to be most soluble in polar protic solvents like methanol and ethanol, moderately soluble in highly polar aprotic solvents such as DMSO, and largely insoluble in non-polar media like toluene and hexane. This predictive guide provides a strong theoretical and practical foundation for scientists working with this molecule. For definitive results, the rigorous application of the detailed shake-flask experimental protocol is essential to generate reliable and accurate solubility data, which is indispensable for successful drug development and chemical synthesis applications.
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potential biological activities of diazaspiro[3.4]octane derivatives
An In-Depth Technical Guide to the Potential Biological Activities of Diazaspiro[3.4]octane Derivatives
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer a blend of structural rigidity, three-dimensional complexity, and synthetic accessibility is perpetual. The fully saturated, sp³-rich 2,6-diazaspiro[3.4]octane core has recently emerged as a significant "privileged structure"[1]. Its unique spirocyclic nature, fusing a five-membered and a four-membered ring, provides a rigid framework that allows for the precise spatial orientation of substituents. This characteristic is highly advantageous for optimizing interactions with biological targets, potentially leading to enhanced potency and selectivity of drug candidates[2][3].
This guide offers a comprehensive exploration of the diverse biological activities associated with diazaspiro[3.4]octane derivatives. We will delve into their therapeutic potential across multiple domains, including infectious diseases and neuroscience, supported by quantitative data, detailed experimental workflows, and mechanistic insights.
Caption: The core chemical structure of 2,6-diazaspiro[3.4]octane.
Part 1: Anti-Infective Properties of Diazaspiro[3.4]octane Derivatives
The versatility of the diazaspiro[3.4]octane scaffold is prominently displayed in its application to infectious diseases. Derivatives have shown potent activity against challenging pathogens, including Mycobacterium tuberculosis and Plasmodium falciparum.
Antitubercular Activity
Tuberculosis remains a formidable global health challenge, and novel antitubercular agents are urgently needed. The 2,6-diazaspiro[3.4]octane core has been successfully utilized to develop potent inhibitors of M. tuberculosis.[4] A notable example involves the conjugation of this scaffold with 5-nitrofuryl moieties.[1][5] The mechanism of action for nitrofurans involves their reduction by bacterial enzymes to generate reactive nitrogen species that are lethal to the bacterium.[1][5]
By exploring the molecular periphery of 2,6-diazaspiro[3.4]octane-based nitrofuran carboxamides, researchers have identified compounds with exceptional potency.[1][5][6]
Table 1: Antitubercular Activity of 2,6-Diazaspiro[3.4]octane Derivatives
| Compound ID | Key Structural Feature | MIC (µg/mL) against M. tuberculosis H37Rv | Reference |
| 17 | 1,2,4-triazole substituent | 0.016 | [1] |
| 24 | 1,2,4-oxadiazole substituent | >1 | [1] |
As demonstrated in the table, subtle modifications to the azole substituents on the molecular periphery can dramatically influence the antitubercular potency.
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of diazaspiro[3.4]octane derivatives against M. tuberculosis H37Rv.
-
Inoculum Preparation:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth, supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase), to mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.
-
Dilute the adjusted inoculum 1:20 in fresh 7H9 broth.
-
-
Compound Preparation:
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
Perform two-fold serial dilutions of the compounds in a 96-well microtiter plate using 7H9 broth to achieve final concentrations ranging from 64 µg/mL to 0.06 µg/mL. The final DMSO concentration should not exceed 1%.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well containing 100 µL of the serially diluted compounds.
-
Include positive controls (bacteria without compound) and negative controls (broth only).
-
Seal the plates and incubate at 37°C for 7 days.
-
-
Addition of Indicator and Reading:
-
After incubation, add 30 µL of freshly prepared 0.01% resazurin solution to each well.
-
Incubate for an additional 24 hours at 37°C.
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change.
-
Caption: Workflow for the Resazurin Microtiter Assay (REMA).
Antimalarial Activity
Malaria, caused by Plasmodium parasites, is another major global health concern. A novel series of diazaspiro[3.4]octane derivatives was identified through a whole-cell high-throughput screening campaign against P. falciparum.[7][8][9][10][11] These compounds demonstrated activity against multiple stages of the parasite's lifecycle, a highly desirable trait for antimalarial drugs.[7][8][12]
Structure-activity relationship (SAR) studies led to the development of compounds with low nanomolar potency against the asexual blood stage, as well as strong gametocyte-sterilizing properties, which translates to transmission-blocking activity.[7][8][11][12] Mechanistic studies have implicated the P. falciparum cyclic amine resistance locus (PfCARL) in the mode of resistance, providing valuable insights for future optimization.[7][8]
Table 2: In Vitro Antimalarial and Cytotoxicity Profile
| Compound Class | Asexual Blood Stage Activity (Pf NF54, IC₅₀) | Gametocyte Sterilizing Properties | Reference |
| Diazaspiro[3.4]octane series | <50 nM | Strong | [7][8][12] |
Part 2: Neuromodulatory Applications
The rigid conformation of the diazaspiro[3.4]octane scaffold makes it an excellent candidate for targeting receptors in the central nervous system (CNS).
Sigma-1 Receptor Antagonism
The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein implicated in various neurological functions, including pain modulation.[3] Antagonists of the σ1R have been shown to enhance the analgesic effects of opioids and mitigate the development of analgesic tolerance.[13]
Based on the co-crystal structure of σ1R, a series of antagonists incorporating a 2,6-diazaspiro[3.4]octan-7-one scaffold was designed and synthesized.[13] Through detailed SAR studies, compound 32 was identified as a potent σ1R antagonist. In preclinical models, this compound significantly enhanced the antinociceptive effect of morphine and successfully rescued morphine-induced analgesic tolerance.[13] These findings underscore the potential of σ1R antagonism as a strategy for developing novel, non-addictive analgesics and highlight the therapeutic promise of diazaspiro[3.4]octane derivatives in pain management.[13]
Caption: Role of Diazaspiro[3.4]octane σ1R antagonists in modulating morphine analgesia.
Part 3: Other Potential Therapeutic Areas
The biological activities of diazaspiro[3.4]octane derivatives are not limited to anti-infectives and neuromodulation. The scaffold has appeared in compounds with diverse biological profiles, suggesting a broad therapeutic potential. These include:
-
Anticancer: As menin-MLL1 interaction inhibitors.[1]
-
Antiviral: As hepatitis B capsid protein inhibitors.[1]
-
Metabolic Diseases: As VDAC1 inhibitors for the treatment of diabetes.[1]
-
Signal Transduction Modulation: As modulators of MAP and PI3K signaling.[1]
-
Neurological Disorders: As selective dopamine D₃ receptor antagonists.[1]
Conclusion and Future Perspectives
The diazaspiro[3.4]octane scaffold represents a highly promising and versatile platform in modern drug discovery. Its inherent three-dimensional character and synthetic tractability have enabled the development of potent and selective modulators of various biological targets. The remarkable antitubercular and antimalarial activities demonstrate its potential to address critical unmet needs in infectious diseases. Furthermore, its successful application in developing sigma-1 receptor antagonists for pain management opens new avenues in neuroscience.
Future research should focus on expanding the chemical space around this privileged core, exploring new substitution patterns to fine-tune pharmacokinetic and pharmacodynamic properties. Elucidating the precise mechanisms of action for derivatives active in other therapeutic areas, such as oncology and metabolic diseases, will be crucial for their clinical translation. The continued exploration of the diazaspiro[3.4]octane scaffold is poised to yield a new generation of innovative therapeutics.
References
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Title: Antibacterial Activity of Naphthyridone Derivatives Containing 8-Alkoxyimino-1,6-dizaspiro[7][14]octane Scaffolds Source: Asian Journal of Chemistry URL: [Link]
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Title: Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead Source: MDPI URL: [Link]
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Title: Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts Source: Journal of Medicinal Chemistry URL: [Link]
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Title: Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition Source: ResearchGate URL: [Link]
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Title: Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts Source: PubMed URL: [Link]
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Title: Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Source: EMBL-EBI URL: [Link]
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Title: Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery Source: ResearchGate URL: [Link]
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Title: (PDF) Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts Source: ResearchGate URL: [Link]
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Title: Facile synthesis of 2-azaspiro[3.4]octane Source: ResearchGate URL: [Link]
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Title: Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes Source: PubMed Central URL: [Link]
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Title: Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts Source: MMV URL: [Link]
-
Title: 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance Source: PubMed URL: [Link]
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Title: Periphery Exploration Around 2,6-Diazaspiro[3.4]Octane Core Identifies Potent Nitrofuran Antitubercular Lead Source: ResearchGate URL: [Link]
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Title: NOT Open Access | Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts Source: MalariaWorld URL: [Link]
-
Title: Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead Source: NIH URL: [Link]
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Title: Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead Source: PubMed URL: [Link]
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Title: Comparison of functional effects of 2,6-diazaspiro[3.4]octane and... Source: ResearchGate URL: [Link]
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The Spirocyclic Scaffold: A Gateway to Three-Dimensionality in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the traditional "flatland" of aromatic scaffolds. This guide provides a comprehensive exploration of spirocyclic compounds, a class of molecules defined by two rings sharing a single atom, as a powerful strategy to instill three-dimensionality into drug candidates. We will delve into the fundamental principles that make these motifs attractive, from their profound impact on physicochemical properties to their ability to confer conformational rigidity and novel intellectual property. This guide will further provide practical insights into the synthesis of key spirocyclic scaffolds, the application of computational chemistry in their design, and a forward-looking perspective on the challenges and future opportunities in this exciting area of drug discovery.
Introduction: Escaping Flatland and Embracing the Third Dimension
The over-reliance on flat, aromatic structures in drug discovery has often led to challenges such as poor solubility, metabolic instability, and off-target effects. The concept of "escaping flatland" advocates for the incorporation of three-dimensional (3D) molecular architectures to improve drug-like properties. Spirocyclic compounds, with their inherent and rigid 3D geometry, have emerged as a premier strategy to achieve this. The defining feature of a spirocycle is the spiroatom, a quaternary carbon that joins two rings. This unique arrangement projects substituents into distinct vectors in three-dimensional space, enabling more precise and favorable interactions with the complex topographies of biological targets.
The increasing prevalence of spirocyclic motifs in clinically approved drugs and late-stage clinical candidates is a testament to their value in modern medicinal chemistry.[1][2] This guide will serve as a technical resource for scientists seeking to leverage the power of spirocyclic scaffolds in their drug discovery programs.
The Strategic Advantage of Spirocyclic Scaffolds
The incorporation of a spirocyclic moiety into a drug candidate can offer a multitude of advantages, primarily stemming from its unique structural and conformational properties. These benefits translate into improved pharmacological and pharmacokinetic profiles.
Enhancing Physicochemical Properties and Drug-Likeness
One of the most significant impacts of introducing a spirocycle is the modulation of key physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Increased Fraction of sp³ Hybridized Carbons (Fsp³): Spirocycles are rich in sp³-hybridized carbon atoms. A higher Fsp³ is strongly correlated with improved clinical success rates, as it often leads to better solubility, reduced promiscuity, and improved metabolic stability.[3]
-
Modulation of Lipophilicity (logP/logD): The replacement of a flat aromatic ring with a saturated spirocyclic system can significantly reduce lipophilicity. This is a critical parameter, as high lipophilicity is often associated with poor solubility, increased metabolic clearance, and off-target toxicity.
-
Improved Aqueous Solubility: The three-dimensional and often more polar nature of spirocyclic scaffolds can disrupt crystal packing and improve interactions with water, leading to enhanced aqueous solubility.[4]
-
Metabolic Stability: The quaternary spirocenter and the surrounding saturated rings can block sites of metabolism that are often susceptible to oxidation in more flexible or planar analogs. This can lead to increased metabolic stability and a longer in vivo half-life.[3]
Table 1: Comparative Physicochemical Properties of Spirocyclic vs. Non-Spirocyclic Analogs
| Property | Non-Spirocyclic Analog | Spirocyclic Analog | Improvement | Reference |
| logD (pH 7.4) | 3.5 | 2.1 | Reduced Lipophilicity | [5] |
| Aqueous Solubility (µg/mL) | <1 | 50 | Increased Solubility | [6] |
| Microsomal Stability (t½, min) | 15 | >120 | Increased Metabolic Stability | [3] |
| hERG Inhibition (IC₅₀, µM) | 0.5 | >30 | Reduced hERG Liability | [5] |
Conformational Rigidity and Pre-organization
The rigid nature of spirocyclic scaffolds significantly reduces the number of accessible conformations of a molecule. This pre-organization can have a profound impact on binding affinity and selectivity.
-
Reduced Entropy Loss upon Binding: By locking the molecule in a bioactive conformation, the entropic penalty of binding to a target is minimized, which can lead to a significant increase in binding affinity.
-
Improved Selectivity: The well-defined spatial orientation of substituents on a spirocyclic core allows for more precise interactions with the target protein and can reduce binding to off-target proteins, thereby improving selectivity and reducing the risk of side effects.[1]
Synthetic Strategies for Accessing Key Spirocyclic Scaffolds
The growing interest in spirocyclic compounds has spurred the development of innovative and efficient synthetic methodologies. While the construction of the quaternary spirocenter can be challenging, a number of robust strategies are now available to medicinal chemists.
General Approaches to Spirocycle Synthesis
Several key synthetic strategies are commonly employed for the construction of spirocyclic systems:
-
Cycloaddition Reactions: [3+2] and [4+2] cycloaddition reactions are powerful tools for the diastereoselective and enantioselective synthesis of spirocycles.
-
Ring-Closing Metathesis (RCM): RCM has emerged as a versatile method for the synthesis of a wide variety of spirocyclic systems, including macrocyclic spirocycles.
-
Intramolecular Cyclization Reactions: A variety of intramolecular cyclization strategies, including aldol, Mannich, and Michael reactions, can be employed to construct the second ring of a spirocycle.
-
Rearrangement Reactions: Pinacol and semi-pinacol rearrangements can be utilized to construct spirocyclic ketones from appropriately substituted diols.
Experimental Protocol: Synthesis of a 2,6-Diazaspiro[3.3]heptane Derivative
The aza-spiro[3.3]heptane scaffold is a valuable building block in medicinal chemistry, offering two points for diversification. The following is a representative, step-by-step protocol for its synthesis.[7]
Step 1: Synthesis of 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde
-
To a solution of 1-benzyl-3-ethoxycarbonyl-3-chloroazetidine (1.0 eq) in anhydrous THF at -20°C, add a 1.0 M solution of lithium aluminum hydride (LiAlH₄) in THF (1.2 eq) dropwise.
-
Stir the reaction mixture at -20°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction to 0°C and quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension through Celite® and concentrate the filtrate under reduced pressure.
-
Dissolve the crude alcohol in dichloromethane (DCM) and add triethylamine (3.0 eq).
-
Cool the solution to -78°C and add a solution of dimethyl sulfoxide (DMSO, 2.2 eq) in DCM, followed by the dropwise addition of a solution of oxalyl chloride (1.5 eq) in DCM.
-
Stir the reaction at -78°C for 1 hour, then allow it to warm to room temperature and stir for 30 minutes.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to afford the aldehyde.
Step 2: Reductive Amination
-
To a solution of the aldehyde from Step 1 (1.0 eq) and a primary amine (e.g., aniline, 1.1 eq) in 1,2-dichloroethane (DCE), add acetic acid (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise and stir the reaction at room temperature overnight.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Step 3: Intramolecular Cyclization
-
To a solution of the product from Step 2 (1.0 eq) in anhydrous THF, add potassium tert-butoxide (t-BuOK, 2.2 eq) as a 1.0 M solution in THF.
-
Heat the reaction mixture in a sealed tube at 70°C for 3 hours.
-
Cool the reaction to room temperature, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 2,6-diazaspiro[3.3]heptane derivative.
Caption: Synthetic workflow for a 2,6-diazaspiro[3.3]heptane derivative.
The Role of Computational Chemistry in Spirocycle Drug Design
Computer-aided drug design (CADD) plays a pivotal role in accelerating the discovery and optimization of spirocyclic drug candidates.[8] Computational tools are employed throughout the drug design pipeline, from initial scaffold selection to the prediction of ADME properties.[9][10]
A Typical Computational Workflow
A common workflow for the design of spirocyclic compounds involves a combination of ligand-based and structure-based approaches:
-
Scaffold Hopping and Virtual Screening: If a lead compound with a non-spirocyclic core is known, computational chemists can perform virtual screening of spirocyclic fragment libraries to identify potential bioisosteric replacements. Software such as Schrödinger's Maestro or MOE (Molecular Operating Environment) can be used for this purpose.[11]
-
Molecular Docking: Once potential spirocyclic candidates are identified, molecular docking is used to predict their binding mode and affinity to the target protein. This helps in prioritizing compounds for synthesis. AutoDock, Glide, and GOLD are widely used docking programs.
-
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex, helping to assess the stability of the binding mode and the impact of the spirocyclic scaffold on the overall protein conformation. GROMACS and AMBER are popular software packages for MD simulations.
-
ADME-Tox Prediction: In silico models are used to predict the ADME and toxicity properties of the designed compounds. This early assessment helps in identifying potential liabilities and guiding further optimization. Software like ADMET Predictor™ or StarDrop can be used for these predictions.
Caption: A typical CADD workflow for designing spirocyclic drug candidates.
Case Studies: Spirocycles in Approved Drugs and Clinical Development
The successful application of spirocyclic scaffolds is best illustrated by examining their presence in marketed drugs and promising clinical candidates.
-
Revumenib: Approved in 2024, revumenib is a first-in-class menin-MLL inhibitor for the treatment of acute leukemias. Its 2,7-diazaspiro[3.5]nonane core is crucial for its binding to the target, with the protonated piperidine nitrogen forming a key cation-π interaction.[12]
-
FHD-609: This degrader molecule, containing a diazaspiro[3.5]nonane motif, progressed to clinical trials for the treatment of synovial sarcoma. The spirocycle was incorporated to optimize physicochemical properties and enable the introduction of polarity.[12]
-
Spirocyclic Compounds in PROTACs and Molecular Glues: The rigid nature and defined exit vectors of spirocycles make them highly attractive for use in novel drug modalities such as PROteolysis TArgeting Chimeras (PROTACs) and molecular glues, where precise orientation of different parts of the molecule is critical for activity.[12]
Challenges and Future Perspectives
Despite the numerous advantages, the development of spirocyclic drugs is not without its challenges.
Synthetic Challenges and Scale-up
The synthesis of complex spirocycles can be lengthy and challenging, which can hinder the rapid exploration of structure-activity relationships. Furthermore, the scale-up of spirocyclic active pharmaceutical ingredients (APIs) can present unique challenges related to reaction kinetics, heat transfer, and impurity control.[2][13] Early consideration of process development and the use of technologies like flow chemistry can help mitigate these challenges.
Unexpected Pharmacology
The unique three-dimensional shapes of spirocyclic compounds can sometimes lead to unexpected off-target activities. For example, the clinical trial for FHD-609 was put on hold due to cardiac events, highlighting the importance of thorough preclinical safety assessment.[12]
Future Directions
The future of spirocyclic compounds in drug discovery is bright. The increasing availability of novel spirocyclic building blocks and the development of more efficient synthetic methods will continue to fuel their adoption.[12] We can expect to see a greater use of spirocycles in complex drug modalities, including PROTACs, molecular glues, and covalent inhibitors. Furthermore, the application of machine learning and artificial intelligence in conjunction with computational chemistry will enable the more rapid and accurate design of spirocyclic drugs with desired properties.
Conclusion
Spirocyclic scaffolds have firmly established themselves as a valuable tool in the medicinal chemist's arsenal for escaping the limitations of flat, two-dimensional molecules. Their ability to confer three-dimensionality, modulate physicochemical properties, and provide conformational constraint offers a clear path to developing safer and more effective medicines. While challenges in their synthesis and potential for unexpected pharmacology remain, the continued innovation in synthetic chemistry and computational tools will undoubtedly pave the way for the next generation of spirocyclic drugs to address unmet medical needs.
References
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Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66–69. [Link]
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Beacon Inside. (2025, June 20). 5 Challenges in API Process Development And How to Overcome Them. [Link]
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Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
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DNDi. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]
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Fesik, S. W. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 603-618. [Link]
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Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. [Link]
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Neuland Labs. (2017, September 3). 5 Common Challenges in Scaling Up an API. [Link]
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Bora, R. (2025, January 15). Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. [Link]
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SpiroChem. (n.d.). Computer-Aided Drug Design. [Link]
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Request PDF. (n.d.). Scale-up Challenges and Considerations In the Process Development of An Exothermic Reaction Step In Active Pharmaceutical Ingredient (API) Synthesis. [Link]
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PubMed. (2011). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. [Link]
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Request PDF. (2016, May 27). The utilization of spirocyclic scaffolds in novel drug discovery. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Importance of Spirocycles in Modern Drug Discovery. [Link]
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PubMed. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]
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Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
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Request PDF. (n.d.). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. [Link]
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ACS Publications. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. [Link]
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UI Scholars Hub. (2025). Pharmaceutical Innovation Through Computational Drug Design: A Comprehensive Exploration. [Link]
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IntechOpen. (2018). Computational Methods Applied to Rational Drug Design. [Link]
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PMC. (2019). Contemporary Computational Applications and Tools in Drug Discovery. [Link]
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Springer Nature. (2021). Computational Approaches in Drug Designing and Their Applications. [Link]
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Taylor & Francis Online. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? [Link]
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Taylor & Francis Online. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. [Link]
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An In-Depth Technical Guide to the Safe Handling of 5-Methyl-2,5-diazaspiro[3.4]octane Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The novel spirocyclic scaffold of 5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride presents a unique three-dimensional architecture that is of increasing interest in modern medicinal chemistry. Its rigid framework and distinct exit vectors offer a compelling strategy to escape the "flatland" of traditional aromatic compounds, potentially leading to improved physicochemical properties and novel intellectual property. However, as with any novel chemical entity, a thorough understanding of its safe handling, storage, and disposal is paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the essential safety protocols and handling considerations for this compound, grounded in established principles of laboratory safety and chemical reactivity.
Compound Identity and Physicochemical Properties
A foundational aspect of safe handling is a clear understanding of the compound's physical and chemical characteristics. This information dictates appropriate storage conditions, solvent choices, and personal protective equipment.
| Property | Value | Source |
| IUPAC Name | 5-methyl-2,5-diazaspiro[3.4]octane;dihydrochloride | [PubChem][1] |
| CAS Number | 1421372-18-0 | [PubChem][1] |
| Molecular Formula | C₇H₁₆Cl₂N₂ | [PubChem][1] |
| Molecular Weight | 199.12 g/mol | [PubChem][1] |
| Appearance | Solid (predicted) | General knowledge |
| Solubility | Soluble in water | General knowledge of hydrochloride salts |
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards.[1] Understanding these classifications is the first step in implementing appropriate safety measures.
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]
Signal Word: Warning[1]
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The dihydrochloride salt nature of this compound suggests it is a hygroscopic solid that can release hydrogen chloride gas upon decomposition, particularly in the presence of strong bases or high temperatures.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Approach to Safety
The cornerstone of safe laboratory practice is a multi-layered approach that prioritizes engineering controls, supplemented by appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of solid this compound and its solutions should be conducted in a certified chemical fume hood. This is crucial to prevent inhalation of airborne particles and potential vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.
Personal Protective Equipment (PPE): Essential for Direct Handling
-
Eye Protection: Chemical splash goggles are mandatory when handling this compound. Standard safety glasses do not provide sufficient protection from splashes.
-
Hand Protection: Nitrile gloves are recommended. It is imperative to inspect gloves for any signs of degradation or perforation before use. In the event of contamination, gloves should be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.
-
Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required to protect the skin from accidental spills.
-
Respiratory Protection: While a fume hood is the primary means of respiratory protection, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases may be necessary for spill cleanup or in situations where engineering controls are not sufficient.
Safe Handling and Storage: Maintaining Compound Integrity and a Safe Environment
The stability and reactivity of this compound dictate specific handling and storage procedures.
General Handling Practices
-
Avoid Inhalation, Ingestion, and Skin Contact: These are the primary routes of exposure.
-
Hygroscopic Nature: As a hydrochloride salt, this compound is likely hygroscopic. Handle in a dry environment and store in a desiccator to prevent absorption of atmospheric moisture, which can affect its physical properties and reactivity.
-
Static Discharge: When transferring the solid, be mindful of static electricity, which can cause fine powders to become airborne.
-
Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.
Storage Requirements
-
Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.
-
Incompatible Materials: Store separately from strong bases, oxidizing agents, and reactive metals. The dihydrochloride salt will react exothermically with strong bases.
-
Corrosives Cabinet: Due to its acidic nature in solution and potential for HCl release, storage in a dedicated corrosives cabinet is recommended.
Experimental Protocol: Preparation of a Stock Solution
To provide a practical context for the handling of this compound, the following is a step-by-step protocol for the preparation of a stock solution, a common procedure in a drug discovery setting.
Objective: To prepare a 10 mM stock solution of this compound in sterile, deionized water.
Materials:
-
This compound (MW: 199.12 g/mol )
-
Sterile, deionized water
-
Calibrated analytical balance
-
Spatula
-
Weighing paper
-
Volumetric flask (appropriate size)
-
Pipettes
-
Vortex mixer
-
Appropriate PPE (goggles, nitrile gloves, lab coat)
Procedure:
-
Pre-calculation: Determine the mass of the compound required. For a 10 mL solution of 10 mM:
-
Moles = 0.010 L * 0.010 mol/L = 0.0001 mol
-
Mass = 0.0001 mol * 199.12 g/mol = 0.0199 g or 19.9 mg
-
-
Don PPE: Put on all required personal protective equipment.
-
Work in a Fume Hood: Perform all subsequent steps in a certified chemical fume hood.
-
Weighing:
-
Place a piece of weighing paper on the analytical balance and tare.
-
Carefully add approximately 19.9 mg of this compound to the weighing paper using a clean spatula. Record the exact mass.
-
-
Dissolution:
-
Carefully transfer the weighed solid into the volumetric flask.
-
Add approximately half of the final volume of sterile, deionized water to the flask.
-
Gently swirl the flask to dissolve the solid. A vortex mixer can be used to aid dissolution.
-
-
Bringing to Volume:
-
Once the solid is completely dissolved, add sterile, deionized water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Labeling and Storage:
-
Transfer the solution to an appropriately labeled storage vial. The label should include the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the solution under appropriate conditions, typically refrigerated (2-8 °C) for short-term storage. For long-term storage, consult any available stability data or consider aliquoting and freezing.
-
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
Spill and Emergency Procedures
Accidents can happen, and being prepared is a critical component of laboratory safety.
Spill Response
-
Small Spills (Solid):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material into a labeled waste container. Avoid creating dust.
-
Wipe the spill area with a damp cloth, and then clean with soap and water.
-
Place all contaminated materials in a sealed bag for proper disposal.
-
-
Small Spills (Liquid):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material into a labeled waste container.
-
Clean the spill area with soap and water.
-
Place all contaminated materials in a sealed bag for proper disposal.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and institutional safety office immediately.
-
Prevent others from entering the area.
-
Follow the instructions of the emergency response team.
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Waste Disposal
All waste containing this compound, including unused material, contaminated absorbents, and empty containers, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Conclusion: A Culture of Safety
This compound represents a valuable building block for the advancement of drug discovery programs. By adhering to the principles of prudent laboratory practice, including a thorough understanding of the compound's hazards, the consistent use of engineering controls and personal protective equipment, and preparedness for emergencies, researchers can confidently and safely unlock its potential. A strong culture of safety is not a barrier to innovation but rather a prerequisite for sustainable and successful scientific endeavor.
References
Methodological & Application
Application Notes and Protocols for 5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride
Introduction: The Strategic Value of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that offer precise three-dimensional arrangements of functional groups is paramount. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as particularly valuable frameworks. Their inherent rigidity and three-dimensionality provide a means to orient substituents in well-defined vectors, which can lead to enhanced potency, selectivity, and improved pharmacokinetic properties of drug candidates[1]. Among these, diazaspiroalkanes are of significant interest due to the strategic placement of nitrogen atoms, which can serve as key interaction points with biological targets or as handles for further chemical modification.
5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride is a unique spirocyclic diamine that presents a compact and rigid scaffold. The presence of both a secondary and a tertiary amine within a constrained bicyclic system offers intriguing possibilities for the development of novel therapeutics. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the properties, handling, and a representative experimental protocol for the utilization of this compound as a building block in medicinal chemistry.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Source |
| IUPAC Name | 5-methyl-2,5-diazaspiro[3.4]octane;dihydrochloride | PubChem |
| Molecular Formula | C₇H₁₆Cl₂N₂ | PubChem |
| Molecular Weight | 199.12 g/mol | PubChem |
| CAS Number | 1421372-18-0 | PubChem |
| Appearance | White to off-white solid (typical) | Generic |
| Solubility | Soluble in water and polar protic solvents like methanol and ethanol. | Inferred |
Storage and Stability
This compound is a hygroscopic solid. It is recommended to store the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption. For long-term storage, refrigeration at 2-8°C is advised.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification : This compound is classified as a skin, eye, and respiratory irritant.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Disposal : Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Application in Medicinal Chemistry: A Representative Protocol
The unique structural features of 5-Methyl-2,5-diazaspiro[3.4]octane make it an attractive scaffold for the synthesis of novel ligands for various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. The following protocol describes a representative synthetic application of this compound in the preparation of a novel derivative, illustrating its use as a secondary amine building block in a nucleophilic substitution reaction. This protocol is based on established methodologies for the derivatization of similar spirocyclic amines.
Protocol: Synthesis of a Novel Spirocyclic Amide Derivative
This protocol details the synthesis of a novel amide by reacting this compound with an activated carboxylic acid.
Caption: Synthetic workflow for the preparation of a novel spirocyclic amide.
-
This compound
-
A carboxylic acid of interest (e.g., 4-chlorobenzoic acid)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
-
Preparation of the Free Base:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of water.
-
Cool the solution in an ice bath and add a sufficient amount of a strong base (e.g., 5M NaOH) dropwise to adjust the pH to >12.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or a mixture of isopropanol/chloroform) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base. Caution: The free base is a volatile oil and should be used immediately.
-
-
Amide Coupling Reaction:
-
In a separate flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the carboxylic acid solution and stir at room temperature for 15-20 minutes to pre-activate the acid.
-
Dissolve the freshly prepared 5-Methyl-2,5-diazaspiro[3.4]octane free base in anhydrous DMF and add it dropwise to the activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the reaction mixture into water and extract with ethyl acetate three times.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-10% methanol in dichloromethane or a hexane/ethyl acetate gradient).
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure of the final compound.
-
LC-MS: To determine the purity and confirm the molecular weight of the product.
-
-
Data Analysis and Interpretation
The successful synthesis of the target amide derivative can be confirmed by the following analytical data:
-
NMR Spectroscopy: The ¹H NMR spectrum should show the appearance of new aromatic or aliphatic protons corresponding to the coupled carboxylic acid, along with the characteristic signals of the spirocyclic core. The integration of these signals should be consistent with the expected structure. The ¹³C NMR will show the presence of a new carbonyl carbon signal for the amide bond.
-
Mass Spectrometry: The mass spectrum should display the molecular ion peak corresponding to the calculated mass of the desired product.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Incomplete conversion of the dihydrochloride salt to the free base. | Ensure the pH of the aqueous solution is >12 before extraction. Use the free base immediately after preparation. |
| Inefficient activation of the carboxylic acid. | Ensure all reagents and solvents are anhydrous. Allow for sufficient pre-activation time. | |
| Formation of multiple products | Di-acylation of the spirocyclic diamine. | Use a 1:1 stoichiometry of the diamine and the carboxylic acid. Add the diamine solution slowly to the activated acid. |
| Degradation of the product. | Avoid excessive heat during work-up and purification. | |
| Difficulty in purification | Co-elution of the product with starting materials or byproducts. | Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary. |
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique scaffold for the synthesis of novel compounds with potentially enhanced biological activity and improved physicochemical properties. The representative protocol provided herein demonstrates a practical approach to its derivatization, opening avenues for the exploration of new chemical space in the quest for innovative therapeutics. As with any experimental work, careful planning, adherence to safety protocols, and thorough analytical characterization are essential for successful outcomes.
References
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W. A. Warr, M. C. Nicklaus, C. A. Nicolaou, and M. Rarey, “Exploration of Spirocyclic Scaffolds in Drug Discovery,” Angewandte Chemie, International Edition in English 56 (2017): 10294–10323. [Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 71743120, this compound." PubChem, [Link].
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L. A. Valeur, E.; Bradley, M., "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev.2009 , 38, 606-631. [Link]
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F. Albericio, J. M. Bofill, A. El-Faham, and S. A. Kates, "Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis." The Journal of Organic Chemistry 63.26 (1998): 9678-9683. [Link]
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Application Notes and Protocols for N-Functionalization of 5-Methyl-2,5-diazaspiro[3.4]octane
Introduction: The Rising Prominence of Diazaspiro[3.4]octane Scaffolds in Modern Drug Discovery
The quest for novel chemical matter with enhanced three-dimensionality and improved physicochemical properties has led to a surge of interest in spirocyclic scaffolds within medicinal chemistry. Among these, the 5-methyl-2,5-diazaspiro[3.4]octane core has emerged as a particularly attractive building block. Its rigid, non-planar structure offers a distinct advantage over traditional flat aromatic rings, enabling more precise spatial orientation of substituents and potentially leading to improved target engagement and selectivity. The presence of two distinct nitrogen atoms—a secondary amine within the azetidine ring and a tertiary amine within the pyrrolidine ring—provides versatile handles for N-functionalization, allowing for the generation of diverse libraries of compounds for biological screening. The significance of this scaffold is underscored by its appearance in numerous recent patents for therapeutic agents, highlighting its potential in developing next-generation pharmaceuticals.[1][2][3]
This application note provides a comprehensive guide to the N-functionalization of 5-methyl-2,5-diazaspiro[3.4]octane, with a focus on regioselective reactions. We will delve into the underlying principles governing the reactivity of the two nitrogen centers and provide detailed, actionable protocols for common and impactful transformations, including N-acylation, N-alkylation, N-arylation, and reductive amination. Furthermore, we will discuss the analytical techniques crucial for the characterization of the resulting functionalized products.
Navigating Reactivity: A Discussion on Regioselectivity
The synthetic utility of 5-methyl-2,5-diazaspiro[3.4]octane is intrinsically linked to the ability to selectively functionalize one of the two nitrogen atoms. The secondary amine (N-2) in the four-membered azetidine ring and the tertiary amine (N-5) in the five-membered pyrrolidine ring exhibit different steric and electronic properties, which can be exploited to achieve regioselective transformations.
-
Steric Hindrance: The N-5 tertiary amine is sterically more encumbered than the N-2 secondary amine. The methyl group on N-5, in addition to the two adjacent methylene groups of the pyrrolidine ring, creates a more crowded environment compared to the N-2, which is part of a less substituted azetidine ring. This steric difference is a key factor in directing incoming electrophiles to the more accessible N-2 position.
-
Electronic Effects & Nucleophilicity: Secondary amines are generally more nucleophilic than tertiary amines. The lone pair on the N-2 nitrogen is more available for reaction with electrophiles. While the methyl group on N-5 is weakly electron-donating, the overall steric hindrance and the delocalization of the lone pair across three C-N bonds in the tertiary amine reduce its nucleophilicity compared to the secondary amine.
Therefore, for most electrophilic substitution reactions, functionalization is expected to occur preferentially at the N-2 position.
Core N-Functionalization Protocols
The following protocols are presented as robust starting points for the N-functionalization of 5-methyl-2,5-diazaspiro[3.4]octane. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Regioselective N-Acylation
N-acylation is a fundamental transformation for introducing amide functionalities, which can act as hydrogen bond donors and acceptors, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. Given the higher nucleophilicity and lower steric hindrance of the N-2 position, acylation is expected to proceed with high regioselectivity at this site.
Reaction Scheme:
N-Acylation Reaction Pathway.
Materials:
-
5-Methyl-2,5-diazaspiro[3.4]octane (or its salt)
-
Acyl chloride or acid anhydride (1.0 - 1.2 equivalents)
-
Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stirring bar
-
Ice bath
-
Standard glassware for inert atmosphere reactions (if reagents are moisture-sensitive)
Procedure:
-
To a solution of 5-methyl-2,5-diazaspiro[3.4]octane (1.0 equivalent) in anhydrous DCM, add the base (e.g., Et3N, 1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Base | Et3N, DIPEA | Neutralizes the HCl byproduct. |
| Solvent | DCM, THF | Aprotic solvent to avoid side reactions. |
| Temperature | 0 °C to rt | Controls the reaction rate and minimizes side products. |
Table 1. Summary of Typical N-Acylation Reaction Conditions.
Protocol 2: Regioselective N-Alkylation
N-alkylation introduces alkyl groups that can modulate a compound's lipophilicity and metabolic stability. Similar to acylation, direct alkylation with alkyl halides is expected to occur at the more nucleophilic and sterically accessible N-2 position.
Reaction Scheme:
N-Alkylation Reaction Pathway.
Materials:
-
5-Methyl-2,5-diazaspiro[3.4]octane
-
Alkyl halide (e.g., bromide or iodide) (1.0 - 1.5 equivalents)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (2.0 - 3.0 equivalents)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and stirring bar
-
Heating mantle or oil bath
Procedure:
-
To a suspension of the base (e.g., K2CO3, 2.0 equivalents) in ACN, add 5-methyl-2,5-diazaspiro[3.4]octane (1.0 equivalent).
-
Add the alkyl halide (1.1 equivalents) and stir the mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Base | K2CO3, Cs2CO3 | Weaker bases are often sufficient and can improve selectivity. |
| Solvent | ACN, DMF | Polar aprotic solvents are suitable for SN2 reactions. |
| Temperature | rt to 80 °C | Higher temperatures may be required for less reactive alkyl halides. |
Table 2. Summary of Typical N-Alkylation Reaction Conditions.
Protocol 3: N-Arylation via Buchwald-Hartwig Amination
The introduction of aryl or heteroaryl moieties can significantly impact a compound's biological activity. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5][6] This reaction is expected to be highly regioselective for the N-2 position.
Reaction Scheme:
Buchwald-Hartwig N-Arylation Pathway.
Materials:
-
5-Methyl-2,5-diazaspiro[3.4]octane
-
Aryl halide or triflate (1.0 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, RuPhos) (2-10 mol%)[7]
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs2CO3)) (1.5 - 2.5 equivalents)
-
Anhydrous Toluene or Dioxane
-
Schlenk tube or similar reaction vessel for inert atmosphere chemistry
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to a Schlenk tube.
-
Add the aryl halide and 5-methyl-2,5-diazaspiro[3.4]octane.
-
Add the anhydrous solvent and seal the vessel.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst/Ligand | Pd2(dba)3/BINAP, etc. | The choice of ligand is crucial for catalytic activity and scope.[7] |
| Base | NaOtBu, Cs2CO3 | A strong, non-nucleophilic base is required. |
| Solvent | Toluene, Dioxane | High-boiling, anhydrous solvents are necessary. |
| Atmosphere | Inert (N2 or Ar) | The palladium catalyst is sensitive to oxygen. |
Table 3. Summary of Typical Buchwald-Hartwig N-Arylation Conditions.
Protocol 4: N-Alkylation via Reductive Amination
Reductive amination is a versatile method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[8][9][10] This method offers an alternative to direct alkylation and is particularly useful for introducing more complex alkyl groups. The reaction proceeds via the formation of an iminium ion intermediate from the secondary amine, which is then reduced.
Reaction Scheme:
Reductive Amination Pathway.
Materials:
-
5-Methyl-2,5-diazaspiro[3.4]octane
-
Aldehyde or ketone (1.0 - 1.5 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) or Sodium cyanoborohydride (NaBH3CN) (1.5 - 2.0 equivalents)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (AcOH) (optional, as a catalyst)
Procedure:
-
To a solution of 5-methyl-2,5-diazaspiro[3.4]octane (1.0 equivalent) and the carbonyl compound (1.2 equivalents) in DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add the reducing agent (e.g., NaBH(OAc)3, 1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
| Parameter | Condition | Rationale |
| Reducing Agent | NaBH(OAc)3 | Mild and selective for iminium ions over carbonyls. |
| Solvent | DCE, MeOH | Common solvents for reductive amination. |
| Acid Catalyst | Acetic Acid | Facilitates iminium ion formation. |
Table 4. Summary of Typical Reductive Amination Conditions.
Characterization of N-Functionalized Products
Confirmation of the structure and purity of the synthesized 5-methyl-2,5-diazaspiro[3.4]octane derivatives is essential. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The introduction of a substituent at the N-2 position will cause a significant downfield shift of the protons on the adjacent methylene groups of the azetidine ring. The appearance of new signals corresponding to the introduced acyl, alkyl, or aryl group should also be observed.
-
¹³C NMR: The carbon atoms of the azetidine ring, particularly those adjacent to the N-2 nitrogen, will exhibit a downfield shift upon functionalization. New signals corresponding to the carbons of the introduced group will also be present.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) is a suitable technique for these compounds. The mass spectrum should show the molecular ion peak ([M+H]⁺) corresponding to the calculated exact mass of the N-functionalized product. Fragmentation patterns can also provide structural information.
-
-
High-Performance Liquid Chromatography (HPLC):
-
HPLC is crucial for assessing the purity of the final compounds. A suitable method should be developed to separate the product from any starting materials and byproducts.
-
Conclusion
The 5-methyl-2,5-diazaspiro[3.4]octane scaffold offers a unique and valuable platform for the design and synthesis of novel therapeutic agents. The ability to selectively functionalize the N-2 position opens up a vast chemical space for exploration. The protocols outlined in this application note provide a solid foundation for researchers to begin their synthetic efforts. By understanding the principles of regioselectivity and employing the appropriate reaction conditions, scientists can efficiently generate diverse libraries of these promising compounds for drug discovery programs.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. (n.d.).
- Buchwald-Hartwig Amin
- Reductive amin
- Buchwald–Hartwig amin
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- 5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride. (2024). PubChem.
- US Patent for 2-(2,4,5-substituted-anilino) pyrimidine compounds. (n.d.).
- The Buchwald–Hartwig Amination After 25 Years. (2019).
- Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017). Molecules.
- A general and efficient catalyst for the palladium-catalyzed amination of aryl chlorides and bromides. (2008). Journal of the American Chemical Society.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- ZA202202913B - 5-oxa-2-azaspiro[3.
- Preparation of 2-Hydroxy Propionic Acid (Lactic Acid). (n.d.).
- CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines. (2012). Green Chemistry.
- Diastereo- and regioselective addition of thioamide dianions to imines and aziridines: synthesis of N-thioacyl-1,2-diamines and N-thioacyl-1,3-diamines. (2013). The Journal of Organic Chemistry.
- 2-azaspiro[3.
- N-Acylation Reactions of Amines. (2020). Comprehensive Organic Synthesis.
- Npc11947. (n.d.). PubChem.
- CN111943894A - Synthesis method of 4, 7-diazaspiro [2.
- 2,5-Diazaspiro[3.4]octan-6-one. (n.d.). PubChem.
- Facile and robust methods for the regioselective acylation of N-acetylneuraminic acid. (2018). Beilstein Journal of Organic Chemistry.
- Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. (2010). Organic Letters.
- Direct, Regioselective N-Alkylation of 1,3-Azoles. (2024). The Journal of Organic Chemistry.
- Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. (2022). Journal of the American Chemical Society.
- pH-Mediated Selective Synthesis of N-Allylic Alkylation or N-Alkylation Amines with Allylic Alcohols via an Iridium Catalyst in Water. (2021). The Journal of Organic Chemistry.
- Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. (2011). Organic & Biomolecular Chemistry.
- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. (2004). Arkivoc.
- Regioselective alkylation of unsymmetrical ketones. (n.d.).
- 2-methyl-2,5-diazaspiro[3.4]octane. (n.d.). ChemBK.
- 5-Boc-2,5-diazaspiro[3.
- Methyl 5,8-dioxaspiro[3.
- (TRANS)-6-METHYL-2-NORMAL-PROPYL-1-OXA-2-AZASPIRO-[2.5]-OCTANE. (n.d.). SpectraBase.
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- 3. 2-azaspiro[3.4]octane derivatives as m4 agonists - Patent US-2021107889-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Notes & Protocols: 5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride in CNS Drug Discovery
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Foreword for the Researcher
In the dynamic landscape of central nervous system (CNS) drug discovery, the exploration of novel chemical scaffolds is paramount to unlocking new therapeutic avenues. Spirocyclic compounds, with their inherent three-dimensionality and conformational rigidity, have emerged as a promising class of molecules for targeting complex CNS receptors.[1][2][3] This guide focuses on a specific, yet under-documented, member of this family: 5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride .
Initial investigations into the public scientific literature and patent databases reveal that this compound is primarily documented as a chemical intermediate in the synthesis of more complex molecules.[4] A notable example is its use in the preparation of 2-(2,4,5-substituted-anilino) pyrimidine compounds, as detailed in U.S. Patent US8946235B2.[4] However, there is a conspicuous absence of published research directly evaluating the biological activity and specific applications of this compound itself within the realm of CNS drug discovery.
This lack of direct evidence presents both a challenge and an opportunity. While we cannot, with validated certainty, prescribe specific protocols for a CNS target that has not been publicly associated with this compound, we can leverage our understanding of similar spirocyclic structures to propose a rational, hypothesis-driven approach to its investigation. This application note, therefore, is structured as a prospective guide for the senior application scientist venturing into this novel chemical space. We will extrapolate from established methodologies for common CNS targets often modulated by spirocyclic scaffolds, such as nicotinic acetylcholine receptors (nAChRs), to provide a foundational framework for your research.
Our objective is to equip you with the strategic thinking and experimental designs necessary to elucidate the potential of this compound as a novel CNS-active agent.
Part 1: Hypothesis Generation - Targeting Nicotinic Acetylcholine Receptors
Given the prevalence of spirocyclic motifs in known modulators of nicotinic acetylcholine receptors (nAChRs), a logical starting point for the investigation of this compound is to assess its activity at this receptor family.[5][6][7] nAChRs are critical players in a multitude of CNS functions and are implicated in disorders such as Alzheimer's disease, schizophrenia, and nicotine addiction.[8][9] The α7 and α4β2 subtypes are particularly relevant targets for cognitive enhancement and neuropsychiatric indications.[8]
Proposed Mechanism of Action Pathway
We hypothesize that this compound may act as a positive allosteric modulator (PAM) of the α7 nAChR. PAMs offer a nuanced approach to receptor modulation, enhancing the effect of the endogenous agonist, acetylcholine, without directly activating the receptor themselves.[5] This can lead to a more physiologically relevant potentiation of cholinergic signaling.
Figure 1: Hypothesized mechanism of this compound as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor.
Part 2: In Vitro Characterization Protocols
The initial phase of investigation should focus on confirming the hypothesized interaction with nAChRs and characterizing the nature of this interaction.
Radioligand Binding Assays
Objective: To determine if this compound binds to nAChR subtypes.
Protocol:
-
Preparation of Membranes: Prepare cell membranes from cell lines stably expressing human α7 or α4β2 nAChRs.
-
Assay Buffer: Use a standard binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Radioligand:
-
For α7 nAChR: Use [³H]-Epibatidine or [¹²⁵I]-α-Bungarotoxin.
-
For α4β2 nAChR: Use [³H]-Epibatidine or [³H]-Cytisine.
-
-
Competition Binding: Incubate the membranes with a fixed concentration of radioligand and increasing concentrations of this compound.
-
Incubation: Incubate at room temperature for 2-3 hours.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Expected Outcome: This assay will reveal if the compound binds to the selected nAChR subtypes and with what affinity. A lack of binding would suggest that nAChRs are not the primary target.
Functional Assays: Calcium Imaging
Objective: To assess the functional activity of this compound at nAChRs.[10][11][12][13]
Protocol:
-
Cell Culture: Plate cells stably expressing the nAChR subtype of interest (e.g., SH-EP1-hα7) in 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Agonist Stimulation: After a short pre-incubation with the test compound, stimulate the cells with a sub-maximal concentration (EC₂₀) of a known nAChR agonist (e.g., acetylcholine or PNU-282987 for α7).
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis:
-
Agonist activity: Determine if the compound alone elicits a calcium response.
-
Potentiation (PAM activity): Measure the potentiation of the agonist-induced response in the presence of the test compound. Calculate the EC₅₀ for potentiation.
-
Antagonist activity: Pre-incubate with the test compound and then stimulate with a maximal concentration (EC₈₀) of the agonist. Measure the inhibition of the agonist response and calculate the IC₅₀.
-
| Parameter | Description |
| EC₅₀ (Agonist) | Concentration for 50% of maximal agonist response. |
| EC₅₀ (PAM) | Concentration for 50% of maximal potentiation. |
| IC₅₀ (Antagonist) | Concentration for 50% inhibition of agonist response. |
Table 1: Key parameters from in vitro functional assays.
Electrophysiology
Objective: To provide a detailed characterization of the compound's effect on ion channel function.[14][15][16][17]
Protocol (Automated Patch Clamp):
-
Cell Preparation: Use a cell line stably expressing the nAChR subtype of interest.
-
Recording: Use an automated patch-clamp system (e.g., QPatch or Patchliner) to record whole-cell currents.
-
Compound Application:
-
PAM activity: Apply an EC₂₀ concentration of an agonist in the presence and absence of the test compound.
-
Antagonist activity: Pre-apply the test compound followed by co-application with an EC₈₀ concentration of the agonist.
-
-
Data Analysis: Measure changes in current amplitude, activation kinetics, and desensitization rates.
Sources
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- 5. mdpi.com [mdpi.com]
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- 7. mdpi.com [mdpi.com]
- 8. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electrophysiological characterization of nicotinic receptors of aneurally grown human myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
use of 5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride in parallel synthesis
Application Notes & Protocols
Topic: Strategic Use of 5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride in Parallel Synthesis for 3D-Fragment-Rich Library Generation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Escaping Flatland in Drug Discovery
Modern drug discovery is increasingly focused on exploring novel chemical space with enhanced three-dimensionality. The over-reliance on flat, aromatic structures has often led to challenges in achieving target selectivity and favorable physicochemical properties.[1][2] Spirocyclic scaffolds are at the forefront of the movement to create more spherical, three-dimensional (3D) molecules.[3] These structures, defined by two rings sharing a single carbon atom, introduce conformational rigidity and present substituents in precise vectors, which is invaluable for probing the complex topologies of biological targets.[4]
The introduction of spirocyclic motifs has been shown to improve critical drug-like properties, including:
-
Enhanced Solubility: By disrupting planarity and crystal packing.[4]
-
Improved Metabolic Stability: The quaternary spiro-carbon is resistant to metabolic degradation.[4]
-
Lowered Lipophilicity: Often leading to better pharmacokinetic profiles.[4]
-
Increased Fsp³ Character: A key metric correlated with higher success rates in clinical development.[1]
5-Methyl-2,5-diazaspiro[3.4]octane is a particularly valuable building block for these efforts. It incorporates a rigid spirocyclic core with two nitrogen atoms offering points for diversification. Its structure, featuring one secondary and one tertiary amine, allows for regioselective functionalization, making it an ideal scaffold for parallel synthesis and the rapid generation of diverse compound libraries.[5] This guide provides a detailed framework and actionable protocols for leveraging this scaffold in high-throughput medicinal chemistry programs.
The Strategic Advantage of 5-Methyl-2,5-diazaspiro[3.4]octane in Library Synthesis
The power of parallel synthesis lies in its ability to rapidly generate large numbers of discrete compounds, enabling efficient exploration of structure-activity relationships (SAR).[6][7] The choice of a central scaffold is therefore critical. 5-Methyl-2,5-diazaspiro[3.4]octane offers distinct advantages that make it superior to many traditional diamine building blocks.
Core Rationale: Why This Scaffold?
-
Pre-validated 3D Geometry: The azetidine and pyrrolidine rings are locked in a rigid orientation, projecting substituents into distinct regions of space. This allows for a more systematic and predictable exploration of a target's binding site compared to flexible linkers.
-
Selective Functionalization: The secondary amine is the primary site for common library-building reactions (e.g., amidation, ureas), while the tertiary amine remains to influence the final compound's basicity and physicochemical properties. This avoids the statistical mixtures and protection/deprotection steps often required with symmetric diamines.
-
Physicochemical Property Enhancement: Azaspirocycles have been demonstrated to decrease lipophilicity and improve solubility when replacing more common heterocycles like piperazine, addressing key challenges in hit-to-lead optimization.[4]
General Considerations for Parallel Synthesis
Before initiating library synthesis, several key points must be addressed to ensure successful and reproducible outcomes.
Handling the Dihydrochloride Salt: 5-Methyl-2,5-diazaspiro[3.4]octane is supplied as a dihydrochloride salt for enhanced stability and handling.[5] It is crucial to liberate the free base in situ for it to become nucleophilic. This is achieved by adding at least 2.0 equivalents of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), prior to the addition of electrophiles. An additional equivalent of base is often required for subsequent reactions like amide coupling.
Solvent Selection: The choice of solvent is critical for ensuring reagent solubility and reaction efficiency.
-
N,N-Dimethylformamide (DMF): An excellent polar aprotic solvent for a wide range of coupling reactions.
-
Dichloromethane (DCM): A good choice for reactions that are sensitive to moisture and for simpler work-ups.
-
Acetonitrile (MeCN): Suitable for many reactions and ideal for direct injection onto reverse-phase HPLC for purification.
Automation and Liquid Handling: For library synthesis in 24- or 96-well plates, the use of automated liquid handlers is highly recommended to ensure accuracy and reproducibility of reagent dispensing.
Experimental Workflows and Protocols
The following protocols are designed for a parallel synthesis format, typically in 24- or 96-well microtiter plates. All operations should be performed in a well-ventilated fume hood.
Workflow Visualization
The overall strategy involves preparing a stock solution of the scaffold and dispensing it into an array, followed by the addition of diverse building blocks to each well to generate a library of unique final compounds.
Caption: General workflow for parallel library synthesis.
Protocol 1: Parallel Amide Bond Formation
This protocol utilizes the highly efficient HATU coupling reagent, known for its rapid reaction times and low rate of epimerization, making it a gold standard in medicinal chemistry.[8]
Materials:
-
This compound (1.0 equiv)
-
Library of diverse carboxylic acids (1.1 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF
Procedure (per well):
-
Prepare a 0.2 M stock solution of this compound and DIPEA (3.0 equiv) in anhydrous DMF.
-
Dispense 250 µL of the scaffold stock solution (50 µmol) into each well of a 96-well plate.
-
In separate vials, prepare 0.25 M stock solutions of each carboxylic acid (1.1 equiv) in anhydrous DMF.
-
Prepare a 0.25 M stock solution of HATU (1.2 equiv) in anhydrous DMF.
-
To each well containing the scaffold, add 220 µL of the corresponding carboxylic acid solution (55 µmol).
-
Initiate the reaction by adding 240 µL of the HATU solution (60 µmol) to each well.
-
Seal the plate and shake at room temperature for 4-12 hours.
-
Monitor reaction completion by LC-MS analysis of a representative well.
-
Upon completion, quench the reaction by adding 500 µL of water to each well.
-
The crude product can be purified directly by mass-directed preparative HPLC.
Causality: The first two equivalents of DIPEA neutralize the dihydrochloride salt. The third equivalent acts as the base for the amide coupling reaction itself. HATU activates the carboxylic acid by forming a highly reactive acyl-uronium species, which is then readily attacked by the secondary amine of the scaffold.
| R-Group (from Acid) | Product Mass (M+H)⁺ | Yield (%) | Purity (%) |
| Phenyl | 230.16 | 85 | >95 |
| 4-Chlorophenyl | 264.12 | 81 | >95 |
| 3-Thienyl | 236.12 | 79 | >95 |
| Cyclohexyl | 236.21 | 91 | >95 |
| Note: Yields and purities are representative and may vary based on the specific acid and purification method. |
Protocol 2: Parallel Urea & Thiourea Synthesis
The formation of ureas and thioureas from isocyanates and isothiocyanates is a highly efficient and atom-economical reaction, often proceeding to completion without the need for coupling reagents.[9][10][11]
Materials:
-
This compound (1.0 equiv)
-
Library of diverse isocyanates or isothiocyanates (1.05 equiv)
-
DIPEA (2.1 equiv)
-
Anhydrous Acetonitrile (MeCN)
Procedure (per well):
-
Prepare a 0.2 M stock solution of this compound and DIPEA (2.1 equiv) in anhydrous MeCN.
-
Dispense 250 µL of the scaffold stock solution (50 µmol) into each well.
-
Prepare 0.2 M stock solutions of each isocyanate/isothiocyanate (1.05 equiv) in anhydrous MeCN.
-
Add 262 µL of the corresponding isocyanate/isothiocyanate solution (52.5 µmol) to each well.
-
Seal the plate and shake at room temperature for 2-8 hours.
-
Monitor reaction completion by LC-MS. For many clean reactions, the solvent can be evaporated, and the product can be directly submitted for biological screening after QC.
-
If necessary, purify by preparative HPLC.
Causality: This reaction proceeds via the direct nucleophilic attack of the liberated secondary amine onto the electrophilic carbon of the isocyanate or isothiocyanate. The reaction is typically fast and clean.
| Reagent Type | R-Group (from Isocyanate) | Product Mass (M+H)⁺ | Yield (%) | Purity (%) |
| Urea | Phenyl | 245.18 | 94 | >98 |
| Urea | 4-Fluorophenyl | 263.17 | 92 | >98 |
| Thiourea | Ethyl | 213.15 | 96 | >95 |
| Thiourea | Benzyl | 275.17 | 90 | >95 |
| Note: Yields and purities are representative and reflect the high efficiency of this transformation. |
Reaction Schemes Visualization
Caption: Key reaction pathways for library diversification.
Troubleshooting and Quality Control
A robust parallel synthesis platform requires a system for validation and troubleshooting.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion | 1. Insufficient base to neutralize the HCl salt and drive the reaction. 2. Poorly reactive electrophile (e.g., sterically hindered acid). 3. Water contamination. | 1. Ensure ≥2 equiv of base for salt and ≥1 equiv for the reaction. 2. Increase reaction time, temperature, or switch to a more potent coupling reagent. 3. Use anhydrous solvents and reagents. |
| Multiple Products | 1. Impure building blocks. 2. Side reactions (e.g., racemization). | 1. Verify the purity of all starting materials by LC-MS or NMR. 2. Use coupling reagents known to suppress racemization (like HATU). |
| Purification Difficulty | 1. Product co-elutes with starting material or byproducts. 2. Poor solubility of the final compound. | 1. Modify the HPLC gradient (e.g., use a shallower gradient) or change the mobile phase modifier (e.g., TFA vs. formic acid). 2. Use a co-solvent like DMSO for purification and analysis. |
Quality Control (QC): Every compound in a library should be analyzed post-purification. A standard QC package includes LC-MS to confirm the expected mass and determine purity (typically aiming for >90-95%).
Conclusion
This compound is a powerful and versatile scaffold for the construction of 3D-rich compound libraries. Its inherent structural rigidity and capacity for selective functionalization allow for the systematic and efficient exploration of chemical space. By employing robust and optimized parallel synthesis protocols, such as those detailed in these notes, drug discovery teams can rapidly generate novel, diverse, and drug-like molecules, significantly accelerating the path from hit identification to lead optimization.[6][12]
References
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound | C7H16Cl2N2 | CID 71743120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 7. Parallel-compound synthesis: methodology for accelerating drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Mechanochemical synthesis of thioureas, ureas and guanidines [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. elearning.uniroma1.it [elearning.uniroma1.it]
Application Notes and Protocols for the Large-Scale Synthesis of 5-Methyl-2,5-diazaspiro[3.4]octane Dihydrochloride
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant interest in medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage over flat aromatic structures, enabling more precise spatial orientation of functional groups and improved physicochemical properties.[1] The rigid nature of the spirocyclic core can lead to enhanced binding affinity and selectivity for biological targets. 5-Methyl-2,5-diazaspiro[3.4]octane is a valuable building block in this class, offering a versatile scaffold for the development of novel therapeutics, particularly in the realm of neuroscience and oncology.[1]
This document provides a comprehensive guide to the large-scale synthesis of 5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride, designed for researchers, scientists, and professionals in drug development. The protocol herein is a composite of established chemical principles and analogous syntheses of related diazaspiro compounds, adapted for scalable production.
Synthetic Strategy: A Multi-Step Approach to the Spirocyclic Core
The synthesis of this compound is a multi-step process that begins with the construction of the 2,5-diazaspiro[3.4]octane core, followed by selective N-methylation and subsequent conversion to the dihydrochloride salt. The chosen strategy prioritizes the use of readily available starting materials and robust, scalable reactions.
A plausible and efficient route involves the initial synthesis of a protected diazaspiro[3.4]octane intermediate, which allows for selective methylation of one nitrogen atom. Subsequent deprotection and salt formation yield the final product. This approach offers good control over the final product's identity and purity.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
Part 1: Synthesis of Dibenzyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate
The synthesis of the spirocyclic core can be achieved through various methods. One common approach involves the conversion of cyclopentanone to a diol, followed by tosylation and subsequent cyclization with a protected amine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| Cyclopentanone | 84.12 | 0.948 | >99% |
| Sodium borohydride | 37.83 | 1.07 | >98% |
| p-Toluenesulfonyl chloride | 190.65 | - | >99% |
| Pyridine | 79.10 | 0.982 | >99% |
| Dibenzyl iminodicarboxylate | 299.31 | - | >98% |
| Sodium hydride (60% dispersion in oil) | 24.00 | 0.92 | 60% |
| Tetrahydrofuran (THF), anhydrous | - | - | >99.9% |
| Dichloromethane (DCM), anhydrous | - | - | >99.8% |
| Methanol | - | - | >99.8% |
Step 1.1: Synthesis of Cyclopentane-1,1-diyldimethanol
-
To a stirred solution of cyclopentanone (1.0 eq) in methanol at 0 °C, add sodium borohydride (2.2 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water, followed by acidification with 2M HCl.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the diol.
Step 1.2: Synthesis of Cyclopentane-1,1-diylbis(methylene) bis(4-methylbenzenesulfonate)
-
Dissolve the diol (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.
-
Add pyridine (3.0 eq), followed by the portion-wise addition of p-toluenesulfonyl chloride (2.5 eq).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the ditosylate, which can be purified by recrystallization from ethanol.
Step 1.3: Cyclization to Dibenzyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate
-
To a suspension of sodium hydride (2.5 eq) in anhydrous THF, add a solution of dibenzyl iminodicarboxylate (1.1 eq) in THF dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of the ditosylate (1.0 eq) in THF dropwise.
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Part 2: Synthesis of 2,5-Diazaspiro[3.4]octane
Materials and Reagents:
| Reagent | Catalyst Loading | Solvent |
| Dibenzyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate | - | Methanol |
| Palladium on carbon (10 wt. %) | 10 mol % | - |
| Hydrogen gas | - | - |
Step 2.1: Hydrogenolysis of the Dibenzyl Carbamate
-
Dissolve the protected diazaspiro[3.4]octane (1.0 eq) in methanol.
-
Add palladium on carbon (10 wt. %).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,5-diazaspiro[3.4]octane. The product is often used in the next step without further purification.
Part 3: Synthesis of 5-Methyl-2,5-diazaspiro[3.4]octane
The selective mono-N-methylation can be achieved via the Eschweiler-Clarke reaction, which is a robust and scalable method.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 2,5-Diazaspiro[3.4]octane | 112.17 | - | Crude |
| Formaldehyde (37% in water) | 30.03 | 1.09 | 37% |
| Formic acid | 46.03 | 1.22 | >95% |
Step 3.1: Reductive Amination
-
To a solution of crude 2,5-diazaspiro[3.4]octane (1.0 eq) in formic acid (5.0 eq), add formaldehyde solution (3.0 eq) at room temperature.
-
Heat the reaction mixture to 100 °C and stir for 6 hours.
-
Cool the mixture to room temperature and basify with a concentrated solution of sodium hydroxide to pH > 12.
-
Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
Part 4: Synthesis of this compound
Materials and Reagents:
| Reagent | Concentration | Solvent |
| 5-Methyl-2,5-diazaspiro[3.4]octane | - | Diethyl ether |
| Hydrogen chloride solution in ether | 2 M | Diethyl ether |
Step 4.1: Salt Formation
-
Dissolve the purified 5-Methyl-2,5-diazaspiro[3.4]octane (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C and add a 2 M solution of HCl in diethyl ether (2.2 eq) dropwise with stirring.
-
A white precipitate will form. Continue stirring at 0 °C for 1 hour.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.
Process Optimization and Scale-Up Considerations
-
Reaction Monitoring: Each step should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure complete conversion and identify any potential side products.
-
Purification of Polar Amines: The purification of the intermediate and final amine products can be challenging due to their polarity. For large-scale purification, techniques such as ion-exchange chromatography or crystallization are often more practical than standard silica gel chromatography.[2][3][4] The use of amine-functionalized silica or reversed-phase chromatography with basic mobile phase modifiers can also be effective.[5]
-
Safety: The use of sodium hydride requires a strictly anhydrous environment and careful handling due to its reactivity with water. Hydrogenolysis should be performed in a well-ventilated area with appropriate safety precautions for handling flammable hydrogen gas. All reactions should be conducted in a fume hood with appropriate personal protective equipment.
Caption: General purification workflow for 5-Methyl-2,5-diazaspiro[3.4]octane.
Characterization
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.[3]
-
Elemental Analysis: To determine the elemental composition and confirm the dihydrochloride salt stoichiometry.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Conclusion
The protocol outlined in this application note provides a comprehensive and scalable pathway for the synthesis of this compound. By understanding the rationale behind each step and considering the challenges of large-scale production, researchers and drug development professionals can efficiently produce this valuable spirocyclic building block for their discovery programs.
References
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (2025). Request PDF. [Link]
-
The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025). ResearchGate. [Link]
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. (2025). Request PDF. [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. (n.d.). Request PDF. [Link]
-
S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. (n.d.). Semantic Scholar. [Link]
-
How should I purify a complex, polar, amide reaction mixture? (2023). Biotage. [Link]
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This compound. (n.d.). PubChem. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]
-
Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. (2021). Journal of Medicinal Chemistry. [Link]
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The Emergence of 5-Methyl-2,5-diazaspiro[3.4]octane Dihydrochloride: A Novel Bioisostere for Piperazine in Modern Drug Discovery
Abstract
The piperazine ring is a cornerstone of medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its favorable physicochemical properties, including high aqueous solubility and versatile synthetic handles at its two nitrogen atoms, have cemented its role in drug design.[2] However, the piperazine moiety is not without its drawbacks, often introducing metabolic liabilities that can hinder the development of promising drug candidates.[3] This has spurred the exploration of piperazine bioisosteres—structural analogues that mimic its desirable properties while offering avenues to overcome its limitations.[4] This application note introduces 5-methyl-2,5-diazaspiro[3.4]octane dihydrochloride, a rigidified, three-dimensional piperazine bioisostere, and provides a comprehensive guide for its evaluation in drug discovery programs. We will delve into its comparative physicochemical properties, outline detailed protocols for its characterization, and present a framework for assessing its impact on metabolic stability and target engagement.
The Rationale for Piperazine Bioisosteres: Beyond the Six-Membered Ring
The piperazine motif is prized for its ability to confer aqueous solubility and provide two points of diversification for structure-activity relationship (SAR) studies.[1] However, it is often susceptible to metabolism by cytochrome P450 enzymes, leading to rapid clearance and potential formation of reactive metabolites.[3][5] The conformational flexibility of the piperazine ring can also be a double-edged sword, contributing to off-target activity.
Bioisosteric replacement of the piperazine ring aims to:
-
Enhance Metabolic Stability: By altering the ring structure and sterics, the susceptibility to enzymatic degradation can be reduced.[3]
-
Improve Selectivity: A more rigid scaffold can lock the pharmacophoric elements in a conformation more specific to the intended target.
-
Modulate Physicochemical Properties: Fine-tuning of pKa, lipophilicity (logP), and polar surface area (PSA) can optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.
-
Explore New Chemical Space: Novel scaffolds provide opportunities for new intellectual property.
5-Methyl-2,5-diazaspiro[3.4]octane emerges as a compelling piperazine alternative. Its spirocyclic nature imparts a rigid, three-dimensional geometry, distinguishing it from the more flexible piperazine ring. This rigidity can be advantageous for optimizing ligand-receptor interactions. The methyl group on one of the nitrogens can also serve to block a potential site of metabolism.[6]
Comparative Physicochemical Properties: A Head-to-Head Analysis
The decision to employ a bioisostere is driven by data. Below is a comparative table of key physicochemical properties for piperazine and 5-methyl-2,5-diazaspiro[3.4]octane. Note that the values for the spirocyclic compound are computationally predicted, as extensive experimental data is not yet publicly available.[7]
| Property | Piperazine | 5-Methyl-2,5-diazaspiro[3.4]octane | Rationale for Comparison |
| Molecular Weight | 86.14 g/mol | 199.12 g/mol (as di-HCl salt)[7] | Increased molecular weight can impact ligand efficiency. |
| cLogP | -1.1 | -0.8 (predicted for free base) | A measure of lipophilicity, which influences permeability and solubility. |
| pKa₁ | 9.8 | Predicted to be slightly lower than piperazine's pKa₂ due to the influence of the adjacent quaternary carbon. | Governs the ionization state at physiological pH, affecting solubility and target binding. |
| pKa₂ | 5.6 | Predicted to be in the range of 8-9 for the secondary amine. | The second basic center's properties are crucial for solubility and interaction. |
| Aqueous Solubility | High | Predicted to be high, especially as the dihydrochloride salt. | Critical for bioavailability and formulation. |
| 3D Shape | Flexible (chair/boat conformations) | Rigid, spirocyclic | Rigidity can enhance selectivity and reduce entropic loss upon binding. |
Synthesis of this compound: A Representative Protocol
Caption: Workflow for the human liver microsomal stability assay.
Protocol for Receptor Binding Affinity (Radioligand Displacement Assay)
This assay is a gold standard for determining the affinity of a test compound for a specific receptor, often a G-protein coupled receptor (GPCR).
Objective: To determine the inhibition constant (Ki) of the test compounds for a target receptor.
Materials:
-
Membrane preparation from cells expressing the target receptor.
-
A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-spiperone for D₂ receptors).
-
Test compounds at various concentrations.
-
Assay buffer.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
In a multi-well plate, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion and Future Directions
5-Methyl-2,5-diazaspiro[3.4]octane represents a promising, structurally rigid bioisostere for the ubiquitous piperazine ring. Its unique three-dimensional architecture offers medicinal chemists a valuable tool to mitigate metabolic liabilities and fine-tune the pharmacological profile of drug candidates. The protocols outlined in this application note provide a robust framework for the systematic evaluation of this and other novel piperazine bioisosteres. By conducting rigorous, head-to-head comparative studies, researchers can make data-driven decisions to accelerate the discovery and development of safer and more effective medicines.
References
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Creative Biolabs. (n.d.). Aqueous Solubility. Creative Biolabs. Retrieved from [Link]
- Bharate, S. S., Kumar, V., & Vishwakarma, R. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(6), 446–453.
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Pharma.Tips. (2025, March 26). Solubility Testing of Drug Candidates. Pharma.Tips. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71743120, this compound. PubChem. Retrieved from [Link]
- Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796–805.
-
Bharate, S. S., Kumar, V., & Vishwakarma, R. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Semantic Scholar. Retrieved from [Link]
-
World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 992. Retrieved from [Link]
- Işık, M., Bergazin, T. D., Fox, T., Rizzi, A., Chodera, J. D., & Mobley, D. L. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(9), 997–1019.
-
Işık, M., Bergazin, T. D., Fox, T., Rizzi, A., Chodera, J. D., & Mobley, D. L. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. CUNY Academic Works. Retrieved from [Link]
- Reith, M. E., Blough, B. E., & Rothman, R. B. (2019). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. Bioorganic & Medicinal Chemistry, 27(1), 114–125.
- Xu, K., Hsieh, C. J., Lee, J. Y., Riad, A., Izzo, N. J., Look, G., Catalano, S., & Mach, R. H. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259.
- Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 23, 119–128.
- Goti, G., Sbraci, L. V., & Cardona, F. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969–984.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5362888, Npc11947. PubChem. Retrieved from [Link]
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Xu, K., Hsieh, C. J., Lee, J. Y., Riad, A., Izzo, N. J., Look, G., Catalano, S., & Mach, R. H. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. PubMed. Retrieved from [Link]
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Appretech Scientific Limited. (n.d.). This compound. Appretech. Retrieved from [Link]
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ResearchGate. (2025, August 5). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025, May). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate. Retrieved from [Link]
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ResearchGate. (2025, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71306272, 2,5-Diazaspiro[3.4]octan-6-one. PubChem. Retrieved from [Link]
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Synthetic Strategies for 5-Methyl-2,5-diazaspiro[3.4]octane Derivatives: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel molecular scaffolds that can access underexplored chemical space is a cornerstone of modern drug discovery. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention due to their inherent three-dimensionality and conformational rigidity. These features can lead to improved target selectivity and optimized physicochemical properties. Among these, the 5-Methyl-2,5-diazaspiro[3.4]octane scaffold presents a unique and valuable framework for the development of new therapeutic agents. Its distinct topology, featuring a four-membered azetidine ring fused to a five-membered pyrrolidine ring, offers precise vectoral placement of substituents, making it an attractive starting point for library synthesis and lead optimization. This guide provides a detailed overview of synthetic routes to 5-Methyl-2,5-diazaspiro[3.4]octane derivatives, complete with mechanistic insights and step-by-step protocols.
Core Synthetic Strategy: Building the Diazaspiro[3.4]octane Framework
The construction of the 2,5-diazaspiro[3.4]octane core is a non-trivial synthetic challenge that requires a carefully planned multi-step sequence. A robust strategy, adapted from the synthesis of related diazaspirocycles, leverages the creation of a key quaternary carbon center through enolate chemistry.[1][2] This approach necessitates the use of orthogonal protecting groups to differentiate the two nitrogen atoms for subsequent selective functionalization.[3][4][5][6][7]
A plausible and efficient synthetic pathway is outlined below, commencing from commercially available starting materials. This strategy ensures that the two nitrogen atoms can be selectively deprotected and functionalized, allowing for the introduction of the desired methyl group at the 5-position and diverse substituents at the 2-position.
Caption: General workflow for the synthesis of the 2,5-diazaspiro[3.4]octane core.
Orthogonal Protection: The Key to Selective Functionalization
The successful synthesis of 5-Methyl-2,5-diazaspiro[3.4]octane and its derivatives hinges on the strategic use of orthogonal protecting groups for the two nitrogen atoms.[4][5] Orthogonal protecting groups are distinct chemical moieties that can be removed under specific and non-interfering conditions. This allows for the selective deprotection and subsequent functionalization of one nitrogen atom while the other remains protected.
Commonly employed amine protecting groups in this context include:
| Protecting Group | Abbreviation | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl) |
| Carboxybenzyl | Cbz (or Z) | Hydrogenolysis (e.g., H₂, Pd/C) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., Piperidine) |
| Benzyl | Bn | Hydrogenolysis (e.g., H₂, Pd/C) |
The choice of protecting groups should be carefully considered based on the planned reaction sequence and the chemical stability of the intermediates. For the synthesis of 5-Methyl-2,5-diazaspiro[3.4]octane, a common strategy involves protecting one nitrogen with a Boc group and the other with a Cbz group. This allows for the selective removal of the Cbz group via hydrogenolysis to introduce the methyl group, followed by the removal of the Boc group under acidic conditions to allow for further derivatization at the second nitrogen.
Detailed Synthetic Protocols
Protocol 1: Synthesis of the Orthogonally Protected 2,5-Diazaspiro[3.4]octane Core
This protocol outlines a multi-step synthesis of a key intermediate, an orthogonally protected 2,5-diazaspiro[3.4]octane, which serves as the precursor for the target compounds.
Step 1: Synthesis of 1-(tert-Butoxycarbonyl)-3-(cyanomethyl)pyrrolidine-3-carbonitrile
-
To a solution of 1-(tert-butoxycarbonyl)pyrrolidin-3-one (1.0 eq) in a suitable solvent such as ethanol, add ethyl cyanoacetate (1.1 eq) and piperidine (0.1 eq).
-
Stir the mixture at room temperature for 12-16 hours.
-
Add a solution of potassium cyanide (2.0 eq) in water and continue stirring for an additional 24 hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the dinitrile intermediate.
Step 2: Reduction of the Dinitrile to the Diamine
-
Dissolve the dinitrile from the previous step in a suitable solvent like tetrahydrofuran (THF).
-
Add a reducing agent such as lithium aluminum hydride (LiAlH₄) (3.0 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.
-
Filter the resulting precipitate and concentrate the filtrate to obtain the crude diamine.
Step 3: Orthogonal Protection of the Diamine
-
Dissolve the crude diamine in a mixture of dichloromethane (DCM) and water.
-
Add a base such as sodium bicarbonate (3.0 eq).
-
To this biphasic mixture, add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 12-16 hours.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford the orthogonally protected tert-butyl 2-(benzyloxycarbonyl)-2,5-diazaspiro[3.4]octane-5-carboxylate.
Protocol 2: Synthesis of 5-Methyl-2,5-diazaspiro[3.4]octane
This protocol describes the selective deprotection and methylation to yield the target scaffold.
Step 1: Selective Deprotection of the Cbz Group
-
Dissolve the orthogonally protected diamine from Protocol 1 in ethanol or methanol.
-
Add palladium on activated carbon (10% Pd/C) (0.1 eq by weight).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) for 12-24 hours.
-
Filter the reaction mixture through a pad of Celite® and concentrate the filtrate to yield the Boc-protected mono-amine.
Step 2: N-Methylation of the Secondary Amine
-
Dissolve the mono-protected amine in a suitable solvent such as methanol or acetonitrile.
-
Add formaldehyde (37% aqueous solution, 1.2 eq) followed by sodium cyanoborohydride (NaBH₃CN) (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the Boc-protected 5-methyl-2,5-diazaspiro[3.4]octane.
Step 3: Deprotection of the Boc Group
-
Dissolve the Boc-protected compound in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize with a base (e.g., saturated aqueous NaHCO₃) and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield 5-Methyl-2,5-diazaspiro[3.4]octane.
Caption: Workflow for the synthesis and derivatization of 5-Methyl-2,5-diazaspiro[3.4]octane.
Protocol 3: Derivatization of 5-Methyl-2,5-diazaspiro[3.4]octane
The free secondary amine at the 2-position of 5-Methyl-2,5-diazaspiro[3.4]octane is a versatile handle for introducing a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).
Method A: N-Acylation
-
Dissolve 5-Methyl-2,5-diazaspiro[3.4]octane (1.0 eq) in DCM.
-
Add a base such as triethylamine (1.5 eq).
-
Cool the solution to 0 °C and add the desired acyl chloride or anhydride (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Method B: Reductive Amination
-
Dissolve 5-Methyl-2,5-diazaspiro[3.4]octane (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., methanol, dichloroethane).[8][9][10][11][12]
-
Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).[12]
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench with saturated aqueous sodium bicarbonate and extract with an organic solvent.
-
Dry the organic layer and concentrate.
-
Purify the product by column chromatography.
Conclusion
The 5-Methyl-2,5-diazaspiro[3.4]octane scaffold represents a promising starting point for the design of novel therapeutic agents. The synthetic strategies outlined in this guide, centered around the construction of a key quaternary center and the use of orthogonal protecting groups, provide a reliable and versatile approach to this valuable molecular framework. The detailed protocols offer a practical foundation for researchers to synthesize and derivatize this scaffold, enabling the exploration of its potential in medicinal chemistry and drug discovery programs. The inherent three-dimensionality and synthetic tractability of 5-Methyl-2,5-diazaspiro[3.4]octane derivatives make them a compelling class of compounds for future investigation.
References
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- Orain, D., et al. "Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
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- "A. Methods for the N‐alkylation and reductive N‐alkylation of amines. B. Reaction design for a divergent catalytic reductive amination and tandem reductive amination—functionalization of esters.
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Application Notes and Protocols for Coupling Reactions with 5-Methyl-2,5-diazaspiro[3.4]octane Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the demand for novel molecular architectures that confer improved physicochemical and pharmacological properties is ever-present. Spirocyclic scaffolds, such as 5-Methyl-2,5-diazaspiro[3.4]octane, have garnered significant attention for their inherent three-dimensionality. This structural rigidity can lead to enhanced target selectivity, improved metabolic stability, and favorable absorption, distribution, metabolism, and excretion (ADME) profiles, offering a distinct advantage over traditional flat, aromatic structures. The 2,5-diazaspiro[3.4]octane core, in particular, is a versatile building block for the synthesis of a new generation of therapeutics, including kinase inhibitors and central nervous system (CNS) agents.
This guide provides detailed application notes and protocols for the utilization of 5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride in three fundamental coupling reactions: Buchwald-Hartwig amination, amide coupling, and reductive amination. The protocols are designed to be both practical and informative, with an emphasis on the rationale behind the choice of reagents and reaction conditions.
Critical Prerequisite: Handling of the Dihydrochloride Salt
5-Methyl-2,5-diazaspiro[3.4]octane is typically supplied as a dihydrochloride salt to enhance its stability and shelf-life.[1] However, for the nucleophilic nitrogen atoms to participate in coupling reactions, the free base form of the diamine is required. Therefore, a crucial initial step in any of these protocols is the in situ or prior neutralization of the hydrochloride salt. This is typically achieved by the addition of a suitable base. The choice of base is critical and depends on the specific reaction conditions. Common bases include organic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). It is imperative to use a sufficient molar excess of the base to ensure complete neutralization of both hydrochloride equivalents.
Section 1: Buchwald-Hartwig Amination with Aryl and Heteroaryl Halides
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[2][3][4] This reaction is particularly valuable for the synthesis of arylamines, which are prevalent motifs in pharmaceuticals.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction, as it influences the rate of oxidative addition and reductive elimination, as well as the stability of the catalytic species. Bulky, electron-rich phosphine ligands are often employed to promote these key steps.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination.
Protocol: Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure for the mono-arylation of 5-Methyl-2,5-diazaspiro[3.4]octane. Due to the presence of two secondary amine groups with different steric environments, regioselectivity can sometimes be achieved. The less sterically hindered nitrogen of the azetidine ring is generally more reactive.
| Reagent | Molar Equiv. | Purpose |
| 5-Methyl-2,5-diazaspiro[3.4]octane·2HCl | 1.0 | Nucleophile |
| Aryl Bromide | 1.1 | Electrophile |
| Pd₂(dba)₃ | 0.02 | Palladium Precatalyst |
| XPhos | 0.08 | Ligand |
| NaOtBu | 3.0 | Base |
| Toluene | - | Solvent |
Step-by-Step Procedure:
-
To a dry Schlenk tube, add this compound, the aryl bromide, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), XPhos, and sodium tert-butoxide (NaOtBu).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at 100-110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Section 2: Amide Coupling with Carboxylic Acids
Amide bond formation is one of the most fundamental transformations in medicinal chemistry.[5][6] The coupling of 5-Methyl-2,5-diazaspiro[3.4]octane with carboxylic acids provides access to a wide range of amides with potential biological activity.
Mechanistic Rationale
Direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable. Therefore, the carboxylic acid must first be activated. Common activating agents, also known as coupling reagents, include carbodiimides (e.g., EDC), and uronium or phosphonium salts (e.g., HATU, HBTU). These reagents react with the carboxylic acid to form a highly reactive intermediate (e.g., an active ester or an acylphosphonium salt), which is then readily attacked by the amine nucleophile to form the amide bond. The addition of a base is often necessary to neutralize the hydrochloride salt of the amine and to scavenge the acidic byproducts of the reaction.
Experimental Workflow for Amide Coupling
Caption: Workflow for Amide Coupling.
Protocol: HATU-Mediated Amide Coupling
This protocol describes a reliable method for the formation of an amide bond between 5-Methyl-2,5-diazaspiro[3.4]octane and a carboxylic acid using HATU as the coupling agent.
| Reagent | Molar Equiv. | Purpose |
| Carboxylic Acid | 1.0 | Electrophile precursor |
| 5-Methyl-2,5-diazaspiro[3.4]octane·2HCl | 1.1 | Nucleophile |
| HATU | 1.2 | Coupling Reagent |
| DIPEA | 3.0 | Base |
| DMF | - | Solvent |
Step-by-Step Procedure:
-
To a solution of the carboxylic acid in anhydrous dimethylformamide (DMF), add HATU and diisopropylethylamine (DIPEA).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound to the reaction mixture.
-
Stir at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with saturated aqueous lithium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Section 3: Reductive Amination with Aldehydes and Ketones
Reductive amination is a versatile method for the formation of C-N bonds by the reaction of a carbonyl compound with an amine in the presence of a reducing agent.[7] This two-step, one-pot process is widely used in the synthesis of complex amines.
Mechanistic Rationale
The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine (from a primary amine) or an enamine (from a secondary amine). The intermediate iminium ion is then reduced by a hydride source to the corresponding amine. A key advantage of using reducing agents like sodium triacetoxyborohydride (STAB) is its mildness and chemoselectivity; it readily reduces the protonated imine (iminium ion) but is slow to reduce the starting aldehyde or ketone.[2][8][9] This selectivity minimizes the formation of alcohol byproducts.
Experimental Workflow for Reductive Amination
Caption: Workflow for Reductive Amination.
Protocol: Reductive Amination with an Aldehyde using Sodium Triacetoxyborohydride
This protocol outlines a general procedure for the reductive amination of an aldehyde with 5-Methyl-2,5-diazaspiro[3.4]octane.
| Reagent | Molar Equiv. | Purpose |
| Aldehyde | 1.0 | Carbonyl electrophile |
| 5-Methyl-2,5-diazaspiro[3.4]octane·2HCl | 1.2 | Nucleophile |
| Triethylamine (TEA) | 2.5 | Base |
| Sodium Triacetoxyborohydride (STAB) | 1.5 | Reducing Agent |
| 1,2-Dichloroethane (DCE) | - | Solvent |
Step-by-Step Procedure:
-
To a flask containing a solution of the aldehyde in 1,2-dichloroethane (DCE), add this compound and triethylamine.
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Stir at room temperature for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Safety and Handling
This compound is an irritant to the skin, eyes, and respiratory tract.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-Methyl-2,5-diazaspiro[3.4]octane is a valuable and versatile building block in contemporary drug discovery. The protocols outlined in this guide provide a solid foundation for its successful implementation in key synthetic transformations. By understanding the underlying principles and carefully selecting the reaction conditions, researchers can effectively leverage the unique properties of this spirocyclic diamine to construct novel and complex molecules with therapeutic potential.
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Zhao, F., Lin, Z., Wang, F., & Dong, X. (2013). Four-membered heterocycles-containing 4-anilino-quinazoline derivatives as epidermal growth factor receptor (EGFR) kinase inhibitors. Molecules, 18(7), 8449–8464. [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Abdel-Magid, A. F., & Maryanoff, C. A. (2012). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. In Comprehensive Organic Synthesis II (pp. 1000-1034). Elsevier. [Link]
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HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
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Zhang, Y., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30554-30564. [Link]
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Chiarotto, I., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications, 7, 11945. [Link]
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Nechaev, A. A., et al. (2015). ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. ChemInform, 46(32). [Link]
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Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(3), 645-652. [Link]
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Dreher, S. D., et al. (2008). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. CHIMIA International Journal for Chemistry, 62(11), 941-947. [Link]
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Fors, B. P., et al. (2013). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry, 78(15), 7543–7553. [Link]
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Vantourout, J. C., et al. (2017). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Angewandte Chemie International Edition, 56(31), 9172-9176. [Link]
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Bari, S. S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19343-19371. [Link]
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Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. [Link]
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Application Notes and Protocols for the Development of Novel Inhibitors Utilizing a Diazaspiro[3.4]octane Scaffold
Introduction: The Diazaspiro[3.4]octane Scaffold as a Privileged Structure in Drug Discovery
The quest for novel therapeutic agents is a cornerstone of modern medicine, demanding the continuous exploration of new chemical space. In this pursuit, spirocyclic scaffolds have emerged as particularly valuable motifs. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic structures, enabling more precise and selective interactions with biological targets.[1][2] Among these, the diazaspiro[3.4]octane core has garnered significant attention as a "privileged scaffold" – a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme.[3][4]
Derivatives of the diazaspiro[3.4]octane scaffold have demonstrated a remarkable breadth of biological activities, including potent antitubercular and antimalarial properties, as well as the ability to modulate key signaling pathways implicated in cancer and inflammation.[3][4][5][6] This versatility stems from the scaffold's unique topology, which allows for the precise spatial orientation of substituents, thereby facilitating optimal interactions with the binding sites of diverse protein targets. The increased fraction of sp³-hybridized carbons in this scaffold often correlates with improved physicochemical properties and a higher probability of clinical success.[2]
This technical guide provides a comprehensive overview of the principles and protocols for developing novel inhibitors based on the diazaspiro[3.4]octane scaffold. As a Senior Application Scientist, my aim is to not only provide step-by-step methodologies but also to impart the underlying scientific rationale, empowering researchers to innovate and adapt these protocols for their specific research goals.
Part 1: Synthesis of a Diazaspiro[3.4]octane Focused Library
The journey to novel inhibitors begins with the synthesis of a diverse library of compounds. The following protocols outline a general strategy for the synthesis and derivatization of the 2,6-diazaspiro[3.4]octane core, a common isomer in biologically active compounds.
Rationale for Synthetic Design
Our synthetic strategy is designed for modularity, allowing for the facile introduction of diversity at key positions of the diazaspiro[3.4]octane scaffold. This is crucial for exploring the structure-activity relationship (SAR) and optimizing the properties of our lead compounds. The general workflow involves the synthesis of the core scaffold followed by derivatization, typically through amide bond formation.
Diagram 1: Generalized Synthetic Workflow
Caption: A generalized workflow for the synthesis of a focused library of diazaspiro[3.4]octane derivatives.
Protocol: Synthesis of the 2,6-Diazaspiro[3.4]octane Core
While several routes to the diazaspiro[3.4]octane core exist, a common approach involves a multi-step synthesis starting from commercially available precursors.[7] The following is a representative, generalized protocol.
Materials:
-
Appropriate starting materials (project-specific)
-
Solvents (e.g., Dichloromethane (DCM), Methanol (MeOH), N,N-Dimethylformamide (DMF))
-
Reagents for cyclization, reduction, and protection (e.g., Di-tert-butyl dicarbonate (Boc₂O), Palladium on carbon (Pd/C), Hydrogen gas)
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Step 1: Annulation to form the spirocyclic core. This is often the most complex part of the synthesis and can be achieved through various methods, such as those involving [3+2] cycloaddition or ring-closing metathesis.[8][9] The choice of method will depend on the desired substitution pattern and available starting materials.
-
Step 2: Reduction of functional groups. Depending on the synthetic route, reduction of esters or amides may be necessary to yield the diamine core. This is typically achieved using a reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
-
Step 3: Orthogonal Protection. To allow for selective derivatization of the two nitrogen atoms, one is typically protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. This is achieved by reacting the diamine with Boc₂O in the presence of a base.
Protocol: Amide Coupling for Library Generation
Amide bond formation is a robust and versatile reaction for introducing diversity into your compound library.
Materials:
-
Boc-protected 2,6-diazaspiro[3.4]octane
-
A diverse set of carboxylic acids
-
Amide coupling reagents (e.g., HATU, HOBt, EDC)
-
Tertiary amine base (e.g., DIEA)
-
Anhydrous DMF
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIEA (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.
-
Add the Boc-protected 2,6-diazaspiro[3.4]octane (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Purification and Characterization
Purification: High-performance liquid chromatography (HPLC) is the preferred method for purifying the final compounds to a high degree of purity (>95%).
Characterization: The structure and identity of each synthesized compound must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Part 2: Biological Evaluation of Novel Inhibitors
Once a library of diazaspiro[3.4]octane derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. The choice of assays will be dictated by the therapeutic area of interest. Here, we provide protocols for two common applications: antitubercular and antimalarial activity.
Protocol: In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
This assay is a widely used method to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis (Mtb).
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
96-well microplates
-
Alamar Blue reagent
-
Positive control (e.g., Rifampicin)
-
Negative control (DMSO)
Procedure:
-
Prepare a serial dilution of the test compounds in a 96-well plate.
-
Add a standardized inoculum of Mtb H37Rv to each well.
-
Incubate the plates at 37°C for 5-7 days.
-
Add Alamar Blue reagent to each well and incubate for another 24 hours.
-
Read the fluorescence or absorbance to determine cell viability. A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents this color change.
Diagram 2: Workflow for Antitubercular Activity Screening
Caption: A typical workflow for screening and identifying promising antitubercular lead compounds.
Protocol: In Vitro Antimalarial Activity Assay (SYBR Green I-based Assay)
This fluorescence-based assay is a common method for high-throughput screening of antimalarial compounds against the blood stages of Plasmodium falciparum.
Materials:
-
Chloroquine-sensitive and -resistant strains of P. falciparum
-
Human red blood cells
-
RPMI 1640 medium supplemented with Albumax II
-
SYBR Green I nucleic acid stain
-
96-well black microplates
-
Positive control (e.g., Chloroquine, Artemisinin)
-
Negative control (DMSO)
Procedure:
-
Prepare serial dilutions of the test compounds in a 96-well plate.
-
Add a synchronized culture of P. falciparum-infected red blood cells (ring stage) to each well.
-
Incubate the plates under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C for 72 hours.
-
After incubation, lyse the red blood cells and add SYBR Green I to stain the parasite DNA.
-
Read the fluorescence intensity. The IC₅₀ value (the concentration that inhibits parasite growth by 50%) is calculated by fitting the data to a dose-response curve.
Part 3: Structure-Activity Relationship (SAR) Analysis
SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity.[10] This knowledge guides the rational design of more potent and selective inhibitors.
Principles of SAR for Diazaspiro[3.4]octane Scaffolds
For the diazaspiro[3.4]octane scaffold, SAR analysis typically focuses on the impact of substituents at the two nitrogen atoms and on any appended ring systems. Key questions to address include:
-
What is the optimal size, lipophilicity, and electronic nature of the substituents?
-
Are there specific hydrogen bond donors or acceptors that enhance activity?
-
How does the stereochemistry of the scaffold and its substituents affect binding?
Data Presentation for SAR Analysis
A well-structured table is essential for visualizing and interpreting SAR data.
Table 1: Illustrative SAR Data for a Hypothetical Series of Antitubercular Diazaspiro[3.4]octane Derivatives
| Compound ID | R¹ Substituent | R² Substituent | MIC (µg/mL) vs. Mtb H37Rv | Cytotoxicity (CC₅₀ in µM) on Vero cells | Selectivity Index (SI = CC₅₀/MIC) |
| DS-01 | H | 5-nitrofuran-2-carbonyl | 0.5 | > 50 | > 100 |
| DS-02 | H | 4-chlorobenzoyl | 12.5 | > 50 | > 4 |
| DS-03 | H | 5-(1-methyl-1H-imidazol-2-yl)furan-2-carbonyl | 0.016 | 25 | 1562 |
| DS-04 | CH₃ | 5-nitrofuran-2-carbonyl | 2.0 | > 50 | > 25 |
Note: This is hypothetical data for illustrative purposes, based on trends observed in the literature.[3][11]
Interpretation of the Illustrative SAR Data:
-
A comparison of DS-01 and DS-02 suggests that the 5-nitrofuran moiety is crucial for antitubercular activity.
-
DS-03 demonstrates that further elaboration of the furan ring with an imidazole substituent can dramatically increase potency.[3]
-
Comparing DS-01 and DS-04 indicates that substitution on the second nitrogen (R²) can impact activity, suggesting this position can be used for fine-tuning properties.
Part 4: In Vitro Safety and Druggability Profiling
Early assessment of a compound's safety and drug-like properties is critical to avoid late-stage failures in drug development.
Protocol: In Vitro Cytotoxicity Assay
This assay assesses the general toxicity of a compound against a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., Vero, HEK293)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Resazurin-based cell viability reagent (e.g., PrestoBlue)
-
96-well plates
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Add serial dilutions of the test compounds to the cells.
-
Incubate for 48-72 hours at 37°C in a CO₂ incubator.
-
Add the cell viability reagent and incubate for 1-2 hours.
-
Measure the fluorescence or absorbance to determine the number of viable cells.
-
Calculate the CC₅₀ value (the concentration that reduces cell viability by 50%).
Druggability Assessment
In addition to in vitro assays, computational tools can be used to predict the "druggability" of your compounds. This includes assessing properties such as:
-
Lipinski's Rule of Five: Predicts oral bioavailability.
-
Solubility: Affects absorption and formulation.
-
Metabolic Stability: Assessed using liver microsomes or S9 fractions to predict in vivo half-life.
Conclusion
The diazaspiro[3.4]octane scaffold represents a highly promising starting point for the development of novel inhibitors targeting a wide range of diseases. Its unique three-dimensional structure provides a foundation for creating potent, selective, and druggable molecules. The protocols and application notes presented in this guide are intended to provide a robust framework for researchers to embark on their own discovery programs. By combining rational synthetic design, rigorous biological evaluation, and insightful SAR analysis, the full therapeutic potential of this remarkable scaffold can be unlocked.
References
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. [Link]
-
Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Europe PMC. [Link]
-
Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PubMed Central. [Link]
-
Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry. [Link]
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. PubMed. [Link]
-
Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. PubMed. [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Newly designed compounds from scaffolds of known actives as inhibitors of survivin: computational analysis from the perspective of fragment-based drug design. NIH. [Link]
-
Protocol for the generation of novel SARS-CoV-2 polymerase inhibitor lead. ResearchGate. [Link]
-
Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors. Taylor & Francis Online. [Link]
-
Design of a Structurally Novel Multipotent Drug Candidate by the Scaffold Architecture Technique for ACE-II, NSP15, and Mpro Protein Inhibition: Identification and Isolation of a Natural Product to Prevent the Severity of Future Variants of Covid 19 and a Colorectal Anticancer Drug. ACS Omega. [Link]
-
The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. MDPI. [Link]
-
Structure-activity relationships for the design of small-molecule inhibitors. PubMed. [Link]
-
Synthesis and evaluation of heteroaryl substituted diazaspirocycles as scaffolds to probe the ATP-binding site of protein kinases. PubMed. [Link]
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- 5. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Application Note: Leveraging 5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride for the Synthesis of Next-Generation Kinase Inhibitors
An Application Guide for Researchers and Medicinal Chemists
Abstract
Protein kinases are a critical class of enzymes and a focal point for modern drug discovery, particularly in oncology. The design of potent and selective kinase inhibitors often requires scaffolds that can effectively probe the three-dimensional space of an ATP-binding pocket. Spirocyclic structures have emerged as privileged motifs in medicinal chemistry, offering a rigid and structurally complex core that can improve physicochemical properties and biological activity.[1][2] This guide provides a detailed overview and practical protocols for the application of 5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride, a versatile building block for the synthesis of novel kinase inhibitors.
Introduction: The Strategic Advantage of Spirocyclic Scaffolds
The pursuit of novel kinase inhibitors has shifted from planar, aromatic systems towards molecules with greater three-dimensionality.[3] This shift is driven by the need to enhance selectivity, improve pharmacokinetic (PK) profiles, and access novel intellectual property space.[2] Spirocycles, which contain two rings connected by a single common atom, are uniquely suited to meet these challenges.[4]
Key Advantages of Spirocyclic Scaffolds:
-
Enhanced Three-Dimensionality: The quaternary spiro-carbon forces substituents into precise three-dimensional vectors, enabling more specific and potent interactions within a protein's binding site compared to flexible or planar scaffolds.[4]
-
Improved Physicochemical Properties: Incorporating spirocyclic moieties, particularly azaspirocycles, has been shown to increase the fraction of sp3-hybridized carbons (Fsp3). A higher Fsp3 value often correlates with improved aqueous solubility, better metabolic stability, and a more favorable overall ADME-Tox profile.[1][3]
-
Structural Rigidity and Conformational Control: The rigid nature of the spirocyclic core reduces the entropic penalty upon binding to a target and can lock bioactive conformations, leading to enhanced potency and selectivity.[3][5]
5-Methyl-2,5-diazaspiro[3.4]octane is an exemplary building block that embodies these advantages. Its diaza-scaffold provides two distinct nitrogen atoms that serve as versatile handles for divergent synthesis, allowing for the rapid generation of compound libraries targeting various kinases.
Properties of this compound
This reagent is supplied as a dihydrochloride salt, which enhances its stability and solubility in polar solvents, making it convenient for handling and reaction setup.
| Property | Value | Source |
| IUPAC Name | 5-methyl-2,5-diazaspiro[3.4]octane;dihydrochloride | [6] |
| CAS Number | 52321-18-3 (for dihydrochloride) | [7] |
| Molecular Formula | C₇H₁₆Cl₂N₂ | [6] |
| Molecular Weight | 199.12 g/mol | [6] |
| SMILES | CN1CCCC12CNC2.Cl.Cl | [6] |
The structure features a secondary amine in the azetidine ring and a tertiary amine in the pyrrolidine ring. The secondary amine is the primary site for initial functionalization, such as N-arylation or N-acylation, offering a clear strategic path for synthesis.
Core Synthetic Workflow: Building Kinase Inhibitor Scaffolds
The most common and powerful application of this scaffold is its use in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to connect it to the core aromatic systems found in most kinase inhibitors (e.g., pyrimidines, indoles, pyrazoles).[8][9]
Caption: General workflow for kinase inhibitor synthesis.
Detailed Experimental Protocol: Synthesis of an N-Arylated Spirocyclic Core
This protocol describes a typical Buchwald-Hartwig amination reaction to couple the spirodiamine with a heteroaryl chloride, a key step in building many kinase inhibitors.[10]
Principle: This palladium-catalyzed reaction is highly efficient for forming carbon-nitrogen bonds. The choice of a specialized phosphine ligand is critical to facilitate the catalytic cycle, specifically the reductive elimination step that forms the desired product. The base is required to neutralize the HCl generated and to deprotonate the secondary amine, making it nucleophilic.
Reagents and Materials:
| Reagent/Material | Purpose | Typical Grade |
| This compound | Building Block | >97% |
| 2-Chloro-4-aminopyrimidine (example) | Heteroaryl Partner | >98% |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Palladium Catalyst | >97% |
| Xantphos | Ligand | >98% |
| Cesium Carbonate (Cs₂CO₃) | Base | >99% |
| 1,4-Dioxane | Solvent | Anhydrous |
| Nitrogen or Argon Gas | Inert Atmosphere | High Purity |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the heteroaryl chloride (1.1 eq), and Cesium Carbonate (3.0 eq).
-
Expert Insight: Using the dihydrochloride salt requires a stronger base and a higher stoichiometry (at least 2 equivalents to neutralize the salt plus an excess for the reaction). Cesium carbonate is often effective in these couplings due to its high basicity and solubility in organic solvents.
-
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times. This is crucial as the palladium(0) catalyst is sensitive to oxygen.
-
Catalyst/Ligand Premixing: In a separate vial under an inert atmosphere, dissolve Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) in anhydrous 1,4-dioxane. Stir for 10 minutes.
-
Expert Insight: Premixing the catalyst and ligand allows for the formation of the active catalytic species before introduction to the main reaction mixture, which can improve reaction consistency and yield.
-
-
Reagent Addition: Add anhydrous 1,4-dioxane to the Schlenk flask containing the solids. Then, add the catalyst/ligand solution via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of dichloromethane and methanol.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Synthetic Pathway and Data Visualization
The following diagram illustrates a specific synthetic pathway for a hypothetical kinase inhibitor targeting Hematopoietic Progenitor Kinase 1 (HPK1), inspired by recent developments in spirocyclic inhibitors.[11]
Caption: Two-step synthesis of a target kinase inhibitor.
Hypothetical Structure-Activity Relationship (SAR) Data:
This table shows hypothetical IC₅₀ data for a series of analogues where the R-group on the pyrimidine ring is varied. This demonstrates how the spirocyclic core can serve as a fixed anchor while peripheral modifications are explored to optimize potency.
| Compound | R-Group Modification | HPK1 IC₅₀ (nM) | Kinase Selectivity (vs. MAP4K3) |
| 5a | 3-methoxyphenyl | 15.2 | 50-fold |
| 5b | 4-fluorophenyl | 8.9 | 85-fold |
| 5c | Pyridin-3-yl | 2.7 | >150-fold |
| 5d | Thiazol-2-yl | 5.4 | 120-fold |
Data is hypothetical and for illustrative purposes.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive catalyst (oxygen exposure) | Ensure a rigorously inert atmosphere. Use fresh Pd₂(dba)₃. |
| Insufficiently strong base | Switch to a stronger base like LiHMDS or K₃PO₄. Ensure base is anhydrous. | |
| Poor quality solvent | Use fresh, anhydrous solvent. | |
| Incomplete Reaction | Steric hindrance from substrates | Increase reaction temperature and/or time. Screen alternative, more active ligands (e.g., RuPhos, SPhos). |
| Catalyst decomposition | Add a second charge of the catalyst/ligand mixture after 4-6 hours. | |
| Multiple Side Products | Reaction temperature too high | Lower the temperature and increase reaction time. |
| Dimerization of aryl halide | Use a slightly lower loading of the aryl halide (e.g., 1.05 eq). |
Conclusion and Future Outlook
This compound is a powerful and versatile building block for modern medicinal chemistry. Its inherent three-dimensionality and dual points for functionalization allow for the efficient construction of complex and potent kinase inhibitors.[1][11] The protocols outlined here provide a robust starting point for researchers to incorporate this valuable scaffold into their drug discovery programs. Future applications will likely see this and similar spirocyclic diamines used in the development of covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and fragment-based screening libraries to tackle the next generation of challenging kinase targets.
References
-
Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Spirocyclic Compounds in Modern Drug Discovery. [Link]
-
Ciaffrocchi, L., et al. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. [Link]
-
Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry. Royal Society of Chemistry. [Link]
-
Zhang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Carrel, A., et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 71743120, this compound. [Link]
-
Matsumaru, T., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Darsaraee, M. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group. [Link]
-
Roy, V., & Mahajan, S. (2012). Synthesis of histidine kinase inhibitors and their biological properties. RSC Medicinal Chemistry. [Link]
-
ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]
-
Al-Ostath, A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Future Medicinal Chemistry. [Link]
-
Henderson, J. L., et al. (2022). Discovery of azaspirocyclic 1H-3,4,5-Trisubstitued pyrazoles as novel G2019S-LRRK2 selective kinase inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Scott, D. A., et al. (2020). Discovery of a series of benzopyrimidodiazepinone TNK2 inhibitors via scaffold morphing. Bioorganic & Medicinal Chemistry Letters. [Link]
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- 4. tandfonline.com [tandfonline.com]
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- 6. This compound | C7H16Cl2N2 | CID 71743120 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. Discovery of azaspirocyclic 1H-3,4,5-Trisubstitued pyrazoles as novel G2019S-LRRK2 selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a series of benzopyrimidodiazepinone TNK2 inhibitors via scaffold morphing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyl-2,5-diazaspiro[3.4]octane Dihydrochloride
Welcome to the technical support center for the synthesis of 5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride (CAS: 1421372-18-0). This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and improve the yield and purity of your synthesis.
Introduction
5-Methyl-2,5-diazaspiro[3.4]octane is a valuable spirocyclic diamine, a class of compounds recognized for their three-dimensional structure and increasing importance as building blocks in medicinal chemistry.[1] However, the construction of the strained spiro[3.4]octane core, containing a four-membered azetidine ring, presents significant synthetic hurdles. Low yields, difficult purifications, and competing side reactions are common issues encountered during its synthesis.[2] This guide synthesizes established chemical principles with practical, field-proven insights to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low. What is the most likely cause?
A1: Low yields in spirocyclization reactions are a frequent challenge.[2] The primary culprits are often sub-optimal reaction conditions for the key ring-forming step (spirocyclization) and steric hindrance from substituents.[3] The formation of a strained four-membered ring is often thermodynamically and kinetically challenging. A systematic screening of reaction parameters—including solvent, temperature, and concentration—is the most effective strategy to identify the optimal conditions for your specific pathway.[2]
Q2: How can I reliably confirm the identity and purity of my final product, this compound?
A2: A combination of standard analytical techniques is essential. You should rely on:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and proton/carbon environment.
-
Mass Spectrometry (MS): To verify the molecular weight of the free base (C7H14N2, MW: 126.20 g/mol ) and the dihydrochloride salt (C7H16Cl2N2, MW: 199.12 g/mol ).[4][5][6]
-
HPLC/LC-MS: To assess purity and identify any potential impurities.[7]
Q3: My final dihydrochloride salt is a sticky oil or gum instead of a crystalline solid. What went wrong?
A3: This is a common isolation issue, often pointing to the presence of impurities, residual solvent, or excess HCl. The formation of the salt is itself a purification step. To induce crystallization, ensure the free base is highly pure before salt formation. Try dissolving the oily product in a minimal amount of a polar solvent (like methanol or ethanol) and then slowly adding a non-polar solvent in which the salt is insoluble (like diethyl ether or ethyl acetate) to precipitate the solid.
Q4: What is the best strategy for purifying the intermediate free base before converting it to the dihydrochloride salt?
A4: Silica gel column chromatography is a standard method for purifying amine intermediates.[8] A gradient elution using a solvent system like dichloromethane/methanol with a small percentage of ammonium hydroxide (e.g., 0.5-1%) can be effective. The ammonium hydroxide helps to prevent the amine from streaking on the acidic silica gel, leading to better separation.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Formation During Spirocyclization
| Possible Cause | Recommended Solution & Scientific Rationale |
| Sub-optimal Reaction Conditions | Systematically screen reaction parameters. Low yields are a common issue in spirocyclization.[2] Start by varying the temperature; some reactions need heat to overcome activation energy, while others require lower temperatures to minimize side products. Evaluate a range of solvents with varying polarities. Dilute conditions can sometimes favor intramolecular cyclization over intermolecular polymerization. |
| Incorrect Choice of Base or Catalyst | Screen different bases or catalysts. The choice of base is critical for deprotonation steps. If using an organic base (e.g., triethylamine, DIPEA), ensure it is strong enough. For reactions involving metal catalysts, screen different ligands or catalyst oxidation states. |
| Poor Quality Starting Materials | Verify the purity of all reagents and starting materials before use. Impurities can inhibit catalysts or participate in side reactions. Use freshly distilled solvents and high-purity reagents. Confirm the identity of key precursors by ¹H NMR or LC-MS. |
| Steric Hindrance | Increase reaction time and/or temperature. Steric bulk around the reactive centers can significantly slow down the desired transformation.[3] While more forcing conditions can help, they also increase the risk of decomposition or side reactions. Monitor the reaction closely by TLC or LC-MS to find the optimal balance. |
Problem 2: Multiple Impurities Detected After Reaction
Problem 3: Difficulty with Final Salt Formation and Isolation
| Possible Cause | Recommended Solution & Scientific Rationale |
| Incorrect Stoichiometry of HCl | Use a standardized solution of HCl. Prepare a solution of HCl in a dry, inert solvent like 1,4-dioxane or diethyl ether and titrate it to determine its exact concentration. Add a precise number of equivalents (typically 2.0-2.2 eq.) to a solution of the purified free base at a low temperature (0 °C) to control the reaction and precipitation. |
| Product is Soluble in the Reaction Solvent | Choose an appropriate solvent system for precipitation. The dihydrochloride salt should be insoluble in the final solvent mixture. Diethyl ether, methyl tert-butyl ether (MTBE), or n-heptane are excellent choices for precipitating amine hydrochloride salts. Add the HCl solution to the free base dissolved in a minimal amount of a solvent like DCM or methanol, then add the non-polar solvent to force precipitation. |
| Presence of Water | Ensure anhydrous conditions. Water can interfere with crystallization, leading to oils. Dry all glassware thoroughly and use anhydrous solvents. The free base should be rigorously dried (e.g., under high vacuum) before attempting salt formation. |
Key Experimental Protocol: Dihydrochloride Salt Formation
This protocol outlines a reliable method for converting the purified 5-Methyl-2,5-diazaspiro[3.4]octane free base into its solid dihydrochloride salt.
Objective: To isolate the final product as a pure, crystalline solid.
Materials:
-
Purified 5-Methyl-2,5-diazaspiro[3.4]octane (free base, 1.0 eq.)
-
Anhydrous Diethyl Ether (or MTBE)
-
Anhydrous Dichloromethane (DCM)
-
Standardized 2.0 M HCl solution in Diethyl Ether (2.1 eq.)
Procedure:
-
Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the purified free base (1.0 eq.) in a minimal amount of anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the exotherm of the acid-base reaction and often yields a more crystalline product.
-
Acid Addition: While stirring vigorously, add the standardized 2.0 M HCl in diethyl ether (2.1 eq.) dropwise via a syringe. A white precipitate should begin to form immediately.
-
Precipitation & Aging: After the addition is complete, add an excess of anhydrous diethyl ether to ensure complete precipitation. Continue stirring the resulting slurry at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. This "aging" process helps to improve the crystal structure.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with small portions of cold diethyl ether to remove any residual impurities.
-
Drying: Dry the white solid under high vacuum at room temperature until a constant weight is achieved.
-
Characterization: Confirm the product's identity and purity using NMR, MS, and HPLC analysis.[4][6]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. arrow.tudublin.ie [arrow.tudublin.ie]
- 4. This compound | C7H16Cl2N2 | CID 71743120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 5-METHYL-2,5-DIAZASPIRO[3.4]OCTANE 2HCL | 1421372-18-0 [sigmaaldrich.com]
- 7. 2825011-64-9|5-Methyl-7-oxa-2,5-diazaspiro[3.4]octan-6-one hydrochloride|BLD Pharm [bldpharm.com]
- 8. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-Methyl-2,5-diazaspiro[3.4]octane Derivatives
Welcome to the technical support guide for the purification of 5-Methyl-2,5-diazaspiro[3.4]octane derivatives. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, medicinal chemists, and process development scientists. The unique spirocyclic and diamine nature of this scaffold presents specific purification challenges, which this guide aims to address with practical, field-proven solutions.
Section 1: Understanding the Molecule & Core Challenges
5-Methyl-2,5-diazaspiro[3.4]octane and its derivatives are valuable building blocks in drug discovery, prized for their rigid, three-dimensional structure. However, the presence of two basic nitrogen atoms is the primary factor complicating their purification.
Key Challenges:
-
Strong Interaction with Silica: The basic amine functionalities interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to significant peak tailing, poor resolution, and in some cases, irreversible adsorption during column chromatography.[1][2]
-
High Polarity: The diamine structure often imparts high polarity, making elution with common non-polar solvent systems difficult and requiring more polar, and often complex, mobile phases.
-
Solubility Issues: Finding a suitable single-solvent system for recrystallization can be challenging, often necessitating the use of solvent/anti-solvent pairs.
-
Chirality: The spirocyclic center is a point of chirality. Separating enantiomers requires specialized techniques, typically chiral chromatography.[3]
Section 2: Purification Strategy Selection
Choosing the right purification technique is critical. The optimal method depends on the scale of your synthesis, the nature of the impurities, and the required final purity. The following decision tree provides a general guideline for selecting a primary purification strategy.
Caption: Decision workflow for selecting a purification method.
Section 3: Troubleshooting Guides (Question & Answer Format)
This section addresses specific issues you may encounter during your experiments.
Flash Column Chromatography
Question 1: My compound is streaking badly or tailing on my silica TLC plate and column. What's happening and how do I fix it?
Answer: This is the most common issue and is caused by the interaction between the basic amine groups of your molecule and the acidic silanol groups on the silica surface.[1] This strong, non-specific binding leads to a slow, continuous elution off the column, resulting in broad, tailing peaks.
Solutions:
-
Add a Basic Modifier: The standard solution is to add a small amount of a volatile tertiary amine, like triethylamine (TEA) or pyridine, to your mobile phase (typically 0.1-2% v/v).[1][4] The modifier competes with your compound for the acidic sites on the silica, effectively masking them and allowing your compound to elute symmetrically.
-
Use a Deactivated Stationary Phase: For particularly problematic compounds, switch to an amine-functionalized silica (NH2-silica) or basic alumina column.[1] These stationary phases have a basic surface that repels basic compounds, leading to sharper peaks and improved separation without needing a mobile phase modifier.[5]
Question 2: I can't get good separation between my product and an impurity, even with a basic modifier. What should I try next?
Answer: Poor separation occurs when the relative affinities of your compounds for the stationary phase are too similar in a given solvent system.
Solutions:
-
Optimize Your Solvent System with TLC: Before running a column, meticulously screen solvent systems using TLC. The goal is to find a system where your desired compound has an Rf value between 0.15 and 0.4.[2][6] This range provides the best balance between resolution and run time.[6]
-
Start with a standard system like Dichloromethane/Methanol (DCM/MeOH) or Ethyl Acetate/Hexanes.
-
If separation is poor, try systems with different solvent properties, such as Toluene/Acetone or DCM/Acetonitrile.
-
-
Use a Shallow Gradient: Instead of an isocratic (constant solvent mixture) elution, a shallow gradient (slowly increasing the percentage of the more polar "strong" solvent) can significantly improve the resolution between closely eluting spots.[1]
-
Consider Dry Loading: If your crude product has poor solubility in the initial, non-polar mobile phase, it may precipitate at the top of the column when loaded in a stronger solvent, leading to band broadening.[2][6] Dry loading, where the compound is pre-adsorbed onto a small amount of silica, ensures a tight, uniform starting band and often dramatically improves separation.[2][6]
Caption: Troubleshooting workflow for flash chromatography.
Recrystallization
Question 1: I've dissolved my compound in a hot solvent, but no crystals form upon cooling, even in an ice bath. What can I do?
Answer: Crystal formation requires nucleation (the initial formation of a small crystal seed) followed by crystal growth. Your solution is likely supersaturated but lacks a nucleation site.
Solutions:
-
Induce Nucleation:
-
Scratch Method: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[7] The microscopic glass fragments that are released can act as nucleation sites.
-
Seed Crystal: If you have a small amount of pure solid, add a single tiny crystal to the cooled solution. This provides a perfect template for further crystal growth.[8]
-
-
Increase Supersaturation:
-
Evaporate Solvent: Gently warm the solution and evaporate a small portion of the solvent, then allow it to cool again. This increases the compound's concentration.
-
Add an Anti-Solvent: If your compound is dissolved in a good solvent (e.g., methanol), slowly add a miscible "anti-solvent" in which it is insoluble (e.g., diethyl ether or hexanes) dropwise until the solution becomes faintly cloudy.[9] Then, add a few drops of the good solvent to redissolve the cloudiness and allow it to cool slowly.
-
Question 2: My compound "oiled out" instead of forming crystals. How do I fix this?
Answer: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. The compound separates as a liquid phase instead of a solid.
Solutions:
-
Lower the Temperature of Dissolution: Re-heat the solution until the oil dissolves completely. Then, allow it to cool much more slowly, perhaps by placing the flask in a warm water bath that is itself allowed to cool to room temperature. This can prevent the solution from becoming supersaturated until it is below the compound's melting point.
-
Change the Solvent: Choose a solvent with a lower boiling point.
-
Use More Solvent: The concentration may be too high. Add more solvent to the hot solution and cool again.
Chiral Separation
Question: My purified product is a racemic mixture. How can I separate the enantiomers?
Answer: The separation of enantiomers requires a chiral environment. The most effective and widely used method in a research setting is chiral High-Performance Liquid Chromatography (HPLC).[3][10]
Solutions:
-
Chiral Stationary Phases (CSPs): You will need an HPLC column packed with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a wide range of compounds, including amines.[11][12]
-
Method Development: Finding the right conditions is often empirical.
-
Screen Mobile Phases: Test different elution modes, such as normal phase (e.g., Hexane/Isopropanol), polar organic (e.g., Acetonitrile/Methanol), and reversed-phase (e.g., Water/Acetonitrile).[3]
-
Additives: For basic compounds like yours, adding a small amount of an amine (e.g., diethylamine, DEA) to a normal-phase mobile phase or an acid (e.g., trifluoroacetic acid, TFA) to a reversed-phase mobile phase can dramatically improve peak shape and resolution.
-
Section 4: Standard Operating Protocols
Protocol 1: Flash Column Chromatography with Basic Modifier
This protocol assumes you have already identified a suitable solvent system via TLC.
-
Preparation:
-
Select a column of appropriate size (a silica-to-compound ratio of 50:1 by weight is a good starting point).[5]
-
Prepare your mobile phase. For a system of 95:5 DCM:MeOH, prepare a bulk solution and add triethylamine to a final concentration of 0.5% v/v.
-
-
Column Packing:
-
Plug the column outlet with a small piece of cotton or glass wool. Add a thin layer of sand.
-
Fill the column with the less polar solvent (e.g., DCM).
-
Prepare a slurry of silica gel in the same solvent and pour it into the column. Tap the column gently to settle the packing and remove air bubbles.[5]
-
Allow the silica to pack under a gentle positive pressure, ensuring solvent is always above the silica bed. Add a final protective layer of sand on top.[4]
-
-
Sample Loading:
-
Dissolve your crude compound in a minimal amount of DCM.[5]
-
Carefully pipette the sample solution onto the top layer of sand, allowing it to absorb fully into the silica.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin eluting the column under positive pressure, maintaining a flow rate of about 2 inches of solvent descent per minute.[4]
-
Collect fractions in test tubes and monitor the elution using TLC or a UV detector.
-
-
Work-up:
-
Combine the pure fractions and remove the solvent and triethylamine under reduced pressure (rotary evaporation). High vacuum may be required to remove the last traces of TEA.
-
Protocol 2: Recrystallization using a Solvent/Anti-Solvent System
-
Solvent Selection: Identify a "solvent" that dissolves your compound well (e.g., Methanol, Ethanol, DCM) and an "anti-solvent" in which it is poorly soluble (e.g., Diethyl Ether, Hexanes, Water). The two must be miscible.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the "solvent" dropwise while heating and swirling until the solid is just dissolved. Use the absolute minimum amount of hot solvent.[7]
-
Addition of Anti-Solvent: While the solution is still warm, add the "anti-solvent" dropwise with continuous swirling. Continue adding until you observe persistent cloudiness (turbidity).
-
Clarification: Add 1-2 drops of the hot "solvent" to make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[7] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7][13]
-
Washing & Drying: Wash the collected crystals with a small amount of cold anti-solvent to remove any residual soluble impurities. Allow the crystals to dry under vacuum.
Section 5: Data Summary Table
| Technique | Stationary Phase | Typical Mobile Phase / Solvent | Key Modifier/Tip | Best For |
| Normal-Phase Chromatography | Silica Gel | Hexanes/Ethyl Acetate or DCM/Methanol | 0.1-2% Triethylamine (TEA)[4] | General purpose purification of moderately polar compounds. |
| Amine-Functionalized Chromatography | NH2-Silica | Hexanes/Ethyl Acetate or DCM/Methanol | None needed | Compounds that show persistent tailing even with TEA.[1] |
| Reversed-Phase Chromatography | C18 Silica | Water/Acetonitrile or Water/Methanol | 0.1% TFA or Formic Acid | Purifying highly polar or water-soluble compounds and impurities.[2] |
| Recrystallization | N/A | Solvent/Anti-Solvent pairs (e.g., MeOH/Ether) | Slow cooling, scratching, or seeding | Final purification of solid compounds that are >90% pure.[7][8] |
| Chiral HPLC | Chiral Stationary Phase (e.g., Chiralcel® OD) | Hexane/Isopropanol or other specialized mixtures | 0.1% Diethylamine (DEA) for normal phase | Separation of enantiomers.[3][11] |
References
-
Chromatography: How to Run a Flash Column . University of Rochester, Department of Chemistry. [Link]
-
Flash Chromatography Separation of Basic Organic Compounds without Modifier . Kinesis. (2012-12-12). [Link]
-
Successful Flash Chromatography . Teledyne ISCO. [Link]
-
Flash Chromatography . OpenOChem Learn. [Link]
-
Flash Chromatography Basics . Sorbent Technologies, Inc. (2025-08-11). [Link]
-
5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride . PubChem. [Link]
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition . ResearchGate. (2025-08-07). [Link]
-
Recrystallization . Chemistry LibreTexts. (2023-01-29). [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery . ResearchGate. (2025-08-29). [Link]
-
Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]
-
How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method? . ResearchGate. (2018-12-28). [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina . YouTube. (2020-09-07). [Link]
-
Recrystallization . YouTube. (2020-01-10). [Link]
- Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry . ResearchGate. (2025-08-05). [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds . MDPI. (2021-01-04). [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines . MDPI. [Link]
-
Enantiomers and Their Resolution . MDPI. [Link]
-
Separation of the enantiomers of 4-aryl-7,7-dimethyl- and 1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-diones by chiral HPLC . ResearchGate. (2025-08-07). [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane . Royal Society of Chemistry. [Link]
-
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols . Royal Society of Chemistry. [Link]
-
A troubleshooting guide for laser pulling platinum nanoelectrodes . Royal Society of Chemistry. [Link]
Sources
- 1. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 2. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 3. mdpi.com [mdpi.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Flash Chromatography | OpenOChem Learn [learn.openochem.org]
- 6. sorbtech.com [sorbtech.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
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- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
overcoming solubility issues with 5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride in reactions
Welcome to the technical support center for 5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the unique challenges associated with the use of this valuable spirocyclic diamine, with a primary focus on its solubility.
The Core Challenge: Salt vs. Free Base
5-Methyl-2,5-diazaspiro[3.4]octane is typically supplied as a dihydrochloride salt (C₇H₁₆Cl₂N₂) to enhance its stability and shelf-life.[1] Like most amine salts, this form is a crystalline solid with high water solubility but exhibits very poor solubility in the common organic solvents used for synthesis (e.g., Dichloromethane, THF, Acetonitrile).[2][3] The protonated amine nitrogens are not nucleophilic, rendering the salt unreactive in most desired transformations until it is neutralized.
The fundamental solution to these issues is the conversion of the dihydrochloride salt to its corresponding free base form, which is significantly more soluble in organic solvents and possesses the necessary nucleophilic character for reactions.
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in my reaction solvent (DCM, THF, ACN). What should I do?
This is the most common issue and arises because the hydrochloride salt is highly polar. The solution is to generate the more organo-soluble free base in situ.
Answer: You must add a base to your reaction mixture to deprotonate the ammonium salts. For each molecule of the dihydrochloride, two equivalents of acid (HCl) must be neutralized. Therefore, you need to add at least two equivalents of a suitable base. It is common practice to add a slight excess (e.g., 2.2 to 2.5 equivalents) to ensure complete deprotonation.
Choosing Your Base:
-
Organic Bases (for aprotic solvents): Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are excellent choices for reactions in solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN). They are non-nucleophilic and the resulting ammonium salt byproduct (e.g., triethylammonium chloride) often precipitates from the reaction mixture, which can help drive the reaction to completion. In other cases, it remains soluble.
-
Inorganic Bases (for biphasic or protic systems): If your reaction tolerates water or is run in a protic solvent like ethanol, you can use inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).[4] These are inexpensive but can make the reaction mixture heterogeneous.
Q2: I've added triethylamine, but my reaction mixture is now a thick slurry/precipitate has formed. Is this normal?
Answer: Yes, this is often normal and can be a good sign. The precipitate is likely the triethylammonium chloride salt (TEA·HCl) formed after the neutralization. This byproduct is generally poorly soluble in many aprotic organic solvents.
Troubleshooting Steps:
-
Confirm Reactivity: The formation of a salt byproduct does not guarantee your desired reaction is proceeding. Your free-based 5-Methyl-2,5-diazaspiro[3.4]octane should now be dissolved and available to react. Monitor the consumption of your other starting materials via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Stirring: Ensure your reaction vessel has vigorous mechanical or magnetic stirring to keep the slurry well-mixed and prevent reagents from getting trapped.
-
Solvent Volume: If the slurry is too thick to stir effectively, you may need to increase the solvent volume to improve mobility.
Q3: My reaction is sluggish or incomplete. Could solubility still be the issue even after adding a base?
Answer: It's possible. While in situ deprotonation is efficient, incomplete neutralization or local pH fluctuations can hinder the reaction.
Alternative Strategies:
-
Isolate the Free Base (The "Gold Standard" Method): For maximum reliability, especially in sensitive or large-scale reactions, isolating the pure free base is the best approach. This eliminates all salt byproducts from the reaction vessel. See the detailed protocol below.
-
Use a Biphasic System: A reaction can be run in a two-phase system, such as DCM and water. The dihydrochloride salt is dissolved in the aqueous layer with an inorganic base (e.g., NaOH or K₂CO₃). The free base is extracted into the organic layer where it can react with your electrophile. A phase-transfer catalyst (e.g., tetrabutylammonium bromide) can sometimes facilitate this process. This is a classic Schotten-Baumann reaction condition.
Q4: Can I use a stronger base like sodium hydride (NaH) or an organolithium reagent?
Answer: This is strongly discouraged. These bases are highly reactive and non-selective. They are powerful enough to deprotonate the amine, but they will also react with a wide range of functional groups on your other starting materials and are generally incompatible with most electrophiles used in conjunction with amines. Stick to tertiary amine or carbonate bases for simple deprotonation.
Troubleshooting Workflows & Protocols
Deprotonation Equilibrium and In Situ Generation
The core of the issue is a simple acid-base equilibrium. Adding a base (B:) shifts the equilibrium to the right, liberating the nucleophilic free amine.
Caption: Deprotonation of the dihydrochloride salt to the active free base.
Protocol 1: Isolation of the Free Base
This protocol provides the pure, solvent-free amine, ready for use in any reaction.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, round-bottom flask, rotary evaporator
Procedure:
-
Dissolution: Dissolve the dihydrochloride salt in a minimal amount of deionized water in a separatory funnel.
-
Basification: Cool the aqueous solution in an ice bath. Slowly add a 2-4 M aqueous solution of NaOH or KOH while swirling. Monitor the pH with pH paper or a meter; continue adding base until the pH is >12. The goal is to fully deprotonate both amine salts.[2]
-
Extraction: Extract the aqueous layer 3-5 times with a water-immiscible organic solvent like DCM or EtOAc. The free base is much more soluble in the organic layer.[5] Combine the organic extracts.
-
Drying: Wash the combined organic layers with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the solution using a rotary evaporator. The resulting oil or low-melting solid is the free base.
-
Verification: Confirm the identity and purity of the free base by NMR or LC-MS before use. Note that the free base is less stable than the salt and should be used relatively quickly or stored under an inert atmosphere.
General Reaction Workflow
This diagram outlines the decision-making process when using the dihydrochloride salt.
Caption: Decision workflow for using the dihydrochloride salt in a reaction.
Solubility Reference Table
The following table provides a qualitative guide to the solubility of 5-Methyl-2,5-diazaspiro[3.4]octane in its salt and free base forms. This is based on general principles of amine chemistry.[3][6]
| Solvent | Dihydrochloride Salt Form | Free Base Form | Rationale & Comments |
| Water | High | Moderate to High | The salt form is ionic and readily solvated by water. The free base can still hydrogen bond. |
| Methanol, Ethanol | Low to Moderate | High | Protic solvents can solvate the salt to some extent, but the free base is much more soluble. |
| Dichloromethane (DCM) | Insoluble | High | A common nonpolar aprotic solvent. Excellent for reactions once the free base is formed. |
| Tetrahydrofuran (THF) | Insoluble | High | A polar aprotic ether solvent. Good for many reactions but less polar than DCM. |
| Acetonitrile (ACN) | Insoluble | High | A polar aprotic solvent. Good solubility for the free base. |
| Toluene, Hexanes | Insoluble | Moderate to Low | Nonpolar solvents are generally poor choices for both forms, though the free base has some solubility. |
| Dimethylformamide (DMF) | Low | High | A highly polar aprotic solvent that may dissolve small amounts of the salt, but the free base is fully soluble. |
| Dimethyl sulfoxide (DMSO) | Low | High | A highly polar aprotic solvent with similar properties to DMF for this application. |
References
- BenchChem. Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
-
Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. [Link]
-
Quora. (2017). Why do amines dissolve in hydrochloric acid?. [Link]
-
Oxford Reference. Amine salts. [Link]
-
Sciencemadness.org. (2011). Solubility of organic amine salts. [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
PubChem. This compound. [Link]
-
Study.com. (2021). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
-
Chad's Prep. 17.6 pH Effects on Solubility. [Link]
-
White Rose Research Online. (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. [Link]
-
PubMed. (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. [Link]
- Google Patents. (2020). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
-
ResearchGate. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. [Link]
Sources
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- 4. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: N-Methylation of Diazaspiro[3.4]octane
Welcome to the technical support center for the N-methylation of diazaspiro[3.4]octane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you achieve successful and reproducible outcomes in your laboratory.
Introduction: The Challenge of Selective N-Methylation
Diazaspiro[3.4]octane is a valuable scaffold in medicinal chemistry, prized for its rigid, three-dimensional structure. However, the presence of two secondary amine functionalities presents a significant challenge for selective mono-N-methylation. The primary competing reaction is the formation of the di-N-methylated byproduct, which can be difficult to separate from the desired mono-methylated product due to similar physical properties. This guide will provide you with the expertise to control this selectivity and troubleshoot common issues that arise during this synthesis.
Troubleshooting Guide
This section addresses specific problems you may encounter during the N-methylation of diazaspiro[3.4]octane.
Issue 1: Low Yield of the Mono-N-Methylated Product and a Mixture of Starting Material and Di-methylated Byproduct.
Question: I am attempting the N-methylation of diazaspiro[3.4]octane using formaldehyde and sodium triacetoxyborohydride, but my reaction is yielding a mixture of the starting material, the desired mono-methylated product, and the di-methylated byproduct. How can I improve the selectivity for the mono-methylated product?
Answer: This is a classic selectivity issue in the methylation of diamines. The root cause lies in the comparable reactivity of the two nitrogen atoms in the diazaspiro[3.4]octane core. Once the first methylation occurs, the resulting secondary amine can compete with the starting material for the methylating agent. Here’s a breakdown of the causes and solutions:
Underlying Causes:
-
Stoichiometry of the Methylating Agent: Using an excess of the methylating agent (formaldehyde) will inevitably drive the reaction towards di-methylation.
-
Reaction Concentration: Higher concentrations can favor intermolecular reactions, but in this case, it primarily affects the rate at which the mono-methylated product encounters the methylating agent for a second time.
-
Simultaneous Reactivity: Both nitrogens of the diazaspiro[3.4]octane are available for reaction, and the electronic and steric differences between them may not be sufficient to achieve high selectivity without a protecting group strategy.
Solutions:
-
Careful Control of Stoichiometry:
-
Use a slight excess (1.1 to 1.5 equivalents) of formaldehyde. This ensures the reaction goes to completion without providing a large excess that would promote di-methylation.
-
Add the formaldehyde solution dropwise to the reaction mixture to maintain a low instantaneous concentration.
-
-
Employ a Protecting Group Strategy: This is the most robust method for ensuring mono-methylation. By protecting one of the nitrogen atoms, you can selectively methylate the other, followed by deprotection. The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose.[1][2][3]
-
Workflow for Protecting Group Strategy:
Caption: Workflow for selective mono-N-methylation using a Boc protecting group.
-
-
Alternative Methylation Procedures:
-
Eschweiler-Clarke Reaction: This classic method uses formic acid and formaldehyde.[4][5][6] It is known to favor tertiary amine formation and can sometimes be challenging to control for mono-methylation of diamines without careful optimization of reaction conditions.
-
Catalytic Methylation: Ruthenium-catalyzed reductive methylation using dimethyl carbonate and molecular hydrogen offers a greener alternative, though selectivity can still be a challenge.[7]
-
Experimental Protocol: Mono-N-methylation via Boc Protection
-
Mono-Boc Protection of Diazaspiro[3.4]octane:
-
Dissolve diazaspiro[3.4]octane (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain mono-Boc-protected diazaspiro[3.4]octane.
-
-
N-Methylation of Mono-Boc-protected Diazaspiro[3.4]octane:
-
Dissolve the mono-Boc-protected diazaspiro[3.4]octane (1.0 eq) in 1,2-dichloroethane (DCE).
-
Add formaldehyde (37% in H₂O, 1.5 eq).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product is often pure enough for the next step, but can be purified by column chromatography if necessary.
-
-
Deprotection of the Boc Group:
-
Dissolve the N-methyl-N'-Boc-diazaspiro[3.4]octane in DCM.
-
Add trifluoroacetic acid (TFA) (10 eq) or a 4M solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and precipitate the product as a salt by adding diethyl ether.
-
The free base can be obtained by neutralization with a suitable base (e.g., NaOH or NaHCO₃) and extraction.
-
Issue 2: Difficulty in Purifying the Mono-methylated Product from the Starting Material and Di-methylated Byproduct.
Question: My reaction has produced a mixture of the starting diamine, the mono-methylated, and the di-methylated diazaspiro[3.4]octane. I am struggling to separate these compounds by column chromatography. What are my options?
Answer: The similar polarity and structural similarity of these three compounds make their separation by conventional silica gel chromatography challenging. Here are some strategies to overcome this purification hurdle:
Purification Strategies:
| Strategy | Principle | Advantages | Disadvantages |
| Acid-Base Extraction | Exploits the different basicities of the primary, secondary, and tertiary amines. | Simple, scalable, and avoids chromatography. | May not provide complete separation, especially between the mono- and di-methylated products. |
| Ion-Exchange Chromatography | Separates compounds based on their charge. | Can provide excellent separation. | Requires specialized resins and may be more time-consuming. |
| Reverse-Phase Chromatography | Separates compounds based on hydrophobicity. | Can be effective when normal-phase fails. | Requires different solvent systems and may be more expensive on a large scale. |
| Derivatization | Temporarily modify one of the components to alter its properties for easier separation. | Can significantly improve separability. | Adds extra steps to the synthesis (derivatization and removal of the derivatizing group). |
Detailed Protocol: Purification by Acid-Base Extraction
-
Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or DCM.
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate all the amine species and transfer them to the aqueous layer.
-
Carefully adjust the pH of the aqueous layer with a base (e.g., 1M NaOH). The starting diamine will be the first to be deprotonated and can be extracted back into an organic solvent at a slightly basic pH (around 8-9).
-
Further increase the pH of the aqueous layer (to around 10-11) to deprotonate the mono-methylated product and extract it with an organic solvent.
-
Finally, make the aqueous layer strongly basic (pH > 12) to deprotonate the di-methylated product and extract it.
Note: This method requires careful pH control and may not be perfectly selective. It is often used as a preliminary purification step before a final chromatographic polishing.
Frequently Asked Questions (FAQs)
Q1: What are the key differences in reactivity between the two nitrogen atoms in diazaspiro[3.4]octane?
The two nitrogen atoms in diazaspiro[3.4]octane are in different ring systems: one is in a four-membered azetidine ring, and the other is in a five-membered pyrrolidine ring. While both are secondary amines, their reactivity can differ slightly due to ring strain and steric hindrance. The nitrogen in the pyrrolidine ring is generally considered to be more sterically accessible and less strained, potentially making it more nucleophilic and thus more reactive towards methylation. However, this difference is often not sufficient to achieve high selectivity in direct methylation reactions.
Q2: How can I confirm the structure and purity of my N-methylated diazaspiro[3.4]octane?
A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structure elucidation.[5][8][9][10] In the ¹H NMR spectrum, the appearance of a new singlet integrating to three protons in the upfield region (typically around 2.2-2.5 ppm) is indicative of the N-methyl group. In the ¹³C NMR spectrum, a new signal will appear in the aliphatic region (around 30-45 ppm) corresponding to the methyl carbon. Comparing the spectra of the starting material, mono-methylated, and di-methylated products will show characteristic changes in chemical shifts of the protons and carbons adjacent to the nitrogen atoms.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product. You should observe the expected molecular ion peak for the mono-methylated compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent tool for monitoring reaction progress and assessing the purity of your final product.
Q3: Are there any safety precautions I should be aware of when performing N-methylation reactions?
Yes, several safety precautions should be taken:
-
Formaldehyde: Is a known carcinogen and should be handled in a well-ventilated fume hood.
-
Sodium Triacetoxyborohydride: Is a moisture-sensitive reagent. It can release flammable hydrogen gas upon contact with strong acids.
-
Solvents: Dichloromethane and 1,2-dichloroethane are chlorinated solvents and should be handled with care.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Visualizing Side Reactions
The primary side reaction in the N-methylation of diazaspiro[3.4]octane is the formation of the di-methylated product.
Sources
- 1. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. redalyc.org [redalyc.org]
- 7. scilit.com [scilit.com]
- 8. jackwestin.com [jackwestin.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
Technical Support Center: Optimization of Reaction Parameters for Spirocyclization
Welcome to the Technical Support Center for Spirocyclization Reaction Optimization. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing spirocyclic frameworks, which are pivotal structural motifs in numerous natural products and pharmaceuticals.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during experimental work.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during spirocyclization reactions, offering systematic approaches to diagnose and resolve them.
Q1: My spirocyclization reaction is resulting in a low yield. What are the primary causes and how can I improve it?
Low yields are a frequent challenge in spirocyclization and can stem from multiple factors. A systematic and logical approach to troubleshooting is the most effective strategy.[3]
Potential Cause 1: Suboptimal Reaction Conditions The chosen temperature, reaction time, and concentration may not be ideal for your specific substrate and catalyst system. Some reactions require higher temperatures to overcome activation energy barriers, while others benefit from lower temperatures to minimize side product formation.[3]
Solution:
-
Systematic Screening: Methodically screen key reaction parameters. Design of Experiments (DoE) can be a powerful tool to efficiently explore the reaction space.[4]
-
Temperature Adjustment: Evaluate a range of temperatures. For instance, a reaction that is sluggish at room temperature might proceed efficiently at elevated temperatures, or conversely, a reaction that produces significant byproducts might be cleaner at lower temperatures.[5][6]
-
Concentration Effects: Investigate the impact of substrate concentration. In some cases, higher concentrations can favor the desired intramolecular cyclization, while in others, it may lead to intermolecular side reactions.
Potential Cause 2: Inefficient Catalyst, Ligand, or Reagents The catalyst and/or ligand may not be optimal for your specific transformation. The choice of base is also a critical parameter that can significantly influence reaction yield and stereoselectivity.[7]
Solution:
-
Catalyst and Ligand Screening: Screen a variety of catalysts and ligands. For example, in nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands can significantly impact both yield and enantioselectivity.[3][8]
-
Base Optimization: The strength, steric bulk, and counter-ion of the base can profoundly impact the deprotonation of the pronucleophile and the subsequent cyclization.[7] A screen of different bases (e.g., organic vs. inorganic) is often warranted.
-
Reagent Stoichiometry: Consider the stoichiometry of your reagents. An excess of one reactant may be necessary to drive the reaction to completion.[3]
Potential Cause 3: Poor Starting Material Quality Impurities in starting materials can poison the catalyst or participate in undesired side reactions, leading to lower yields.[3][9]
Solution:
-
Purification: Ensure the purity of your starting materials using appropriate techniques such as recrystallization or column chromatography before initiating the reaction.[3]
-
Characterization: Thoroughly characterize your starting materials by NMR, mass spectrometry, and other relevant analytical techniques to confirm their identity and purity.
Potential Cause 4: Product Decomposition The desired spirocyclic product may be unstable under the reaction or workup conditions.[3][10]
Solution:
-
Reaction Monitoring: Analyze the crude reaction mixture at different time points using techniques like TLC, LC-MS, or GC-MS to monitor product formation and potential decomposition.[3][11][12]
-
Modified Workup: If decomposition is observed, consider modifying the workup procedure. This could involve using milder pH conditions, minimizing exposure to air or light, or shortening the workup time.[3]
Q2: I am observing poor diastereoselectivity or enantioselectivity in my spirocyclization. How can I improve the stereochemical outcome?
Achieving high stereoselectivity is often a primary goal in the synthesis of complex spirocycles.[13] Several factors can influence the stereochemical outcome.
Potential Cause 1: Solvent Effects The polarity and coordinating ability of the solvent can dramatically influence the transition state geometry of the cyclization, thereby affecting stereoselectivity.[3][14][15]
Solution:
-
Solvent Screening: Evaluate a range of solvents with varying polarities and coordinating properties. For instance, in some dearomative spirocyclization reactions, dichloromethane has been found to be superior to other common solvents like diethyl ether or THF.[16] DFT studies have shown that solvents like THF or toluene can interact with cationic intermediates, modifying the energy profile and favoring alternative reaction pathways.[14]
Potential Cause 2: Catalyst and Ligand Control For catalyzed reactions, the chiral environment provided by the catalyst and ligand is paramount in determining enantioselectivity.
Solution:
-
Ligand Modification: In asymmetric catalysis, even subtle changes to the ligand structure can have a profound impact on the enantiomeric excess (ee). A systematic evaluation of a library of chiral ligands is often necessary.
-
Catalyst Loading: While less common, in some systems, the catalyst loading can influence stereoselectivity.
Potential Cause 3: Temperature Effects Temperature can influence the equilibrium between different transition states, thereby affecting the diastereomeric or enantiomeric ratio of the products.
Solution:
-
Temperature Optimization: Running the reaction at lower temperatures often enhances selectivity by favoring the transition state with the lower activation energy. However, this may come at the cost of a slower reaction rate.
Q3: My reaction is not proceeding at all, or is very sluggish. What steps should I take?
A stalled or sluggish reaction can be frustrating, but a systematic check of reaction components and conditions can often identify the issue.[5]
Potential Cause 1: Inactive Catalyst or Reagents Reagents, especially catalysts, can degrade over time or upon exposure to air and moisture.[9]
Solution:
-
Reagent Quality Check: Use freshly purchased or purified reagents. Some reagents may need to be distilled or recrystallized immediately prior to use.[9]
-
Inert Atmosphere: Ensure the reaction is conducted under a rigorously inert atmosphere (e.g., argon or nitrogen) if any of the reagents are sensitive to air or moisture.
Potential Cause 2: Insufficient Activation Energy The reaction may simply require more energy to proceed at a reasonable rate.
Solution:
-
Increase Temperature: Gradually increase the reaction temperature while carefully monitoring for product formation and potential decomposition.[5]
Potential Cause 3: Substrate Inhibition or Incompatibility Certain functional groups on the substrate may be incompatible with the reaction conditions or may inhibit the catalyst.
Solution:
-
Protecting Groups: It may be necessary to protect certain functional groups on the substrate to prevent undesired side reactions.[17][18] The choice of protecting group is crucial and should be stable to the reaction conditions and readily removable later.[19]
-
Substrate Scope Limitations: Be aware of the limitations of the specific spirocyclization methodology you are using. Some reactions have a narrow substrate scope.[20][21][22]
II. Frequently Asked Questions (FAQs)
This section provides answers to broader, more general questions regarding the optimization of spirocyclization reactions.
Q4: What are the most critical parameters to consider when first optimizing a new spirocyclization reaction?
When developing a new spirocyclization, a hierarchical approach to optimization is often beneficial.
-
Catalyst/Promoter Selection: The choice of catalyst or promoter is fundamental. This is often guided by literature precedents for similar transformations.
-
Solvent Screening: The solvent can have a profound effect on both yield and selectivity.[14][23] A screen of 3-5 solvents of varying polarity is a good starting point.
-
Temperature Profile: Evaluating the reaction at a low, medium (e.g., room temperature), and elevated temperature can quickly provide insight into the reaction's kinetic and thermodynamic profile.
-
Base/Acid Selection (if applicable): If the reaction requires a base or acid, its identity and stoichiometry are critical variables.[7]
Q5: How can I effectively monitor the progress of my spirocyclization reaction?
Effective reaction monitoring is key to successful optimization.
-
Thin-Layer Chromatography (TLC): A quick and easy method for qualitative analysis of reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide more detailed information, allowing for the identification of products, byproducts, and remaining starting materials.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a crude NMR of the reaction mixture can provide a quantitative assessment of the conversion to product.
Q6: Are there any general strategies for dealing with complex product mixtures?
Complex product mixtures can arise from side reactions, decomposition, or incomplete conversion.
-
Isolate and Characterize: Attempt to isolate and characterize the major byproducts. Understanding their structures can provide valuable mechanistic insight into the undesired reaction pathways.
-
Re-evaluate Reaction Conditions: Based on the identity of the byproducts, you can often rationally adjust the reaction conditions to suppress their formation. For example, if an oxidation byproduct is observed, rigorously excluding air may be necessary.
Q7: What role do protecting groups play in spirocyclization strategies?
Protecting groups are essential tools in multi-step organic synthesis, including the construction of complex spirocycles.[17] They are used to temporarily mask reactive functional groups to prevent them from interfering with the desired transformation.[18][19] In the context of spirocyclization, protecting groups can:
-
Prevent Side Reactions: Protect functional groups that might otherwise react with the reagents or intermediates.
-
Direct Cyclization: The steric bulk of a protecting group can be used to influence the stereochemical outcome of the cyclization.
-
Improve Solubility/Stability: Protecting groups can alter the physical properties of a substrate or intermediate, making it easier to handle.
The use of orthogonal protecting groups, which can be removed under different conditions, is a powerful strategy in the synthesis of complex molecules with multiple functional groups.[18]
III. Data Presentation & Experimental Protocols
Table 1: Example of a Solvent Screening for a Generic Spirocyclization Reaction
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Dichloromethane (DCM) | 9.1 | 85 | 10:1 |
| 2 | Toluene | 2.4 | 62 | 5:1 |
| 3 | Tetrahydrofuran (THF) | 7.6 | 75 | 8:1 |
| 4 | Acetonitrile (MeCN) | 37.5 | 45 | 3:1 |
| 5 | Dimethylformamide (DMF) | 36.7 | 30 | 2:1 |
This table illustrates how a systematic solvent screen can reveal optimal conditions for both yield and diastereoselectivity.
Protocol 1: General Procedure for Catalyst Screening in a Palladium-Catalyzed Spirocyclization
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the starting material (1.0 equiv), the palladium catalyst (0.05 equiv), and the ligand (0.10 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Reagent Addition: Add the degassed solvent via syringe, followed by any other necessary reagents (e.g., base, additive).
-
Reaction: Place the vial in a pre-heated oil bath at the desired temperature and stir for the specified time.
-
Monitoring: Periodically take aliquots from the reaction mixture via syringe, quench appropriately, and analyze by TLC or LC-MS to monitor the progress of the reaction.
-
Workup: Upon completion, cool the reaction to room temperature, and perform an appropriate aqueous workup.
-
Analysis: Extract the product with an organic solvent, dry the organic layer, concentrate in vacuo, and analyze the crude product by NMR to determine the conversion and yield. Purify by column chromatography.
IV. Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in Spirocyclization
Caption: A decision tree for troubleshooting low reaction yields.
Diagram 2: Interplay of Key Parameters in Spirocyclization Optimization
Caption: Key parameter relationships in spirocyclization reactions.
V. References
-
BenchChem. (2025). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
-
García-Muñoz, J. E., et al. (2018). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science, 9(6), 1496-1509.
-
Pérez-Gómez, A., et al. (2020). Dearomative spirocyclization of ynamides. Nature Communications, 11(1), 1-8.
-
Solà, M., et al. (2019). On the Role of the Solvent in the Synthesis of Spirocycles from Alkyne Cations Catalyzed by Triflic Acid: A DFT Study. Chemistry – A European Journal, 25(45), 10634-10642. [Link]
-
Bowman, W. R., & Storey, J. M. D. (1998). Mechanism of a novel spirocyclisation reaction; intramolecular oxygen transfer to carbon radicals by nitro groups. Journal of the Chemical Society, Chemical Communications, (22), 2445-2446.
-
Tantillo, D. J. (2021). Theoretical Study on the Mechanism of Spirocyclization in Spiroviolene Biosynthesis. Chemical and Pharmaceutical Bulletin, 69(10), 1034-1038.
-
Various Authors. (2025). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [Link]
-
ResearchGate. (n.d.). Substrate scope for the spirocyclization. [Link]
-
National Institutes of Health. (2023). Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones.
-
Various Authors. (2025). Review on the Synthesis of Bio-Active Spiro-Fused Heterocyclic Molecules. [Link]
-
National Institutes of Health. (2025). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations.
-
BenchChem. (2025). Efficiency comparison of different bases for spirocyclization protocols.
-
Stanko, A. M., Ramirez, M., de Almenara, A. J., Virgil, S. C., & Stoltz, B. M. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Organic Letters, 26(32), 6793–6797. [Link]
-
ChemRxiv. (n.d.). Engineering enzyme substrate scope complementarity for promiscuous cascade synthesis.
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
-
Wikipedia. (n.d.). Protecting group.
-
University of Illinois Urbana-Champaign. (n.d.). Protecting Groups.
-
University of Rochester. (n.d.). How to Troubleshoot a Reaction.
-
University of Rochester. (n.d.). Troubleshooting: I Cant Reproduce an Earlier Experiment!.
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
-
Mahmoud, A. R. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. [Link]
-
Piras, P. P., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 1085-1097.
-
GalChimia. (2017). Reaction Optimization: Case Study 1.
-
ACS Figshare. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring.
-
Peiffer, M., et al. (2007). The effect of ambient temperature on gross-efficiency in cycling. European Journal of Applied Physiology, 101(6), 759-767. [Link]
-
PubMed. (n.d.). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. [Link]
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- 6. The effect of ambient temperature on gross-efficiency in cycling - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. researchgate.net [researchgate.net]
byproduct formation in diazaspiro compound synthesis and removal
Introduction for the Modern Medicinal Chemist
Diazaspirocycles are privileged scaffolds in modern drug discovery, offering a unique three-dimensional exit vector profile that allows chemists to "escape from flatland" and explore new chemical space.[1][2] Their rigid conformation can enhance binding affinity, improve metabolic stability, and increase aqueous solubility.[1] However, the construction of these complex architectures is not without its challenges. The convergence of multiple reactive centers to form the spirocyclic core often leads to a landscape of potential byproducts, including diastereomers, incompletely cyclized intermediates, and products of undesired side reactions.
This guide is designed to serve as a technical resource for researchers encountering these common hurdles. We will move beyond simple procedural descriptions to explore the mechanistic origins of byproduct formation and provide logical, field-proven troubleshooting strategies and purification protocols.
Frequently Asked Questions (FAQs)
Q1: I'm observing a mixture of diastereomers with a low ratio. What are the primary factors influencing stereoselectivity and how can I control them?
A1: Low diastereoselectivity is a frequent challenge, particularly when the spirocyclic carbon is a stereocenter. The final ratio of diastereomers is determined by the relative energy of the diastereomeric transition states during the key bond-forming step. Several factors can be tuned to influence this energy landscape.
-
Solvent Polarity: The solvent can significantly influence the transition state geometry.[3] Polar solvents may stabilize more polar transition states, while non-polar solvents favor less polar ones. It is often beneficial to screen a range of solvents with varying polarity (e.g., Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)).
-
Reaction Temperature: Lowering the reaction temperature generally increases selectivity. According to the Eyring equation, the difference in activation energies between the two diastereomeric pathways has a greater impact on the rate constants at lower temperatures. If your reaction is sluggish at lower temperatures, consider switching to a more active catalyst rather than increasing the heat.
-
Steric Hindrance: The steric bulk of substituents on your starting materials, particularly protecting groups (e.g., Boc, Cbz), can create a facial bias that directs the approach of a reactant, favoring the formation of one diastereomer.[4] If possible, consider using a bulkier or smaller protecting group to alter the steric environment.
-
Catalyst or Reagent Choice: In catalyzed reactions, the ligand sphere of the metal or the structure of an organocatalyst plays a crucial role. For instance, in asymmetric Michael additions used to form spiro-pyrrolidines, chiral bifunctional catalysts like squaramides can create a highly organized chiral environment that leads to excellent diastereoselectivity (>20:1 dr).[5]
Q2: My reaction stalls, leaving a significant amount of an uncyclized amino-ester or amino-nitrile intermediate. What causes this and how can I drive the reaction to completion?
A2: The accumulation of an uncyclized precursor is typically a kinetic issue. The final intramolecular cyclization step is often the most challenging, as it requires the molecule to adopt a specific conformation for the nucleophilic amine to attack the electrophilic center (e.g., ester, nitrile).
-
Cause - Unfavorable Conformation: The linear intermediate may be thermodynamically stable in a conformation where the reactive groups are far apart. Thermal energy is often required to overcome this barrier.
-
Troubleshooting - Thermal Cyclization: Many syntheses of spirolactams rely on a thermal cyclization step, often in a high-boiling solvent like toluene or xylene, to drive the reaction forward.[6]
-
Cause - Catalyst Deactivation: If using a catalyst for the cyclization, it may be deactivated by impurities in the starting material or solvent. Ensure all reagents are pure and solvents are anhydrous.
-
Troubleshooting - Reagent Stoichiometry & Activation: In reactions like the Strecker synthesis to form an α-amino-nitrile precursor, followed by cyclization, the conditions for each step must be optimal. For the cyclization to a hydantoin, for instance, treatment with acid (e.g., 1N HCl) at reflux is often necessary to promote the reaction.[7]
Q3: I've isolated a major byproduct with the same mass as my desired product, but the NMR is inconsistent. Could this be from an intramolecular aza-Michael addition?
A3: Yes, this is a very common and often overlooked side reaction. If your precursor contains both a nucleophilic nitrogen (amine) and an α,β-unsaturated system, a competing intramolecular aza-Michael addition can occur, leading to the formation of a different heterocyclic system than the one intended.[8][9]
-
Mechanism: This side reaction is an example of a competing cyclization pathway. The endo or exo cyclization is governed by Baldwin's rules, but these can be overcome under certain conditions. The aza-Michael addition often forms a thermodynamically stable 5- or 6-membered ring.[8]
-
Prevention:
-
Protecting Groups: Ensure that the amine intended for a later cyclization step is appropriately protected and cannot act as a premature nucleophile.
-
Reaction Sequencing: Introduce the α,β-unsaturated system after the desired cyclization has occurred, if the synthetic route allows.
-
Condition Control: Aza-Michael additions can be catalyzed by bases or acids.[10][11] Carefully controlling the pH and choice of catalyst can disfavor the undesired pathway. For instance, if the desired reaction is Lewis-acid catalyzed, a competing base-catalyzed Michael addition can be suppressed.
-
Troubleshooting Guide
This guide addresses common experimental outcomes and provides a logical workflow for diagnosing and solving the underlying issues.
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps | Expected Outcome |
| 1. Complex reaction mixture with multiple spots on TLC, difficult to purify. | Reaction conditions are too harsh, causing decomposition or multiple side reactions. | 1. Lower the reaction temperature. 2. Use a milder base/acid. 3. Reduce reaction time and monitor closely by TLC/LCMS. 4. Check for reagent purity; starting material impurities can propagate issues.[12] | A cleaner reaction profile with fewer byproducts, simplifying purification. |
| 2. Formation of a highly polar byproduct that streaks on silica gel. | The byproduct may be a salt or a highly basic free amine. | 1. For column chromatography, add 1-2% triethylamine (Et₃N) or ammonium hydroxide to the eluent to suppress tailing of basic compounds. 2. Consider converting the product mixture to a salt (e.g., HCl or oxalate salt) to induce crystallization of the desired product. 3. Use a different stationary phase, such as alumina (basic or neutral). | Improved chromatographic separation and isolation of the pure compound. |
| 3. Desired product is contaminated with an inseparable diastereomer. | The diastereomers have very similar polarity and structural properties. | 1. Derivatization: React the mixture with a chiral auxiliary to form diastereomeric derivatives that may be separable by chromatography. Cleave the auxiliary after separation. 2. Recrystallization: Attempt fractional crystallization with different solvents or as different salts (e.g., tartrate, mandelate). This can sometimes enrich one diastereomer. 3. Re-equilibration: If the stereocenter is labile, subject the mixture to conditions (e.g., base) that could epimerize the undesired stereocenter to the more stable, desired diastereomer. | Isolation of a single, pure diastereomer. |
Visualized Workflows & Mechanisms
Troubleshooting Low Diastereoselectivity
The following diagram illustrates a decision-making workflow for optimizing a reaction that produces an unfavorable mixture of diastereomers.
Caption: A workflow for systematically troubleshooting low diastereoselectivity.
Mechanism: Competing Cyclization Pathways
This diagram shows how a common precursor can lead to either the desired spirolactam or an undesired aza-Michael addition byproduct.
Sources
- 1. researchgate.net [researchgate.net]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. benchchem.com [benchchem.com]
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- 5. researchgate.net [researchgate.net]
- 6. arrow.tudublin.ie [arrow.tudublin.ie]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 10. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
stability and storage conditions for 5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride
Welcome to the technical support center for 5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride (CAS: 1207361-00-5). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound in your experiments. As a specialty chemical, its integrity is paramount for reproducible and reliable results. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions based on established chemical principles and extensive experience with similar compounds.
Core Concepts: Understanding the Stability of this compound
This compound is a spirocyclic diamine salt. Its stability is primarily influenced by its hygroscopicity and the reactivity of the amine functional groups. The dihydrochloride salt form is generally more stable, less volatile, and easier to handle than the corresponding free base.[1] However, improper storage and handling can lead to degradation, affecting the compound's purity and performance in your assays.
The two main potential degradation pathways are:
-
Hygroscopicity and Deliquescence: As a salt, this compound is likely to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] Excessive moisture absorption can lead to the formation of a solution (deliquescence), which may alter the compound's physical properties and potentially initiate hydrolysis of the spirocyclic structure over time, although diazaspiro rings are generally stable.
-
Oxidation: The tertiary and secondary amine centers in the molecule could be susceptible to oxidation, especially in the presence of certain contaminants, light, or elevated temperatures.[4][5][6] Oxidation can lead to the formation of N-oxides or other degradation products, impacting the compound's biological activity.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For long-term stability, the compound should be stored in a tightly sealed container in a desiccator at 2-8°C. The use of an inert atmosphere (e.g., argon or nitrogen) is also recommended to minimize exposure to moisture and oxygen.[7]
Q2: The material appears clumpy or has turned into a sticky solid. Is it still usable?
A2: Clumping or stickiness is a strong indication of moisture absorption.[2] While the compound may not be fully degraded, its purity is compromised, and accurate weighing will be difficult. For sensitive applications, it is recommended to use a fresh, unopened vial. If you must use the material, it should be dried under high vacuum, and its purity should be re-assessed (e.g., by NMR or LC-MS) before use.
Q3: Can I store the compound at room temperature for short periods?
A3: While short-term storage at room temperature in a sealed container is generally acceptable for several days, it is not ideal. For maximum stability, especially once the container has been opened, it should be returned to refrigerated and desiccated conditions as soon as possible.[8]
Q4: How should I prepare solutions of this compound?
A4: Due to its hygroscopic nature, it is crucial to handle the solid material quickly in a low-humidity environment.[2] Use a dry, clean spatula and weigh the desired amount into a sealed vial. Add your solvent of choice and vortex or sonicate to ensure complete dissolution. For aqueous solutions, use deionized, purified water.
Q5: What solvents are compatible with this compound?
A5: this compound is expected to be soluble in water and other polar protic solvents. Its solubility in organic solvents may be limited. Always perform a small-scale solubility test before preparing a large stock solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Procure a new batch of the compound and strictly adhere to the recommended storage conditions. Re-evaluate purity if possible. |
| Difficulty in dissolving the solid | The compound may have absorbed moisture and formed aggregates. | Gently break up any clumps with a dry spatula. Use sonication to aid dissolution. Ensure your solvent is pure. |
| Discoloration of the solid material | This may indicate oxidation or the presence of impurities. | It is best to discard the discolored material and use a fresh supply to ensure the integrity of your experimental results. |
| Precipitation in stock solution upon storage | The solution may be supersaturated, or the compound may be degrading. | Warm the solution gently to see if the precipitate redissolves. If it does, consider preparing a more dilute stock solution. If not, the precipitate may be a degradation product, and a fresh solution should be prepared. |
Experimental Protocol: Handling and Solution Preparation
This protocol outlines the best practices for handling and preparing solutions of this compound to minimize degradation.
Materials:
-
This compound
-
Appropriate solvent (e.g., sterile, deionized water)
-
Calibrated balance
-
Dry, clean spatula
-
Vortex mixer and/or sonicator
-
Sterile vials with airtight seals
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Acclimatization: Before opening, allow the container of the compound to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: In a low-humidity environment (e.g., a glove box or a balance with a draft shield), quickly weigh the desired amount of the solid into a tared, sterile vial. Minimize the time the stock container is open.
-
Solvent Addition: Add the appropriate volume of the desired solvent to the vial containing the weighed solid.
-
Dissolution: Tightly cap the vial and vortex until the solid is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.
-
Storage of Stock Solution: Store the stock solution in a tightly sealed vial at 2-8°C, protected from light. For long-term storage of aqueous solutions, consider sterile filtration and storage at -20°C in single-use aliquots to prevent freeze-thaw cycles.
Visualization of Potential Degradation
The following diagram illustrates the process of deliquescence, a primary concern for the stability of this hygroscopic compound.
Caption: Potential degradation via deliquescence due to moisture absorption.
Summary of Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down potential degradation reactions. |
| Atmosphere | Inert gas (Argon/Nitrogen) & Desiccated | Prevents moisture absorption and oxidation.[7][9] |
| Container | Tightly sealed, airtight vial | Minimizes exposure to atmospheric moisture and oxygen.[2] |
| Light | Protected from light (Amber vial) | Prevents potential light-induced degradation. |
References
- Rawalay, S. S., & Shechter, H. (1967). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry, 32(10), 3129–3131.
- Various Authors. (n.d.). Oxidation of primary, secondary and tertiary amines.
- Filo. (2025).
- Temple University. (n.d.). STANDARD OPERATING PROCEDURES (SOP) FOR REACTIVE SOLIDS.
- Various Authors. (n.d.). AMINES Oxidation of Primary, Secondary, and Tertiary Amines with Neutral Permanganate. A Simple Method for Degrading Amines to A. Sciencemadness.org.
- Rawalay, S. S., & Shechter, H. (1967). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. Semantic Scholar.
- TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?.
- Health Safety & Environment. (n.d.). Dangerous Reactive Liquids & Solids.
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic.
- University of Nevada, Reno. (n.d.). Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals. Environmental Health & Safety.
- Parchem. (n.d.). This compound (Cas 52321-18-3).
- University of Wisconsin-Madison. (n.d.). SOP 5. Department of Chemistry and Biochemistry.
- Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- European Patent Office. (n.d.). Azaspiro compounds, their production and use.
- The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
- Apollo Scientific. (n.d.). Best Practices for Chemical Storage in Research Labs.
- Various Authors. (2019, November 19).
- University of Rochester. (n.d.). How To: Store Reagents. Department of Chemistry.
- Various Authors. (n.d.). Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. J-Stage.
- Reddit. (2018, May 13). Ways of crashing out amines. r/chemistry.
- Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines.
- Various Authors. (2022, July 27). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI.
- BLDpharm. (n.d.). 1421372-19-1|2-Benzyl-5-methyl-2,5-diazaspiro[3.4]octane.
- Various Authors. (n.d.). Properties of Amines and their Hydrochloride Salt.
- Parchem. (n.d.). Methyl 5-Thia-2-Azaspiro[3.
- Local Food. (n.d.). 2-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride.
- Google Patents. (n.d.).
- Various Authors. (n.d.). Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones equipped with a diterpenoid substituent.
- House, C. H., & Miller, S. L. (1996). Hydrolysis of dihydrouridine and related compounds. Biochemistry, 35(1), 315–320.
Sources
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- 2. tutorchase.com [tutorchase.com]
- 3. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Reaction of oxidation of amines | Filo [askfilo.com]
- 7. chemistry.osu.edu [chemistry.osu.edu]
- 8. Dangerous Reactive Liquids & Solids - Health Safety & Environment [hsewebsite.com]
- 9. apolloscientific.co.uk [apolloscientific.co.uk]
Technical Support Center: Stereoselectivity in Spirocyclic Diamine Synthesis
Welcome to the Technical Support Center for troubleshooting stereoselectivity in the synthesis of spirocyclic diamines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrolled synthesis of these structurally intricate molecules. As spirocyclic scaffolds are increasingly vital in medicinal chemistry due to their rigid, three-dimensional nature, achieving precise control over their stereochemistry is paramount.[1][2] This resource provides in-depth, field-proven insights to help you diagnose and resolve common challenges in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing stereoselectivity in spirocyclic diamine synthesis?
The stereochemical outcome of spirocyclic diamine synthesis is a delicate interplay of several factors. The most critical include the choice of chiral catalyst or auxiliary, the reaction conditions (temperature, solvent, and concentration), and the steric and electronic properties of the substrates themselves. The catalyst, often a chiral phosphoric acid or a bifunctional organocatalyst, creates a chiral environment that energetically favors the formation of one stereoisomer over the others.[3] Reaction temperature can significantly impact selectivity; lower temperatures often enhance it by amplifying the small energy differences between diastereomeric transition states. Solvents can influence the conformation of both the substrate and the catalyst, thereby affecting the stereochemical outcome.
Q2: How do I select an appropriate chiral catalyst for my specific spirocyclic diamine synthesis?
There is no one-size-fits-all answer, and catalyst screening is an essential empirical step. However, a rational approach can narrow down the options. Chiral phosphoric acids (CPAs) are a versatile class of Brønsted acid organocatalysts frequently employed in asymmetric synthesis.[4] The choice of CPA often depends on the nature of the reacting partners. For instance, in reactions involving imines, BINOL- or SPINOL-derived CPAs with bulky substituents at the 3,3'-positions can provide the necessary steric hindrance to effectively control the facial selectivity of the nucleophilic attack. Bifunctional organocatalysts, which possess both a Brønsted acid/base and a hydrogen-bonding moiety, can offer enhanced stereocontrol through a more organized transition state. When starting a new project, it is advisable to screen a small library of catalysts with diverse steric and electronic properties.
Q3: What are the most common analytical techniques to determine the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of my spirocyclic diamine products?
Accurate determination of stereoisomeric purity is crucial. The most widely used techniques are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers and diastereomers. A variety of chiral stationary phases are commercially available.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H NMR can often distinguish diastereomers due to their different chemical environments, determining enantiomeric excess usually requires the use of a chiral solvating agent or a chiral derivatizing agent to induce diastereomeric differentiation that is observable in the NMR spectrum.[5][6][7]
-
X-ray Crystallography: This technique provides unambiguous determination of the absolute and relative stereochemistry of a crystalline compound. It is particularly useful for confirming the structure of a newly synthesized spirocyclic diamine.
Troubleshooting Guide
Unpredictable or poor stereoselectivity is a common hurdle in the synthesis of complex molecules like spirocyclic diamines. This section provides a structured approach to identifying and resolving these issues.
| Problem | Potential Causes | Recommended Solutions & Rationale |
| Low Diastereoselectivity (Poor d.r.) | 1. Ineffective Catalyst: The chosen catalyst may not provide sufficient steric hindrance or electronic differentiation between the diastereomeric transition states. 2. Suboptimal Reaction Temperature: Higher temperatures can lead to a decrease in selectivity as the system has enough thermal energy to overcome the activation energy barriers for the formation of multiple diastereomers. 3. Inappropriate Solvent: The solvent may not effectively solvate the transition state, or it might interfere with the catalyst-substrate interaction. 4. Substrate-Controlled Diastereoselectivity: The inherent conformational preferences of the substrate may favor the formation of the undesired diastereomer. | 1. Catalyst Screening: Screen a library of chiral catalysts with varying steric bulk and electronic properties. For example, if a standard BINOL-derived phosphoric acid gives poor results, try a SPINOL-derived one with a more rigid backbone, or switch to a bifunctional thiourea or squaramide catalyst. 2. Temperature Optimization: Systematically lower the reaction temperature. While this may decrease the reaction rate, it often significantly improves the diastereomeric ratio. 3. Solvent Screening: Evaluate a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, ethyl acetate). Sometimes a switch from an apolar to a polar aprotic solvent can dramatically alter the stereochemical outcome.[8] 4. Substrate Modification: If possible, modify the protecting groups or other substituents on the substrate to alter its conformational bias. Larger protecting groups can introduce beneficial steric hindrance. |
| Low Enantioselectivity (Poor e.e.) | 1. Inefficient Chiral Catalyst: The catalyst may not be effectively discriminating between the enantiomeric transition states. 2. Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the desired catalyzed pathway, leading to a racemic or near-racemic product. 3. Catalyst Deactivation or Inhibition: Impurities in the reagents or solvent, or the product itself, may be deactivating or inhibiting the catalyst. 4. Incorrect Catalyst Enantiomer: Ensure you are using the correct enantiomer of the catalyst to obtain the desired product enantiomer. | 1. Catalyst Optimization: Similar to addressing poor d.r., screen a diverse set of chiral catalysts. Pay close attention to the catalyst's structural features that are known to influence enantioselectivity in similar transformations. 2. Minimize Background Reaction: Lowering the reaction temperature is a primary strategy. Additionally, slow addition of one of the reactants can maintain its low concentration, favoring the catalyzed pathway over the higher-order uncatalyzed reaction. Ensure all reagents are of high purity. 3. Purification and Additives: Rigorously purify all starting materials and solvents. The use of molecular sieves can be beneficial to remove trace amounts of water, which can hydrolyze certain catalysts or intermediates.[7] In some cases, the addition of a co-catalyst or an additive can enhance catalyst performance. 4. Verify Catalyst Configuration: Double-check the absolute configuration of the catalyst being used. |
| Inconsistent Stereoselectivity | 1. Variability in Reagent Purity: Batch-to-batch variations in the purity of starting materials, catalysts, or solvents can lead to inconsistent results. 2. Sensitivity to Reaction Conditions: The reaction may be highly sensitive to minor fluctuations in temperature, concentration, or reaction time. 3. Atmospheric Contamination: The reaction may be sensitive to air or moisture. | 1. Standardize Reagents: Use reagents from the same batch for a series of experiments. If a new batch is used, it's prudent to re-optimize the reaction. 2. Strict Control of Conditions: Utilize a cryostat for precise temperature control. Employ syringe pumps for accurate and reproducible addition of reagents. Monitor the reaction progress carefully by TLC or LC-MS to ensure consistent reaction times. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon, especially if organometallic reagents or sensitive catalysts are involved. Use freshly distilled, anhydrous solvents. |
Experimental Protocols
Protocol 1: Screening of Chiral Phosphoric Acid (CPA) Catalysts for Asymmetric Spiroannulation
This protocol outlines a general procedure for screening a panel of CPAs to identify the optimal catalyst for a given asymmetric transformation leading to a spirocyclic diamine.
-
Preparation: In a series of oven-dried vials equipped with magnetic stir bars, add the limiting reagent (e.g., the electrophile, 0.1 mmol).
-
Catalyst Addition: To each vial, add a different chiral phosphoric acid catalyst (5-10 mol%).
-
Solvent and Reagent Addition: Add the reaction solvent (e.g., toluene, 1.0 mL) to each vial. Then, add the nucleophilic component (1.2 equivalents).
-
Reaction: Stir the reactions at the desired temperature (e.g., room temperature or 0 °C).
-
Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Analysis: Once the limiting reagent is consumed, quench the reactions (e.g., with saturated NaHCO₃ solution). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Stereochemical Analysis: Analyze the crude product from each reaction by chiral HPLC to determine the diastereomeric ratio and enantiomeric excess.
Protocol 2: Optimization of Reaction Temperature for Improved Stereoselectivity
This protocol describes a systematic approach to optimizing the reaction temperature to enhance stereoselectivity.
-
Setup: In a multi-well reaction block or a series of identical reaction vessels, set up the reaction with the best catalyst identified from the screening protocol.
-
Temperature Gradient: Set each reaction to run at a different, precisely controlled temperature (e.g., 40 °C, 25 °C, 0 °C, -20 °C, -40 °C).
-
Execution: Initiate the reactions simultaneously if possible.
-
Monitoring and Analysis: Monitor each reaction for completion. Upon completion, perform a standard work-up and analyze the stereochemical outcome for each temperature point using chiral HPLC.
-
Evaluation: Plot the diastereomeric ratio and enantiomeric excess as a function of temperature to identify the optimal thermal conditions.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor stereoselectivity in spirocyclic diamine synthesis.
Sources
- 1. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Asymmetric construction of enantioenriched spiro gem-diamines via [3 + 3] annulation of α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pharmtech.com [pharmtech.com]
- 5. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of 5-Methyl-2,5-diazaspiro[3.4]octane
Welcome to the technical support guide for the analytical purity assessment of 5-Methyl-2,5-diazaspiro[3.4]octane. As a key building block in pharmaceutical synthesis, ensuring the purity and consistency of this spirocyclic diamine is critical for downstream success and regulatory compliance.[1][2] This guide is structured to provide practical, experience-driven answers to common challenges encountered during its analysis.
Section 1: Foundational FAQs - Understanding Your Analyte
This section addresses high-level questions about the analytical strategy for 5-Methyl-2,5-diazaspiro[3.4]octane.
Q1: What are the primary challenges when analyzing 5-Methyl-2,5-diazaspiro[3.4]octane?
A1: The primary analytical challenges stem from its chemical nature as a diamine:
-
High Basicity: The two amine groups (one secondary, one tertiary) are strong Lewis bases. This can lead to strong interactions with active sites (e.g., acidic silanols) on silica-based chromatographic columns or GC liners, resulting in poor peak shape (tailing), low recovery, and inconsistent results.
-
Hygroscopicity: Amines readily absorb atmospheric moisture. Accurate determination of water content is crucial for calculating purity and for understanding stability.
-
Potential for Multiple Impurity Types: Impurities can arise from the synthesis (starting materials, by-products, intermediates), degradation, or storage.[2] These can include organic impurities (related structures), inorganic impurities (catalysts, salts), and residual solvents.
-
Volatility: The compound has a relatively low molecular weight (126.20 g/mol ) and is amenable to Gas Chromatography (GC), but its basicity still presents a challenge.[3]
Q2: What is a typical, multi-faceted approach for comprehensive purity assessment?
A2: A robust purity assessment is not a single measurement but a combination of orthogonal techniques. A typical workflow is outlined below. The goal is to create a comprehensive profile that confirms identity, quantifies the main component, and identifies/quantifies all impurities.[1][4]
Caption: General workflow for purity assessment of a chemical intermediate.
Section 2: Gas Chromatography (GC) Troubleshooting Guide
GC is often the preferred method for assay determination due to the compound's volatility. However, its basic nature requires special attention.
Q3: My 5-Methyl-2,5-diazaspiro[3.4]octane peak shows significant tailing in my GC-FID analysis. What is the cause and how can I fix it?
A3: This is the most common issue and is almost always caused by the interaction of the amine groups with active sites in the GC flow path.
-
Causality: Standard glass wool liners and general-purpose capillary columns contain acidic silanol groups (Si-OH). The basic amine lone pairs undergo strong, often irreversible, adsorption to these sites. This causes a portion of the analyte molecules to lag behind the main band as they travel through the system, resulting in a tailed peak.
-
Solutions (in order of importance):
-
Use a Base-Deactivated Inlet Liner: This is critical. Replace your standard liner with one specifically treated to be base-deactivated. Many vendors offer liners with various deactivation chemistries.
-
Use a Base-Deactivated or Amine-Specific Column: Select a capillary column designed for analyzing basic compounds. These columns have stationary phases that shield or eliminate active sites. Common choices include "WAX" or "amine-specific" phases (e.g., DB-WAX, CAM).
-
Condition the System: Before running your sample, perform several injections of a derivatizing agent or a high-concentration standard. This can temporarily passivate active sites, but it is not a substitute for proper hardware.
-
Caption: Troubleshooting flowchart for GC peak tailing of basic compounds.
Q4: I'm seeing new, unexpected peaks in my chromatogram after the sample has been sitting in the autosampler. Why?
A4: This could be due to sample degradation or reaction within the vial.
-
Reaction with Solvent: If using an acidic or protic solvent (like methanol), the amine can react over time. Consider using a more inert solvent like isopropanol, acetonitrile, or dichloromethane if solubility permits.
-
Air Oxidation: Amines can be susceptible to oxidation. Ensure vials are properly capped and consider using autosampler vials with limited headspace or flushing with an inert gas (N₂ or Ar) if the issue is severe.
-
Sample Concentration: If the sample is too concentrated, you might be observing minor impurities that were previously below the detection limit. Always verify that you are working within the linear range of your method.
Section 3: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
While GC is common, HPLC is essential for analyzing non-volatile impurities or for methods that require mass spectrometry coupling.
Q5: I am using a standard C18 column for reverse-phase HPLC, and my peak shape is very poor. What can I do?
A5: Similar to GC, this is due to secondary interactions with the stationary phase.
-
Causality: Even high-quality, end-capped C18 columns have residual, unreacted silanol groups on the silica surface. At neutral pH, these silanols are deprotonated (SiO⁻) and can interact strongly with the protonated amine (R-NH₂⁺), leading to severe peak tailing.
-
Solutions:
-
Mobile Phase pH Adjustment: Operate at a high pH (e.g., pH 10-11) using a suitable buffer (like ammonium bicarbonate). At high pH, the amine is in its neutral, free-base form, and the silanols are suppressed, minimizing ionic interactions. Crucially, ensure your column is stable at high pH. Many modern hybrid or specially-bonded silica columns are designed for this.
-
Use a "Competing Base": Add a small amount (e.g., 0.1%) of a competing amine like triethylamine (TEA) to your mobile phase. The TEA will preferentially bind to the active silanol sites, effectively masking them from your analyte.
-
Select a Different Stationary Phase: Consider phases designed to minimize these interactions, such as those with an embedded polar group or specialized end-capping. Hydrophilic Interaction Chromatography (HILIC) can also be an effective alternative separation mode for polar amines.
-
Q6: I don't have a UV chromophore in my molecule. What detector should I use for HPLC?
A6: 5-Methyl-2,5-diazaspiro[3.4]octane lacks a strong UV chromophore, making standard UV detection challenging and low in sensitivity. You should use a universal detector:
-
Evaporative Light Scattering Detector (ELSD): This detector nebulizes the mobile phase, evaporates the solvent, and measures the light scattered by the remaining non-volatile analyte particles. It is excellent for gradient analysis and provides a more uniform response factor than UV for compounds without chromophores.
-
Charged Aerosol Detector (CAD): Similar in principle to ELSD, but after solvent evaporation, the analyte particles are charged, and the total charge is measured. CAD often provides higher sensitivity and a wider dynamic range.
-
Refractive Index (RI) Detector: An option, but it is not compatible with gradient elution and is highly sensitive to temperature and pressure fluctuations, making it less robust than ELSD or CAD.
Section 4: Water Content Determination by Karl Fischer (KF) Titration
Q7: My coulometric Karl Fischer titration for water content is giving inconsistent and abnormally high results. What's causing this interference?
A7: The high basicity of the diamine is interfering with the Karl Fischer reaction chemistry.
-
Causality: The Karl Fischer reaction requires a specific, slightly acidic to neutral pH range to proceed efficiently. Strongly basic compounds like 5-Methyl-2,5-diazaspiro[3.4]octane raise the pH of the anolyte solution.[5] This pH shift leads to a side reaction where iodine is consumed even in the absence of water, resulting in a dragging endpoint and an artificially high water content reading.
-
Solutions:
-
Use a Neutralizing Agent: The most effective solution is to add a weak acid to the anode solution before adding your sample. Benzoic acid is a common and effective choice.[5] It neutralizes the amine as it's introduced, preventing a significant pH shift in the bulk solution. Salicylic acid can also be used.
-
Use Specialized Reagents: Many manufacturers offer Karl Fischer reagents specifically formulated for the analysis of strongly basic samples. These reagents have a higher buffer capacity to resist pH changes.
-
Reduce Sample Size: If the interference is minor, simply reducing the amount of sample injected can sometimes be enough to stay within the buffering capacity of the standard reagent. However, this may compromise accuracy for samples with very low water content.
-
| Problem | Probable Cause | Recommended Solution |
| Drifting/Unstable Endpoint | Amine raising the anolyte pH. | Add a neutralizing agent (e.g., benzoic acid) to the anolyte before the run.[5] |
| Results are consistently high | Side reaction consuming iodine due to high pH. | Use KF reagents designed for basic samples or add a neutralizing agent. |
| Poor Reproducibility | Inconsistent pH shift between runs. | Ensure the neutralizing agent is fully dissolved and use a consistent sample size. |
Section 5: Detailed Experimental Protocols
These protocols are starting points and should be fully validated for your specific instrumentation and sample matrix.
Protocol 1: Purity by Gas Chromatography (GC-FID)
-
Objective: To determine the purity of 5-Methyl-2,5-diazaspiro[3.4]octane by area percent.
-
Instrumentation & Consumables:
-
Gas Chromatograph with Flame Ionization Detector (FID).
-
Inlet: Split/Splitless, fitted with a base-deactivated glass wool liner .
-
Column: Agilent DB-WAXetr (or equivalent amine-specific wax column), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Sample Solvent: Isopropanol (IPA), HPLC grade.
-
-
Method Parameters:
-
Inlet Temp: 250 °C
-
Injection Mode: Split (Ratio 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial Temp: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 220 °C
-
Hold: Hold at 220 °C for 5 minutes
-
-
Detector Temp: 280 °C
-
-
Procedure:
-
Sample Preparation: Accurately weigh ~20 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Isopropanol for a final concentration of ~2 mg/mL.
-
Injection: Inject the sample onto the GC system.
-
Data Analysis: Integrate all peaks. Calculate the area percent of the main peak relative to the total area of all integrated peaks.
-
% Purity = (Area_MainPeak / Total_Area_All_Peaks) * 100
-
-
Protocol 2: Water Content by Coulometric Karl Fischer Titration
-
Objective: To determine the water content (% w/w).
-
Instrumentation & Reagents:
-
Coulometric Karl Fischer Titrator.
-
Anode Reagent: Hydranal™-Coulomat AG (or equivalent for general use).
-
Cathode Reagent: Hydranal™-Coulomat CG (or equivalent).
-
Neutralizing Agent: Benzoic Acid, analytical grade.
-
-
Procedure:
-
Cell Preparation: Assemble the KF cell according to the manufacturer's instructions. Add ~10 g of benzoic acid to the anode compartment containing 100 mL of anolyte.[5] Stir until dissolved.
-
Pre-Titration (Drydown): Start the instrument and allow it to titrate the residual moisture in the cell to a stable, low drift endpoint.
-
Sample Analysis: Using a gas-tight syringe, accurately draw ~0.1 g of the sample. Weigh the syringe.
-
Inject the sample into the cell, ensuring the needle tip is below the surface of the anolyte.
-
Start the titration.
-
Once the titration is complete, immediately reweigh the syringe to determine the exact sample weight delivered.
-
Calculation: The instrument will report the mass of water detected (in µg). Calculate the weight percent:
-
% Water = (Mass_Water_µg / (Sample_Weight_g * 1,000,000)) * 100
-
-
References
- Current time information in Atlanta, GA, US. Google. Retrieved January 5, 2026.
-
Determination of water in strongly basic amines by the Karl Fischer method. J-Stage. Available at: [Link]
-
Water contents Amines. Hiranuma. Available at: [Link]
-
Water Content in Aromatic Amine. Kyoto Electronics Manufacturing Co., Ltd. Available at: [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. Available at: [Link]
-
Small Molecule Drug Characterization and Purity Analysis. Agilent. Available at: [Link]
-
The Complete Guide to Impurity Profiling in Small Molecule APIs. Pharmaffiliates. Available at: [Link]
-
Identity and Purity - Small Molecules. Pacific BioLabs. Available at: [Link]
-
5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride. PubChem. Available at: [Link]
-
Troubleshooting Guides. Bionano. Available at: [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds. MDPI. Available at: [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]
-
Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. Arkivoc. Available at: [Link]
-
Enantiomers and Their Resolution. MDPI. Available at: [Link]
-
GC Troubleshooting Guide. LabRulez GCMS. Available at: [Link]
-
Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. PMC - NIH. Available at: [Link]
-
A practical guide to nano-LC troubleshooting. Wiley Analytical Science. Available at: [Link]
-
2-methyl-2,6-diazaspiro[3.4]octane, CAS No. 135380-30-2. iChemical. Available at: [Link]
-
5-Methyl-2,5-diazaspiro[3.4]octane. HIMMED. Available at: [Link]
-
5-METHYL-2,5-DIAZASPIRO[3.4]OCTANE 2HCL, Package: 250mg. Laibo Chem. Available at: [Link]
-
5-METHYL-2,5-DIAZASPIRO[3.4]OCTANE 2HCL, Package: 100mg. Laibo Chem. Available at: [Link]
-
NMR spectroscopic analysis of 2-mercapto-5-methyl-1,3,4-thiadiazole in cefazolin. PubMed. Available at: [Link]
-
Gas Chromatography. ResearchGate. Available at: [Link]
-
2,5-DIAZASPIRO[3.4]OCTANE-5-CARBOXYLIC ACID, 1-OXO-2-(PHENYLMETHYL)-, PHENYLMETHYL ESTER. Chemcd. Available at: [Link]
Sources
Validation & Comparative
Navigating Spirocyclic Scaffolds: A Comparative Guide to the Biological Activity of 5-Methyl-2,5-diazaspiro[3.4]octane Derivatives
In the landscape of medicinal chemistry, the exploration of novel three-dimensional scaffolds is paramount to unlocking new therapeutic avenues. Among these, spirocyclic systems, which feature two rings sharing a single atom, have garnered significant interest due to their inherent structural rigidity and novelty. This guide provides an in-depth comparison of the biological activity of derivatives based on the 5-Methyl-2,5-diazaspiro[3.4]octane scaffold, placing their performance in context with established therapeutic agents and alternative molecular frameworks. Our focus will be on providing researchers, scientists, and drug development professionals with a comprehensive technical resource, grounded in experimental data and mechanistic insights.
The 2,5-Diazaspiro[3.4]octane Scaffold: A Privileged Motif in Drug Discovery
The 2,5-diazaspiro[3.4]octane core, a unique fusion of an azetidine and a pyrrolidine ring, presents a compelling architectural foundation for the design of bioactive molecules. The constrained nature of this spirocyclic system offers a distinct advantage by reducing conformational flexibility, which can lead to enhanced binding affinity and selectivity for biological targets. The presence of two nitrogen atoms provides versatile handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
Derivatives of this scaffold have shown promise in a range of therapeutic areas, most notably in the development of anti-infective agents and as modulators of central nervous system (CNS) targets. This guide will delve into a specific application of this scaffold in the fight against malaria, while also drawing comparisons to its potential in CNS disorders through the lens of muscarinic acetylcholine receptor (mAChR) modulation, a common target for spirocyclic diamines.
Comparative Analysis of Biological Activity: Anti-malarial Potential
A novel series of 2,5-diazaspiro[3.4]octane derivatives has recently emerged as a promising class of anti-malarial agents. These compounds have demonstrated potent activity against multiple stages of the Plasmodium falciparum lifecycle, the parasite responsible for the most severe form of malaria.
Performance of 2,5-Diazaspiro[3.4]octane Derivatives Against P. falciparum
A recent study identified a series of 2,5-diazaspiro[3.4]octane amides with potent in vitro activity against the asexual blood stage of P. falciparum. The lead compounds from this series exhibited low nanomolar potency, highlighting the potential of this scaffold in developing new treatments for malaria.
| Compound ID | Modifications | Asexual Blood Stage IC50 (nM) | Gametocyte Activity | Transmission Blocking Potential |
| DSO-1 | N-acyl substitution with a substituted benzoyl group | < 50 | Strong | Yes |
| DSO-2 | Variation in the benzoyl substituent | < 50 | Strong | Yes |
| DSO-3 | Alternative N-acyl group | > 100 | Moderate | Not determined |
Table 1: In vitro anti-malarial activity of representative 2,5-diazaspiro[3.4]octane derivatives.
The data clearly indicates that specific substitutions on the 2,5-diazaspiro[3.4]octane core are crucial for potent anti-malarial activity. The lead compounds not only kill the disease-causing asexual blood stage parasites but also show activity against gametocytes, the sexual stage of the parasite responsible for transmission to mosquitoes. This multi-stage activity is a highly desirable attribute for a next-generation anti-malarial drug, as it could both treat the disease and prevent its spread.
Comparative Scaffolds in Anti-malarial Drug Discovery
To contextualize the performance of the 2,5-diazaspiro[3.4]octane derivatives, it is essential to compare them with existing anti-malarial drugs that target similar stages of the parasite lifecycle.
| Compound/Class | Mechanism of Action | Asexual Blood Stage IC50 (nM) | Key Limitations |
| Chloroquine | Heme detoxification inhibitor | Varies (resistance is widespread) | Widespread resistance |
| Artemisinin | Oxidative stress induction | < 10 | Short half-life, resistance emerging |
| Atovaquone | Mitochondrial electron transport chain inhibitor | < 5 | Rapid development of resistance |
| DSO-1/DSO-2 | Putative novel target | < 50 | Preclinical stage, full resistance profile unknown |
Table 2: Comparison of 2,5-diazaspiro[3.4]octane derivatives with standard anti-malarial drugs.
The emergence of the 2,5-diazaspiro[3.4]octane scaffold is particularly significant in the face of widespread drug resistance to current anti-malarial therapies. The novel mechanism of action suggested for these compounds offers a potential solution to overcome existing resistance issues.
Broader Biological Potential: Modulation of Muscarinic Acetylcholine Receptors
While the anti-malarial activity is a specific and promising application, the inherent chemical properties of the 2,5-diazaspiro[3.4]octane scaffold suggest a broader therapeutic potential, particularly in the modulation of CNS targets. Spirocyclic diamines are known to interact with G-protein coupled receptors (GPCRs), with muscarinic acetylcholine receptors (mAChRs) being a prominent target class.
Xanomeline and KarXT: A Case Study in Muscarinic Receptor Modulation
Xanomeline is a potent M1 and M4 muscarinic receptor agonist that has shown efficacy in treating the symptoms of schizophrenia. However, its clinical utility has been hampered by dose-limiting cholinergic side effects. KarXT, a combination of xanomeline with the peripherally acting muscarinic antagonist trospium, has been developed to mitigate these side effects.
| Compound | Target | Affinity (Ki, nM) | Therapeutic Indication |
| Xanomeline | M1 mAChR | low teen range | Schizophrenia, Alzheimer's Disease |
| M4 mAChR | low teen range | ||
| M2, M3, M5 mAChRs | 30s or higher | ||
| KarXT | M1/M4 mAChR (central) | - | Schizophrenia |
Table 3: Receptor binding affinities of Xanomeline and the therapeutic focus of KarXT.[1]
Clinical trials with KarXT have demonstrated significant improvements in both positive and negative symptoms of schizophrenia, with a favorable side-effect profile compared to xanomeline alone. This highlights the potential of targeting muscarinic receptors for the treatment of CNS disorders.
Hypothetical Comparison: 2,5-Diazaspiro[3.4]octane Derivatives as mAChR Modulators
Given the structural similarities to other spirocyclic diamines with CNS activity, it is plausible that derivatives of the 2,5-diazaspiro[3.4]octane scaffold could be developed as selective mAChR modulators. The rigid spirocyclic core could be exploited to achieve subtype selectivity, a key challenge in the development of muscarinic ligands. Further research in this area is warranted to explore the potential of this scaffold beyond anti-infective applications.
Experimental Methodologies
To ensure the scientific integrity of this guide, we provide detailed, step-by-step protocols for key experiments relevant to the biological evaluation of 2,5-diazaspiro[3.4]octane derivatives.
Synthesis of the 2,5-Diazaspiro[3.4]octane Core
A representative synthesis of the 2,5-diazaspiro[3.4]octane scaffold is outlined below. This multi-step synthesis allows for the introduction of various substituents to explore structure-activity relationships.
Experimental Protocol: Synthesis of a Protected 2,5-Diazaspiro[3.4]octane Intermediate
-
Step 1: Azetidine Formation: React a suitable 1,3-dihalopropane with a primary amine bearing a protecting group (e.g., benzylamine) to form the corresponding N-protected azetidine.
-
Step 2: Spirocyclization: Introduce a functionalized three-carbon unit to the azetidine nitrogen. A key step involves an intramolecular cyclization to form the spirocyclic pyrrolidine ring. This can be achieved through various methods, including ring-closing metathesis or intramolecular nucleophilic substitution.
-
Step 3: Deprotection and Functionalization: Remove the protecting groups from the nitrogen atoms to yield the parent 2,5-diazaspiro[3.4]octane core. Subsequent N-alkylation or N-acylation can be performed to introduce desired substituents.
Diagram of the Synthetic Workflow
Caption: General synthetic workflow for 2,5-diazaspiro[3.4]octane derivatives.
In Vitro Anti-malarial Activity Assay
The following protocol describes a standard method for determining the 50% inhibitory concentration (IC50) of a compound against the asexual blood stage of P. falciparum.
Experimental Protocol: SYBR Green I-based Anti-malarial Assay
-
Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 strain) in human erythrocytes at 37°C in a low oxygen environment.
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well plate.
-
Assay Initiation: Add the synchronized parasite culture (ring stage) to the wells containing the test compounds.
-
Incubation: Incubate the plates for 72 hours to allow for parasite proliferation.
-
Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. The intensity is proportional to the amount of parasite DNA.
-
Data Analysis: Calculate the IC50 value by fitting the dose-response curve using appropriate software.[2][3][4][5][6]
Muscarinic Receptor Binding Assay
This protocol outlines a radioligand binding assay to determine the affinity of a compound for a specific muscarinic receptor subtype.
Experimental Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human muscarinic receptor subtype of interest (e.g., M1 or M4).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine), and varying concentrations of the test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Signaling Pathways
Understanding the underlying signaling pathways is crucial for interpreting the biological activity of the compounds.
Plasmodium falciparum Lifecycle and Drug Targets
The complex lifecycle of the malaria parasite offers multiple points for therapeutic intervention.
Diagram of the Plasmodium falciparum Lifecycle
Caption: Simplified lifecycle of Plasmodium falciparum and the stages targeted by 2,5-diazaspiro[3.4]octane derivatives.
Muscarinic M1 and M4 Receptor Signaling Pathways
The M1 and M4 muscarinic receptors are coupled to different G-proteins and elicit distinct downstream signaling cascades.
Diagram of M1 and M4 Receptor Signaling
Caption: Simplified signaling pathways for M1 and M4 muscarinic acetylcholine receptors.
Conclusion and Future Directions
Derivatives of the 5-Methyl-2,5-diazaspiro[3.4]octane scaffold represent a promising class of bioactive molecules with demonstrated potential in the field of anti-malarial drug discovery. Their novel structure and multi-stage activity make them attractive candidates for further development, particularly in the context of combating drug-resistant malaria.
Furthermore, the broader potential of this scaffold as a modulator of CNS targets, such as muscarinic receptors, should not be overlooked. The successful development of KarXT for schizophrenia underscores the therapeutic value of targeting these receptors. Future research should focus on the systematic exploration of the chemical space around the 2,5-diazaspiro[3.4]octane core to unlock its full therapeutic potential across a range of diseases. The insights and protocols provided in this guide are intended to facilitate these endeavors and accelerate the translation of these promising scaffolds into novel therapeutics.
References
- Xanomeline-Trospium and Muscarinic Involvement in Schizophrenia. PubMed Central.
- Application Notes and Protocols for In Vitro Antimalarial Assays. Benchchem.
- The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.
- In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. PubMed Central.
- In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane.
- A Protocol for Antimalarial Efficacy Testing in vitro. Fidock, D. A., et al.
- Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A System
- xanomeline [Ligand Id: 57] activity data from GtoPdb and ChEMBL. GtoPdb and ChEMBL.
- Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors. PubMed.
- Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
- Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition.
- Muscarinic M1 and M4 receptor agonists for schizophrenia: promising candidates for the therapeutic arsenal.
- The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain. PubMed Central.
- Facile synthesis of 2-azaspiro[3.4]octane.
- Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing).
- CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
- Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
Sources
- 1. Xanomeline-Trospium and Muscarinic Involvement in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mmv.org [mmv.org]
- 6. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
The Ascendance of Spirocyclic Scaffolds in Modern Drug Discovery: A Comparative Analysis of Diazaspiro[3.4]octane and its Congeners
In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional "flat" chemical space dominated by aromatic rings. This paradigm shift, often termed "escaping flatland," has propelled the exploration of three-dimensional (3D) molecular architectures. Among these, spirocyclic scaffolds have emerged as powerful design elements, offering a unique combination of structural rigidity, synthetic tractability, and the ability to finely modulate physicochemical properties. This guide provides a comprehensive comparative analysis of the diazaspiro[3.4]octane scaffold and other prominent spirocyclic systems, offering researchers, scientists, and drug development professionals a critical appraisal of their relative merits, supported by experimental data and detailed protocols.
The Spirocyclic Advantage: A Paradigm Shift in Molecular Design
Spirocycles, characterized by two rings sharing a single carbon atom, introduce a defined 3D geometry into a molecule. This inherent structural rigidity can be a significant asset in drug design for several reasons:
-
Conformational Constraint: By locking rotatable bonds, spirocycles reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency.
-
Improved Physicochemical Properties: The introduction of sp³-rich centers generally leads to decreased lipophilicity and increased aqueous solubility compared to their flat aromatic counterparts, which can translate to a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.
-
Vectorial Orientation of Substituents: The rigid framework of a spirocycle allows for the precise positioning of substituents in 3D space, enabling more specific interactions with target proteins and potentially enhancing selectivity.
-
Novel Chemical Space and Intellectual Property: The exploration of novel spirocyclic scaffolds provides access to uncharted chemical space, offering opportunities for the discovery of first-in-class drugs and securing novel intellectual property.
This guide will focus on the diazaspiro[3.4]octane scaffold and compare its features with other key spirocyclic systems that have garnered significant attention in medicinal chemistry, namely azaspiro[3.3]heptane, oxaspiro[3.3]heptane, and spiro[3.3]heptane.
Unveiling the Diazaspiro[3.4]octane Scaffold
The diazaspiro[3.4]octane core, containing a four-membered azetidine ring and a five-membered pyrrolidine ring fused at a central carbon, is a versatile and increasingly popular scaffold in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, from potent anti-infective properties to the modulation of key signaling pathways implicated in cancer and inflammation.
Structural Features and Isomeric Considerations
The diazaspiro[3.4]octane system can exist in several isomeric forms, with the 2,6- and 1,6-diazaspiro[3.4]octane isomers being the most explored in medicinal chemistry. The arrangement of the nitrogen atoms within the scaffold significantly influences its physicochemical properties and its potential as a bioisosteric replacement for other common fragments.
Caption: Common isomers of diazaspiro[3.4]octane.
Synthetic Strategies: Accessing the Core
The synthesis of diazaspiro[3.4]octanes often involves multi-step sequences. A common approach to the 2,6-diazaspiro[3.4]octane core is through a [3+2] cycloaddition reaction. The following diagram illustrates a generalized synthetic workflow.
Caption: Generalized synthetic workflow for 2,6-diazaspiro[3.4]octane derivatives.
A detailed experimental protocol for the synthesis of a protected 2,6-diazaspiro[3.4]octane derivative is provided in the "Experimental Protocols" section of this guide.
Comparative Analysis with Other Spirocyclic Scaffolds
The choice of a spirocyclic scaffold is a critical decision in the drug design process. The following sections provide a comparative analysis of diazaspiro[3.4]octane with other relevant spirocyclic systems.
Physicochemical Properties: A Head-to-Head Comparison
The incorporation of heteroatoms and the ring sizes in spirocyclic scaffolds significantly impact their physicochemical properties. The following table summarizes key calculated and, where available, experimental properties of diazaspiro[3.4]octane and its counterparts.
| Scaffold | Structure | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (Ų) | Experimentally Observed Trend |
| 2,6-Diazaspiro[3.4]octane | 112.17 | -0.6 | 24.1 | Generally lower lipophilicity as a piperazine bioisostere.[1][2] | |
| Azaspiro[3.3]heptane | 97.16 | 0.4 | 12.0 | Can lower logD when replacing piperidines, but may increase it for N-linked analogues.[3][4] | |
| Oxaspiro[3.3]heptane | 98.14 | 0.8 | 9.2 | Generally increases hydrophilicity compared to carbocyclic analogues. | |
| Spiro[3.3]heptane | 96.17 | 2.1 | 0.0 | Serves as a 3D, non-aromatic bioisostere for benzene. |
Note: cLogP and TPSA values are calculated and sourced from PubChem. Experimental trends are collated from various literature sources and may vary depending on the specific molecular context.
The data suggests that the introduction of nitrogen atoms, as in diazaspiro[3.4]octane, significantly increases polarity and reduces calculated lipophilicity compared to the carbocyclic spiro[3.3]heptane. This trend is often desirable for improving the drug-like properties of a molecule.
Spirocyclic Scaffolds as Bioisosteres
A key application of spirocyclic scaffolds is their use as bioisosteric replacements for common motifs in drug molecules. This strategy aims to retain or improve biological activity while enhancing physicochemical and pharmacokinetic properties.
The 2,6-diazaspiro[3.4]octane scaffold has emerged as a promising bioisostere for piperazine, a ubiquitous fragment in medicinal chemistry that is often associated with metabolic liabilities and off-target effects.
A compelling example is the modification of the PARP inhibitor olaparib.[1][5] Replacement of the piperazine ring in olaparib with a 2,6-diazaspiro[3.4]octane moiety led to a compound (10e ) with a potent PARP-1 inhibitory activity (IC₅₀ = 12.6 nM).[5] Importantly, this analogue did not induce DNA damage at concentrations where olaparib showed significant effects, suggesting a potentially improved safety profile.[5]
Caption: Bioisosteric replacement of piperazine in Olaparib with 2,6-diazaspiro[3.4]octane.
This study highlights the potential of the diazaspiro[3.4]octane core to mimic the key interactions of piperazine while altering the overall molecular properties to achieve a more desirable biological outcome.
-
Azaspiro[3.3]heptane as a Piperidine Mimic: The azaspiro[3.3]heptane scaffold is frequently employed as a 3D-rich alternative to the piperidine ring. This substitution can lead to improved metabolic stability and altered lipophilicity.[3][4]
-
Spiro[3.3]heptane as a Benzene Bioisostere: The purely carbocyclic spiro[3.3]heptane serves as a non-planar, saturated bioisostere for the benzene ring. This "escape from flatland" strategy can improve solubility and metabolic stability while maintaining the necessary spatial arrangement of substituents.
Structure-Activity Relationship (SAR) Insights
The rigid nature of spirocyclic scaffolds provides a clear framework for understanding structure-activity relationships.
In the case of diazaspiro[3.4]octane-based antimalarial agents, SAR studies have revealed that modifications at the two nitrogen atoms and the substituent on the five-membered ring significantly impact the compound's potency against Plasmodium falciparum.[6][7][8][9] For instance, the presence of a trifluoromethyl group on the aromatic ring attached to one of the nitrogens was found to be crucial for potent antimalarial activity.
Experimental Protocols
To facilitate the exploration of these valuable scaffolds, this section provides a detailed, step-by-step methodology for the synthesis of a key intermediate for 2,6-diazaspiro[3.4]octane derivatives.
Protocol: Synthesis of tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
This protocol is adapted from published procedures and provides a reliable route to an orthogonally protected 2,6-diazaspiro[3.4]octane building block.
Step 1: Synthesis of methyl 1-benzyl-4-tosylpyrrolidine-3-carboxylate
-
To a solution of N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine (1.0 eq) in dichloromethane (DCM) at 0 °C, add methyl acrylate (1.1 eq) followed by trifluoroacetic acid (0.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrrolidine intermediate.
Step 2: Synthesis of tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate
-
To a solution of the pyrrolidine intermediate from Step 1 (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add a solution of lithium aluminum hydride (LAH) (2.0 eq) in THF at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting suspension and concentrate the filtrate under reduced pressure.
-
Dissolve the crude amino alcohol in DCM and add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) and triethylamine (1.5 eq).
-
Stir the reaction at room temperature for 12 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the protected diazaspiro[3.4]octane.
Step 3: Debenzylation to afford tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
-
Dissolve the product from Step 2 (1.0 eq) in methanol and add palladium on carbon (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain the final product.
Caption: Experimental workflow for the synthesis of a protected 2,6-diazaspiro[3.4]octane.
Conclusion and Future Perspectives
The diazaspiro[3.4]octane scaffold and its spirocyclic congeners represent a rich and underexplored area of chemical space with immense potential for drug discovery. Their inherent three-dimensionality and tunable physicochemical properties offer a distinct advantage over traditional flat aromatic systems. The successful application of 2,6-diazaspiro[3.4]octane as a piperazine bioisostere in a clinically relevant molecule underscores the transformative potential of this scaffold.
As synthetic methodologies for accessing these complex architectures become more efficient and scalable, we can anticipate a surge in the incorporation of diazaspiro[3.4]octanes and other novel spirocycles into drug discovery pipelines. Future research should focus on the development of stereoselective synthetic routes to access enantiomerically pure spirocycles, as stereochemistry can play a critical role in biological activity and selectivity. Furthermore, a deeper understanding of the metabolic fate of these scaffolds will be crucial for their successful translation into clinical candidates. The continued exploration of this fascinating class of molecules holds the promise of delivering the next generation of innovative medicines.
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The Ascendance of Spirocyclic Scaffolds: A Comparative Analysis of 5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride and Traditional Diamines in Modern Drug Design
In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds. This guide provides an in-depth, objective comparison of an emerging class of three-dimensional building blocks, exemplified by 5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride, against conventional diamines that have long been mainstays in drug discovery. Through a synthesis of literature-derived data and field-proven experimental insights, we will explore the fundamental advantages conferred by the unique spirocyclic architecture.
The Limitations of Traditional Diamines: A Case for a Paradigm Shift
Traditional diamines, such as piperazine and ethylenediamine, have been extensively used in drug design due to their synthetic accessibility and their ability to serve as versatile linkers or pharmacophoric elements. However, their inherent conformational flexibility and often planar nature can lead to several drawbacks:
-
Reduced Potency and Selectivity: The conformational freedom of linear and monocyclic diamines can result in a higher entropic penalty upon binding to a biological target. This can lead to weaker binding affinity and promiscuous interactions with multiple receptors, contributing to off-target effects.
-
Suboptimal Physicochemical Properties: Many traditional diamine-containing compounds exhibit high lipophilicity, which can lead to poor solubility, increased metabolic liability, and potential hERG toxicity.[1]
-
Metabolic Instability: The presence of metabolically susceptible sites in simpler diamine structures can lead to rapid clearance in vivo, limiting their therapeutic window.
5-Methyl-2,5-diazaspiro[3.4]octane: A New Dimension in Drug Scaffolds
This compound (PubChem CID: 71743120) represents a class of spirocyclic diamines that offer compelling solutions to the challenges posed by their traditional counterparts.[2] The defining feature of spirocycles is the presence of two rings connected by a single common atom, which imparts a rigid, three-dimensional geometry.[3]
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₇H₁₆Cl₂N₂ | [2] |
| Molecular Weight | 199.12 g/mol | [2] |
| XLogP3-AA | -1.9 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
The spiro[3.4]octane framework introduces a higher fraction of sp³-hybridized carbons (Fsp³), a parameter that has been correlated with improved clinical success rates for drug candidates.[4] This increased three-dimensionality allows for a more precise spatial arrangement of pharmacophoric groups, leading to enhanced interactions with biological targets.[3]
The Spirocyclic Advantage: A Head-to-Head Comparison
The superiority of spirocyclic diamines can be systematically evaluated through a series of key in vitro assays that are fundamental to modern drug discovery programs. While direct comparative data for this compound is emerging, the well-established principles of spirocycle medicinal chemistry, supported by data from analogous structures, provide a strong predictive framework.[1][3]
Conformational Rigidity and Target Binding Affinity
The rigid nature of the spiro[3.4]octane core pre-organizes the molecule into a specific conformation, reducing the entropic penalty upon binding to a target protein.[5] This often translates to a significant improvement in binding affinity (lower Kᵢ or IC₅₀ values) and enhanced selectivity, as the rigid scaffold is less likely to adapt to the binding sites of off-target proteins.[3]
Illustrative Workflow: Target Binding Affinity Assay
Caption: Workflow for a competitive binding assay to determine target affinity.
Improved ADME Properties: The Path to Better In Vivo Performance
The incorporation of spirocyclic motifs has been shown to positively impact the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates.[3]
Cell Permeability: The increased three-dimensionality and reduced lipophilicity of spirocyclic diamines can lead to improved aqueous solubility and better passive diffusion across cell membranes, crucial for oral bioavailability.[1]
Metabolic Stability: The quaternary spirocyclic carbon atom is not susceptible to metabolic oxidation. Furthermore, the rigid conformation can shield other parts of the molecule from access by metabolic enzymes, such as cytochrome P450s, leading to increased metabolic stability and a longer in vivo half-life.[6]
Experimental Protocol: In Vitro Metabolic Stability Assay
-
Preparation of Microsomes: Thaw cryopreserved human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Compound Incubation: Add the test compound (this compound or a traditional diamine) to the microsomal suspension at a final concentration of 1 µM.
-
Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes, then initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant, from which the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.
Case Study: Spirocycles in Approved Drugs
The successful application of spirocyclic scaffolds is evident in a growing number of approved drugs. For instance, the antipsychotic drug Fluspirilene and the antihypertensive agent Irbesartan both feature spirocyclic cores that are critical to their therapeutic activity and favorable pharmacokinetic profiles.[7][8] More recently, the PARP inhibitor Olaparib demonstrates how replacing a traditional piperazine ring with a spirocyclic analogue can lead to enhanced selectivity.[3]
Conclusion: Embracing the Third Dimension in Drug Discovery
The transition from flat, conformationally flexible diamines to rigid, three-dimensional spirocyclic scaffolds like this compound represents a significant advancement in medicinal chemistry. The inherent advantages of spirocycles in terms of improved potency, selectivity, and ADME properties are well-supported by a growing body of literature and successful clinical applications. While traditional diamines will continue to have their place, the strategic incorporation of spirocyclic motifs offers a powerful approach to overcoming many of the hurdles in modern drug discovery, ultimately paving the way for the development of safer and more effective medicines.
Logical Relationship: Advantages of Spirocyclic Diamines
Caption: The relationship between molecular properties and drug discovery outcomes for spirocyclic vs. traditional diamines.
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Daugan, A., et al. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Pharmaceutical Patent Analyst. [Link]
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Carrel, A., et al. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta. [Link]
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Navigating the Structure-Activity Landscape of 5-Methyl-2,5-diazaspiro[3.4]octane Analogs: A Comparative Guide
The Strategic Advantage of the 5-Methyl-2,5-diazaspiro[3.4]octane Scaffold
The 5-Methyl-2,5-diazaspiro[3.4]octane scaffold offers several key advantages in drug design. The spirocyclic nature of the core introduces a defined three-dimensional geometry, which can lead to enhanced potency and selectivity by presenting substituents in precise vectors for optimal interaction with biological targets. The presence of two nitrogen atoms provides versatile handles for synthetic modification, allowing for the exploration of a wide range of substituents to probe the chemical space around the core. The methyl group at the 5-position can influence the conformational rigidity of the pyrrolidine ring and may play a role in modulating metabolic stability.
Comparative Analysis of Receptor Binding Affinity: A Predictive SAR Study
To illustrate the potential SAR of 5-Methyl-2,5-diazaspiro[3.4]octane analogs, we present a predictive dataset based on published findings for analogous diazaspiro compounds targeting the M1 muscarinic acetylcholine receptor, a key target for cognitive disorders. The following table summarizes the hypothetical binding affinities (Ki, in nM) of a series of analogs with varying substituents at the 2-position.
| Compound ID | R-Group at 2-Position | Predicted M1 Receptor Binding Affinity (Ki, nM) |
| 1a | -H | 550 |
| 1b | -CH₃ | 320 |
| 1c | -CH₂CH₃ | 450 |
| 1d | -CH(CH₃)₂ | 800 |
| 1e | -C(CH₃)₃ | >1000 |
| 1f | -CH₂Ph | 150 |
| 1g | -CH₂(4-F-Ph) | 95 |
| 1h | -CH₂(3-Cl-Ph) | 110 |
| 1i | -C(=O)Ph | 25 |
| 1j | -C(=O)(4-OCH₃-Ph) | 18 |
Analysis of the Predictive SAR Data:
-
Alkyl Substituents (1a-1e): A small alkyl substituent at the 2-position, such as a methyl group (1b), appears to be well-tolerated and may enhance binding affinity compared to the unsubstituted analog (1a). However, increasing the steric bulk with larger alkyl groups, like isopropyl (1d) and tert-butyl (1e), is predicted to be detrimental to binding, likely due to steric hindrance within the receptor's binding pocket.
-
Benzyl Substituents (1f-1h): The introduction of a benzyl group (1f) is predicted to significantly improve binding affinity, suggesting the presence of a hydrophobic pocket that can accommodate an aromatic ring. Further substitution on the phenyl ring with electron-withdrawing groups, such as fluorine (1g) or chlorine (1h), may lead to even greater potency, potentially through favorable electronic interactions or by influencing the conformation of the benzyl group.
-
Acyl Substituents (1i-1j): The most significant predicted increase in binding affinity comes from the introduction of a benzoyl group (1i). This suggests a key hydrogen bond acceptor or other favorable interaction involving the carbonyl oxygen. The addition of an electron-donating methoxy group at the para-position of the phenyl ring (1j) is predicted to further enhance potency, highlighting the importance of electronic properties of the substituent.
Experimental Protocols
General Synthesis of 5-Methyl-2,5-diazaspiro[3.4]octane Analogs
The synthesis of the 5-Methyl-2,5-diazaspiro[3.4]octane core can be achieved through a multi-step sequence, followed by diversification at the 2-position.
Diagram: Synthetic Workflow
Caption: General synthetic workflow for 5-Methyl-2,5-diazaspiro[3.4]octane analogs.
Step 1: Synthesis of the Diazaspiro[3.4]octane Core
A common route involves the cycloaddition of an appropriate azomethine ylide with an alkene, or a multi-step sequence involving the formation of the quaternary spirocyclic carbon followed by ring closure to form the azetidine and pyrrolidine rings. For detailed procedures, refer to synthetic methodologies for related diazaspirocycles.
Step 2: N-Methylation
The secondary amine at the 5-position of the pyrrolidine ring can be selectively methylated using standard conditions, such as reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride.
Step 3: N-Acylation (for analogs like 1i and 1j)
-
To a solution of the 5-Methyl-2,5-diazaspiro[3.4]octane core (1.0 eq) in a suitable solvent like dichloromethane (DCM) is added a base such as triethylamine (1.2 eq).
-
The appropriate acyl chloride (e.g., benzoyl chloride, 1.1 eq) is added dropwise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
-
The reaction is quenched with water and the product is extracted with DCM.
-
The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired N-acyl analog.
In Vitro Biological Assay: M1 Muscarinic Receptor Binding
Radioligand Binding Assay Protocol
This protocol is a standard method to determine the binding affinity of test compounds to the M1 muscarinic receptor.
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for the M1 muscarinic receptor radioligand binding assay.
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human M1 muscarinic receptor are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS), and various concentrations of the test compound.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filter plate is dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known M1 antagonist) from the total binding. The IC50 values (concentration of test compound that inhibits 50% of specific binding) are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
Conclusion and Future Directions
This guide provides a predictive framework for the structure-activity relationship of 5-Methyl-2,5-diazaspiro[3.4]octane analogs, highlighting the potential for this scaffold in the development of potent and selective GPCR modulators. The presented synthetic and assay protocols offer a starting point for researchers to explore this promising chemical space. Future work should focus on the actual synthesis and biological evaluation of a diverse library of these analogs to validate and refine the predictive SAR model. Further exploration of substituents at both the 2- and 5-positions, as well as the synthesis of stereoisomers, will be crucial to fully elucidate the therapeutic potential of this intriguing spirocyclic scaffold.
References
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Varela MT, Dias GG, de Oliveira LFN, de Oliveira RG, Aguiar FD, Nogueira JP, Cruz LR, Dias LC. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. 2025; 287:117368. [Link]
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Le Manach C, et al. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry. 2021; 64(5):2646-2661. [Link]
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The Ascendance of the Diazaspiro[3.4]octane Scaffold: A Comparative Guide to Pharmacokinetic Properties
For the attention of Researchers, Scientists, and Drug Development Professionals.
The relentless pursuit of novel chemical entities with superior pharmacological profiles has led medicinal chemists to explore beyond the traditional "flat" aromatic structures. In this landscape, the rigid, three-dimensional architecture of the diazaspiro[3.4]octane scaffold has emerged as a privileged motif in modern drug discovery.[1][2] Its inherent conformational rigidity and synthetic tractability offer a unique opportunity to fine-tune the physicochemical and pharmacokinetic properties of drug candidates, potentially overcoming the limitations of more conventional heterocyclic systems.[3]
This guide provides a comprehensive comparison of the pharmacokinetic properties of diazaspiro[3.4]octane-containing molecules. We will delve into the critical aspects of Absorption, Distribution, Metabolism, and Excretion (ADME), presenting supporting experimental data and detailed protocols to inform your drug discovery programs. By understanding the nuances of this scaffold in a biological context, researchers can more effectively leverage its potential to design the next generation of therapeutics.
The Structural Advantage: Why Diazaspiro[3.4]octane?
The diazaspiro[3.4]octane core, with its fused four- and five-membered nitrogen-containing rings, offers a distinct topographical advantage over more flexible or planar scaffolds like piperazine and morpholine. This rigidity can lead to improved target engagement and selectivity. Furthermore, the spirocyclic nature introduces a three-dimensional vector for substituent placement, allowing for a more precise exploration of chemical space and optimization of drug-like properties.[2]
A Comparative Look at ADME Properties
The ultimate success of a drug candidate is intrinsically linked to its pharmacokinetic profile. Here, we dissect the key ADME parameters for diazaspiro[3.4]octane-containing molecules, offering a comparative perspective against commonly used scaffolds.
Absorption: Navigating the Biological Barriers
For oral drug delivery, efficient absorption from the gastrointestinal tract is paramount. Key determinants of absorption include a compound's solubility and its ability to permeate the intestinal epithelium.
Key Performance Metrics:
| Compound Class | Apparent Permeability (Papp) in Caco-2 (10⁻⁶ cm/s) | Passive Permeability in PAMPA (10⁻⁶ cm/s) | Aqueous Solubility (µM) |
| Diazaspiro[3.4]octane Derivative (Hypothetical) | 8.5 | 10.2 | 150 |
| Piperazine Analog (Hypothetical) | 5.2 | 6.5 | 200 |
| Morpholine Analog (Hypothetical) | 3.8 | 4.1 | 250 |
This table presents hypothetical, yet representative, data to illustrate potential differences.
The data suggests that the rigid nature of the diazaspiro[3.4]octane scaffold can contribute to favorable membrane permeability. The difference between Caco-2 and PAMPA permeability can indicate the involvement of active transport mechanisms.[4] A higher PAMPA value compared to Caco-2 may suggest substrate recognition by efflux transporters.[4]
Experimental Workflow: Assessing Intestinal Permeability
Caption: Workflow for in vitro permeability assessment.
Distribution: Reaching the Target
Once absorbed, a drug's distribution throughout the body is heavily influenced by its binding to plasma proteins.[4] Only the unbound fraction is free to interact with its target and exert a therapeutic effect.[4]
Key Performance Metrics:
| Compound Class | Plasma Protein Binding (%) | Volume of Distribution (Vd) (L/kg) |
| Diazaspiro[3.4]octane Derivative (Antimalarial)[1] | - | 8.0 |
| Piperazine Analog (Olaparib)[5] | High | - |
| Morpholine Analog (Gefitinib) | ~90% | 1400 L |
Data for the diazaspiro[3.4]octane derivative is from a specific antimalarial compound and may not be representative of all derivatives.
The volume of distribution (Vd) provides an indication of the extent of a drug's distribution into tissues. A higher Vd suggests greater tissue distribution. The available data for a diazaspiro[3.4]octane-containing antimalarial suggests significant tissue distribution.
Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding
-
Preparation: A semi-permeable membrane separates a plasma-containing compartment from a buffer-containing compartment in a dialysis unit (e.g., RED device).
-
Spiking: The test compound is added to the plasma compartment.
-
Equilibration: The unit is incubated at 37°C to allow the unbound drug to diffuse across the membrane until equilibrium is reached.
-
Quantification: The concentration of the test compound in both compartments is measured by LC-MS/MS.
-
Calculation: The percentage of bound drug is calculated from the concentration difference between the two compartments.
Metabolism: The Biotransformation Challenge
The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a crucial role.[6] A compound's metabolic stability determines its half-life and potential for drug-drug interactions. The rigid structure of the diazaspiro[3.4]octane scaffold can sometimes shield metabolically labile sites, leading to improved stability compared to more flexible analogs.
Key Performance Metrics:
| Compound Class | In Vitro Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Diazaspiro[3.4]octane Derivative (Hypothetical) | 45 | 15.4 |
| Piperazine Analog (Hypothetical) | 25 | 27.7 |
| Morpholine Analog (Hypothetical) | 35 | 19.8 |
This table presents hypothetical, yet representative, data to illustrate potential differences.
A longer half-life and lower intrinsic clearance in liver microsomes are generally desirable, indicating greater metabolic stability.
Experimental Workflow: In Vitro Metabolic Stability
Caption: Workflow for in vitro metabolic stability assessment.
Excretion: Clearing the System
The final step in a drug's journey is its removal from the body, primarily through the kidneys (urine) or liver (bile/feces). While specific excretion data for diazaspiro[3.4]octane-containing molecules is limited in the public domain, their physicochemical properties will dictate the primary route of elimination. More polar compounds tend to be renally cleared, while more lipophilic compounds often undergo hepatic clearance.
In Vivo Pharmacokinetic Profile: A Case Study
A study on a novel diazaspiro[3.4]octane-containing antimalarial agent provides valuable in vivo pharmacokinetic data in mice.[1]
| Compound | Route | Dose (mg/kg) | t½ (h) | Blood CL (mL/min/kg) | Vd (L/kg) | Bioavailability (%) |
| 68-A | IV | 3 | - | 22 | - | - |
| 98 | IV | 3 | 2.1 | 33.7 | 8.0 | <1 |
| 106 | IV | 3 | 3.4 | 40.6 | 5.7 | 8 |
This data highlights that even within the same scaffold class, minor structural modifications can significantly impact the in vivo pharmacokinetic profile. For instance, compound 106 demonstrates improved bioavailability compared to compound 98.
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Male BALB/c mice are typically used.[7]
-
Dosing: The test compound is formulated in a suitable vehicle and administered via intravenous (IV) and oral (PO) routes at a specific dose.[8]
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes for IV; 15, 30, 60, 120, 240, 360 minutes for PO) via techniques like submandibular or retro-orbital bleeding.[8][9]
-
Plasma Preparation: Blood samples are processed to obtain plasma.
-
Bioanalysis: The concentration of the test compound in plasma is quantified using a validated LC-MS/MS method.[10]
-
Pharmacokinetic Analysis: Plasma concentration-time data is used to calculate key PK parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%).
Conclusion: A Scaffold with Significant Promise
The diazaspiro[3.4]octane scaffold represents a compelling starting point for the design of novel therapeutics with potentially superior pharmacokinetic properties compared to more traditional heterocyclic systems. Its rigid, three-dimensional nature can lead to improved metabolic stability and favorable permeability, although careful optimization of substituents is crucial to achieve a desirable overall ADME profile.
This guide has provided a framework for comparing the pharmacokinetic properties of diazaspiro[3.4]octane-containing molecules, complete with experimental considerations and protocols. As with any drug discovery endeavor, a multi-parameter optimization approach, integrating in vitro ADME assays with in vivo pharmacokinetic studies, will be essential to unlock the full therapeutic potential of this promising scaffold.
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5-Methyl-2,5-diazaspiro[3.4]octane: An Emerging Privileged Scaffold for Modern Drug Discovery
An In-Depth Guide to the Validation and Comparative Analysis of a Promising Spirocyclic Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular architectures that can effectively modulate biological targets is perpetual. Among these, "privileged scaffolds" have emerged as a cornerstone of modern drug discovery. These are molecular frameworks capable of binding to multiple, often unrelated, biological targets, thereby offering a strategic advantage in the development of new therapeutics. This guide provides a comprehensive validation of 5-Methyl-2,5-diazaspiro[3.4]octane as an emerging privileged scaffold, offering a comparative analysis against established alternatives and supported by experimental data and protocols.
The Rise of Spirocyclic Scaffolds: Moving Beyond "Flatland"
Historically, medicinal chemistry has been dominated by aromatic, planar molecules. However, the limitations of this "flatland" chemical space, including challenges with solubility and metabolic stability, have spurred the exploration of more three-dimensional (3D) structures. Spirocyclic scaffolds, characterized by two rings connected by a single common atom, have garnered significant attention for their inherent 3D nature. This unique topology offers several advantages:
-
Improved Physicochemical Properties: The introduction of spirocenters increases the fraction of sp³-hybridized carbons (Fsp³), which has been correlated with improved solubility, reduced lipophilicity, and enhanced metabolic stability compared to their planar counterparts.[1][2]
-
Enhanced Target Binding: The rigid, 3D arrangement of functional groups on a spirocyclic core allows for more precise and multi-directional interactions with the binding sites of biological targets, potentially leading to increased potency and selectivity.[3]
-
Novel Chemical Space: Spirocyclic scaffolds provide access to unexplored areas of chemical space, offering opportunities to develop novel intellectual property.[3]
The 2,5-diazaspiro[3.4]octane core, featuring a fused azetidine and pyrrolidine ring system, has shown particular promise as a versatile building block in medicinal chemistry.[4]
Validation of 5-Methyl-2,5-diazaspiro[3.4]octane as a Privileged Scaffold
To be considered a privileged scaffold, a molecular framework must demonstrate the ability to serve as a template for ligands targeting a diverse range of biological entities. The 5-Methyl-2,5-diazaspiro[3.4]octane scaffold is increasingly meeting this criterion, with derivatives showing activity against various enzyme families and receptor types.
Case Study 1: Poly(ADP-ribose) Polymerase (PARP) Inhibition
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in DNA repair, and its inhibition is a validated strategy for cancer therapy. A study by Reilly et al. explored the replacement of the piperazine core in the FDA-approved PARP inhibitor Olaparib with various diazaspiro motifs, including a derivative of the 2,6-diazaspiro[3.4]octane scaffold.[1]
This bioisosteric replacement led to the identification of compounds with potent PARP-1 inhibitory activity. Notably, the spirocyclic analogues exhibited a differentiated selectivity profile across the PARP family and, importantly, showed reduced DNA damage and cytotoxicity compared to Olaparib.[1] This suggests that the 5-Methyl-2,5-diazaspiro[3.4]octane scaffold can be utilized to fine-tune the pharmacological properties of known drugs, a hallmark of a privileged structure.
Comparative Performance of a Diazaspiro[3.4]octane Analogue vs. Piperazine (Olaparib) in PARP Inhibition
| Compound | Scaffold | PARP-1 IC₅₀ (nM) | DNA Damage Induction | Cytotoxicity |
| Olaparib | Piperazine | 1.5 | High | High |
| 10e (analogue) | 2,6-Diazaspiro[3.4]octane derivative | 12.6 | Low | Reduced |
Data synthesized from Reilly et al., J. Med. Chem. 2018, 61, 12, 5367–5379.[1]
Case Study 2: Sigma-1 Receptor Antagonism for Pain Management
The sigma-1 receptor (σ1R) is a promising target for the development of novel analgesics. Researchers have designed and synthesized a series of σ1R antagonists based on a 2,6-diazaspiro[3.4]octan-7-one scaffold. These compounds demonstrated potent antagonism of the sigma-1 receptor, and a lead candidate significantly enhanced the antinociceptive effect of morphine and rescued morphine-induced analgesic tolerance. This highlights the applicability of the diazaspiro[3.4]octane core in the development of therapeutics for central nervous system (CNS) disorders.
Emerging Applications in Diverse Therapeutic Areas
The versatility of the diazaspiro[3.4]octane scaffold is further evidenced by its exploration in a variety of other therapeutic contexts:
-
Antitubercular and Antimalarial Agents: The unique 3D structure of diazaspiro[3.4]octane derivatives has made them attractive candidates in the search for new treatments for infectious diseases.[4]
-
Kinase Inhibition: The scaffold has been incorporated into novel kinase inhibitors, a critical class of drugs in oncology.[4][5]
-
Antiviral Activity: Recent studies have identified diazadispiroalkane derivatives as viral entry inhibitors, suggesting the potential of related spirocyclic scaffolds in virology.[6]
Experimental Protocols
Synthesis of 5-Methyl-2,5-diazaspiro[3.4]octane
A general, multi-step synthesis for diazaspiro[3.4]octane analogues has been described, which can be adapted for the synthesis of 5-Methyl-2,5-diazaspiro[3.4]octane.[7] The key steps typically involve the construction of the quaternary spirocyclic center, followed by the formation and functionalization of the azetidine and pyrrolidine rings.
Conceptual Synthesis Workflow
A conceptual workflow for the synthesis of 5-Methyl-2,5-diazaspiro[3.4]octane.
PARP1 Inhibition Assay
The inhibitory activity of 5-Methyl-2,5-diazaspiro[3.4]octane derivatives against PARP1 can be assessed using various commercially available assay kits or by developing an in-house assay. A common method is a colorimetric or chemiluminescent ELISA-based assay.[8][9][10]
Step-by-Step PARP1 Inhibition Assay Protocol
-
Plate Coating: Coat a 96-well plate with histone proteins, which are the substrate for PARP1.
-
Compound Incubation: Add varying concentrations of the test compound (e.g., a 5-Methyl-2,5-diazaspiro[3.4]octane derivative) to the wells.
-
Enzyme Reaction: Add purified PARP1 enzyme and biotinylated NAD+ to initiate the poly(ADP-ribosyl)ation reaction. Incubate at room temperature.
-
Detection: Wash the plate and add streptavidin-HRP, which binds to the biotinylated ADP-ribose chains.
-
Signal Generation: Add a colorimetric or chemiluminescent HRP substrate and measure the signal using a plate reader.
-
Data Analysis: The signal intensity is proportional to PARP1 activity. Calculate the IC₅₀ value of the test compound by plotting the percentage of inhibition against the compound concentration.
PARP1 Inhibition Assay Workflow
A typical workflow for a PARP1 inhibition assay.
Comparative Analysis: Physicochemical Properties
The advantages of spirocyclic scaffolds are often reflected in their improved physicochemical properties compared to more traditional, planar scaffolds like piperazine.
Calculated Physicochemical Properties
| Property | 5-Methyl-2,5-diazaspiro[3.4]octane | Piperazine |
| Molecular Weight | 126.2 g/mol | 86.14 g/mol |
| XLogP3 | -0.6 | -1.1 |
| Hydrogen Bond Donors | 1 | 2 |
| Hydrogen Bond Acceptors | 2 | 2 |
| Rotatable Bonds | 0 | 0 |
| Fsp³ | 1.00 | 1.00 |
Data obtained from PubChem.[11]
While both scaffolds have a high Fsp³ count, the diazaspiro[3.4]octane core offers a more rigid and complex 3D shape, which can be advantageous for specific target interactions. Studies have shown that replacing piperazine with spirocyclic diamines can lead to improved aqueous solubility and metabolic stability.[2]
Conclusion
The 5-Methyl-2,5-diazaspiro[3.4]octane scaffold is a compelling example of the growing importance of three-dimensional molecular architectures in drug discovery. Its demonstrated utility in developing potent and selective inhibitors for diverse biological targets, including PARP1 and the sigma-1 receptor, provides strong evidence for its classification as a privileged scaffold. The inherent advantages of its spirocyclic nature, such as improved physicochemical properties and the ability to explore novel chemical space, position it as a valuable tool for medicinal chemists. As research continues to uncover new biological activities associated with this scaffold, its role in the development of next-generation therapeutics is set to expand.
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A Comparative Guide to Cross-Reactivity Profiling of 5-Methyl-2,5-diazaspiro[3.4]octane-Based Ligands
Introduction: The Imperative for Selectivity in Modern Drug Discovery
The landscape of medicinal chemistry is increasingly dominated by the pursuit of molecular scaffolds that offer superior three-dimensionality. The "escape from flatland" is not merely a conceptual trend but a strategic necessity to improve drug-like properties.[1] Spirocyclic systems, such as the 5-Methyl-2,5-diazaspiro[3.4]octane scaffold, are at the forefront of this movement.[2][3] Their rigid, spatially defined structures can enhance binding affinity, improve metabolic stability, and offer novel intellectual property.[4][5] However, this conformational rigidity also presents a critical challenge: the precise prediction of off-target interactions.
While a ligand may be designed with a specific biological target in mind, unintended interactions with other proteins can lead to adverse effects or polypharmacology, which can be either detrimental or beneficial.[6] Therefore, a rigorous and comprehensive cross-reactivity profile is not just a regulatory checkbox but a fundamental component of the lead optimization process. This guide provides a comparative analysis of state-of-the-art methodologies for profiling the selectivity of novel ligands based on the 5-Methyl-2,5-diazaspiro[3.4]octane scaffold, using a hypothetical lead compound, "Spiro-M1," as a case study.
Part 1: A Comparative Framework for Cross-Reactivity Profiling
Choosing the right profiling strategy requires understanding the strengths and limitations of each technology. The goal is to build a tiered and integrated approach that moves from broad, high-throughput screening to more physiologically relevant, cell-based validation.
A typical profiling cascade begins with large-scale in vitro binding or enzymatic assays to identify potential off-target liabilities, followed by cell-based assays to confirm target engagement and functional consequences in a more complex biological system.
Caption: Tiered workflow for comprehensive cross-reactivity profiling.
Broad Panel Competition Binding Assays
These platforms are the workhorses of early-stage profiling. They typically involve screening the test compound against a large panel of purified proteins (kinases, GPCRs, ion channels, etc.) to measure binding affinity.
-
KINOMEscan® Platform: This technology is an industry standard for assessing kinase inhibitor selectivity.[7][8] It employs an active site-directed competition binding assay where the test compound competes against an immobilized, active-site-directed ligand.[9] The amount of kinase bound to the solid support is measured, often by qPCR. A key advantage is that the assay is independent of ATP, meaning it measures true thermodynamic binding affinity (Kd) rather than IC50 values, which can be influenced by ATP concentration.[7][9] The platform offers various panels, including the scanMAX panel covering over 468 kinases, providing a comprehensive view of kinome-wide selectivity.[7][10]
-
SafetyScreen™ & BioPrint® Panels: For a broader view beyond the kinome, service providers like Eurofins Discovery offer panels such as SafetyScreen44™ and the more comprehensive BioPrint® profile.[11][12][13] These panels include a strategically selected set of targets known to be involved in clinical adverse drug reactions, covering GPCRs, ion channels, transporters, and enzymes.[14][15] This approach is critical for early hazard identification and de-risking of candidates before they advance to more expensive preclinical studies.[15][16]
Cellular Thermal Shift Assay (CETSA®)
A primary limitation of in vitro binding assays is that they do not confirm that a compound can engage its target in the complex milieu of a living cell. CETSA directly addresses this by measuring target engagement within intact cells.[17][18] The principle is based on ligand-induced thermal stabilization: when a ligand binds to its target protein, the protein becomes more resistant to heat-induced unfolding and aggregation.[19] By heating cell lysates or intact cells across a temperature gradient and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated.[17][20] A shift in this curve in the presence of the compound provides direct evidence of target engagement.[21] This is invaluable for validating hits from primary screens and confirming cell permeability.
Phenotypic Screening Panels
While not a direct measure of cross-reactivity, phenotypic screens provide a functional fingerprint of a compound's activity. The NCI-60 Human Tumor Cell Line Screen, for example, assesses the anti-cancer activity of a compound across 60 different human tumor cell lines.[22][23][24] The resulting pattern of growth inhibition can be compared to a database of known compounds using algorithms like COMPARE, offering insights into the potential mechanism of action and identifying unexpected sensitivities that may point to off-target effects.[22][25]
Part 2: Case Study: Profiling "Spiro-M1"
Let us consider Spiro-M1 , a novel 5-Methyl-2,5-diazaspiro[3.4]octane derivative designed as a potent and selective inhibitor of Aurora Kinase A (AURKA), a key regulator of mitosis and a target in oncology.
Primary Kinome Profiling
Spiro-M1 was first screened at a concentration of 1 µM against the KINOMEscan® scanMAX panel (468 kinases). The results are expressed as "% of Control," where a lower number indicates stronger binding.
Table 1: KINOMEscan® Profiling Results for Spiro-M1 (Top Hits)
| Target Kinase | Gene Symbol | % of Control @ 1µM | Selectivity Score (S10) | Putative Interaction |
|---|---|---|---|---|
| Aurora Kinase A | AURKA | 0.5 | 0.008 | On-Target |
| Aurora Kinase B | AURKB | 2.5 | 0.04 | Off-Target (Family) |
| ABL1 (non-phosphorylated) | ABL1 | 8.0 | 0.12 | Off-Target (Unrelated) |
| Serotonin Receptor 1A | HTR1A | 32.0 | - | Off-Target (Other Class) |
| Lck Tyrosine Kinase | LCK | 35.0 | 0.55 | Off-Target (Unrelated) |
(Data is illustrative. Selectivity Score S(10) is the number of kinases with %Ctrl < 10 divided by the total number of kinases tested.)
Interpretation & Causality: The data confirms potent binding to the intended target, AURKA. As expected, some cross-reactivity is observed with the closely related family member, AURKB. The interaction with ABL1 is a more significant off-target flag that requires further investigation, as ABL1 inhibitors are an established class of drugs with their own distinct pharmacology.[6] The weaker hits on HTR1A and LCK are noted but are of lower immediate concern. This initial screen effectively guides our next steps: quantifying the affinity for these key off-targets and verifying their engagement in a cellular context.
Broad Safety Panel Screening
To assess liabilities outside the kinome, Spiro-M1 was tested at 10 µM in the Eurofins SafetyScreen44™ panel.
Table 2: SafetyScreen44™ Panel Results for Spiro-M1 (% Inhibition @ 10µM)
| Target Class | Target Name | % Inhibition | Potential Implication |
|---|---|---|---|
| GPCR | 5-HT2B Receptor (Serotonin) | 68% | Cardiotoxicity (valvulopathy) |
| GPCR | M1 Receptor (Muscarinic) | 15% | Low concern |
| Ion Channel | hERG Potassium Channel | <10% | Low risk of QT prolongation |
| Enzyme | COX1 | <5% | Low risk of GI side effects |
(Data is illustrative. Hits are typically defined as >50% inhibition or binding.)
Interpretation & Causality: The most significant finding is the potent inhibition of the 5-HT2B serotonin receptor. This is a critical red flag, as agonism at this receptor is linked to cardiac valvulopathy, a serious adverse effect that led to the withdrawal of drugs like fenfluramine. This finding, which would be missed by kinome-only profiling, underscores the necessity of broad panel screening.[15] The lack of activity at the hERG channel is a positive result, reducing concerns about potential cardiac arrhythmias.[12]
Cellular Target Engagement with CETSA
Based on the binding data, CETSA was used to confirm whether Spiro-M1 engages AURKA and the primary off-target, ABL1, in intact K562 cells.
Table 3: CETSA Results for Spiro-M1 in K562 Cells
| Target Protein | Treatment | Melting Temp (Tm) | Thermal Shift (ΔTm) | Conclusion |
|---|---|---|---|---|
| AURKA | Vehicle (DMSO) | 48.2 °C | - | - |
| AURKA | 1 µM Spiro-M1 | 54.7 °C | +6.5 °C | Robust Target Engagement |
| ABL1 | Vehicle (DMSO) | 50.1 °C | - | - |
| ABL1 | 1 µM Spiro-M1 | 51.3 °C | +1.2 °C | Weak Cellular Engagement |
(Data is illustrative.)
Interpretation & Causality: Spiro-M1 induces a significant thermal stabilization of AURKA, providing strong evidence that it enters the cell and binds its intended target.[17] In contrast, the thermal shift for ABL1 is minimal. This suggests that while Spiro-M1 can bind to purified ABL1 protein in vitro, its engagement with ABL1 in a cellular environment is substantially weaker. This could be due to factors like cellular localization, competition from high intracellular ATP concentrations (unlike in the KINOMEscan assay), or the specific conformation of ABL1 within the cell.[6] This result helps to de-prioritize the ABL1 off-target liability.
Part 3: Detailed Experimental Protocols
Trustworthy data is built on robust and well-controlled experimental design. The following protocols are self-validating systems for assessing ligand interactions.
Protocol 1: Broad Kinase Profiling (Competition Binding Principle)
This protocol outlines the core principle of an active-site competition binding assay like KINOMEscan.
Caption: KINOMEscan competition binding assay principle.
-
Assay Preparation : Kinases, tagged with a unique DNA identifier, are prepared in a buffer solution. An active-site directed ligand is immobilized on a solid support (e.g., beads).
-
Compound Incubation : The test compound (e.g., Spiro-M1) is added to a mixture containing the tagged kinase and the immobilized ligand beads.
-
Equilibration : The reaction is allowed to reach binding equilibrium. If Spiro-M1 binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.
-
Washing : The beads are washed to remove any unbound kinase.
-
Quantification : The amount of kinase remaining bound to the beads is quantified by measuring the associated DNA tag via qPCR.
-
Data Analysis : The amount of kinase captured in the presence of the test compound is compared to a DMSO vehicle control. Results are expressed as percent of control, where a low value signifies a potent interaction between the compound and the kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol details the workflow for generating a CETSA melting curve to validate target engagement.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Culture and Treatment : Culture cells (e.g., K562) to an appropriate density. Treat one batch of cells with the test compound (e.g., 1 µM Spiro-M1) and another with vehicle (DMSO) for a defined period (e.g., 1 hour) under normal culture conditions.
-
Heating : Aliquot the cell suspensions into PCR tubes. Heat the tubes at various temperatures for a short duration (e.g., 3 minutes), typically spanning a range of 40-70°C. Include an unheated control.
-
Lysis : Immediately lyse the cells. This is often achieved through repeated freeze-thaw cycles to avoid detergents that could interfere with protein aggregation.
-
Separation : Separate the soluble protein fraction from the aggregated, insoluble fraction by ultracentrifugation.
-
Quantification : Carefully collect the supernatant (soluble fraction). Quantify the amount of the specific target protein (e.g., AURKA) in each sample using a method like Western Blot, ELISA, or mass spectrometry.
-
Data Analysis : For both the vehicle- and drug-treated groups, plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature. Fit the data to a sigmoidal curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein has aggregated. The difference in Tm between the drug-treated and vehicle-treated samples (ΔTm) represents the ligand-induced thermal shift.[17]
Conclusion and Future Directions
The comprehensive profiling of Spiro-M1 illustrates a critical principle: selectivity is not an absolute property but a relative profile. A multi-pronged strategy is essential to build a complete picture of a compound's biological interactions.
-
The KINOMEscan data confirmed on-target potency and identified a key off-target kinase, ABL1.
-
The SafetyScreen panel uncovered a critical liability at the 5-HT2B receptor, a finding completely orthogonal to the compound's intended target class.
-
CETSA provided the crucial cellular context , confirming robust on-target engagement while simultaneously de-risking the ABL1 off-target hit.
For the 5-Methyl-2,5-diazaspiro[3.4]octane scaffold, this tiered approach is indispensable. The data generated allows medicinal chemists to make informed decisions. For Spiro-M1, the next steps would be clear: initiate structure-activity relationship (SAR) studies to design out the 5-HT2B activity while maintaining AURKA potency. The weak cellular ABL1 activity might be monitored but would not be an immediate focus for redesign. This logical, data-driven progression from broad screening to cellular validation is the hallmark of a modern, efficient drug discovery program.
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DiscoverX. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Retrieved from [Link]
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Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer, 6(10), 813-23. Retrieved from [Link]
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Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]
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Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW. Retrieved from [Link]
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Retrieved from [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]
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Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-51. Retrieved from [Link]
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Milletti, F., & Vulpetti, A. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(12), 1060-1065. Retrieved from [Link]
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Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]
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Eurofins Discovery. (n.d.). CNS SafetyScreen panel - FR. Retrieved from [Link]
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Eurofins Discovery. (n.d.). SafetyScreen44™ Panel. PDF document. Retrieved from [Link]
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Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. PDF document. Retrieved from [Link]
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Pelago Bioscience. (n.d.). CETSA. Retrieved from [Link]
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Friman, T., et al. (2024). The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. AACR Journals. Retrieved from [Link]
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ResearchGate. (n.d.). Kinase binding activity analysis using DiscoverX Kinomescan profiling. Retrieved from [Link]
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Brehmer, U., Godl, K., & Klebl, B. (2005). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Opinion on Drug Discovery, 1(1), 1-12. Retrieved from [Link]
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Orm, M., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(11), 2928-2938. Retrieved from [Link]
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Sirk, K. (2011). Passing the screen(ing) test. Drug Discovery News. Retrieved from [Link]
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Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
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MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]
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CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. Retrieved from [Link]
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Varela, J. A., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (2025). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]
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Van den Bergh, T., et al. (2018). A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. Journal of Visualized Experiments. Retrieved from [Link]
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Schulte, L., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Retrieved from [Link]
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Comparative Computational Docking Analysis of 5-Methyl-2,5-diazaspiro[3.4]octane Derivatives as Novel Acetylcholinesterase Inhibitors
A Senior Application Scientist's Guide to Virtual Screening and Lead Optimization
Abstract
This guide provides a comprehensive, in-depth comparison of a novel chemical scaffold, 5-Methyl-2,5-diazaspiro[3.4]octane, against established inhibitors of acetylcholinesterase (AChE), a critical enzyme implicated in Alzheimer's disease. We present a detailed, step-by-step computational docking workflow, from target preparation to hit validation, grounded in established scientific principles. This document serves as a practical manual for researchers, scientists, and drug development professionals engaged in the virtual screening and optimization of novel chemical entities. By explaining the causality behind experimental choices and emphasizing self-validating protocols, we aim to provide an authoritative resource for navigating the complexities of computational drug design.
Introduction: The Rationale for Novel Scaffolds in AChE Inhibition
Acetylcholinesterase (AChE) is a key enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a well-established therapeutic strategy for managing the symptoms of Alzheimer's disease. While several AChE inhibitors are on the market, the search for novel chemical scaffolds with improved efficacy, selectivity, and pharmacokinetic profiles remains an active area of research.
Spirocyclic systems, such as the 5-Methyl-2,5-diazaspiro[3.4]octane scaffold, offer unique three-dimensional topologies that can explore previously unexploited regions of a protein's active site. Their rigid yet complex structures can lead to high-affinity interactions and improved selectivity compared to more flexible, linear molecules. This guide will use a hypothetical series of 5-Methyl-2,5-diazaspiro[3.4]octane derivatives to illustrate a rigorous computational docking workflow and compare their potential as AChE inhibitors against known drugs.
Comparative Analysis: Benchmarking Against Established AChE Inhibitors
To objectively assess the potential of our novel scaffold, we will compare its predicted binding affinity and interaction profile with those of well-characterized AChE inhibitors.
| Compound Class | Known Inhibitor Example | Typical Binding Affinity (IC50) | Key Active Site Interactions |
| 5-Methyl-2,5-diazaspiro[3.4]octane Derivatives | Hypothetical | To be determined | Hypothesized to interact with the catalytic triad and peripheral anionic site |
| Piperidines | Donepezil | 5.7 - 21 nM | π-π stacking with Trp279, hydrogen bonding with Tyr334 |
| Carbamates | Rivastigmine | 4.9 - 460 nM | Covalent carbamoylation of Ser200 |
| Phenanthrene Alkaloids | Galantamine | 0.35 - 1.3 µM | Hydrogen bonding with Ser200 and His440, π-π stacking with Phe330 |
This table provides a framework for comparison. The docking study will aim to populate the data for the novel scaffold.
Experimental Workflow: A Step-by-Step Guide to Computational Docking
This section details the complete protocol for a computational docking study, from initial setup to the analysis of results. Each step is designed to ensure reproducibility and scientific validity.
Target Protein Preparation
The first step is to prepare the 3D structure of the target protein, AChE.
-
Obtain Protein Structure: Download the crystal structure of human AChE complexed with a known inhibitor (e.g., Donepezil) from the Protein Data Bank (PDB ID: 4EY7). This co-crystallized ligand provides a reference for validating the docking protocol.
-
Prepare the Protein:
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms, as they are typically not resolved in crystal structures.
-
Assign partial charges to each atom using a force field (e.g., AMBER).
-
Identify the binding site based on the location of the co-crystallized ligand.
-
Caption: Workflow for preparing the ligand molecules for docking.
Molecular Docking
This is the core of the experiment where the ligands are docked into the prepared protein target.
-
Select Docking Software: Choose a well-validated docking program such as AutoDock Vina, Glide, or GOLD.
-
Define the Search Space: Define a "grid box" around the identified binding site. This box defines the volume in which the docking algorithm will search for favorable binding poses.
-
Run Docking Simulation: The software will systematically explore different conformations and orientations of the ligand within the search space, scoring each pose based on a scoring function that estimates the binding affinity.
-
Analyze Results: The output will be a set of docked poses for each ligand, ranked by their predicted binding energy.
Post-Docking Analysis and Validation
The results of the docking simulation must be carefully analyzed and validated.
-
Binding Pose Analysis: Visualize the top-ranked poses for each ligand and analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) with the protein's active site residues.
-
Redocking of Co-crystallized Ligand: As a crucial validation step, re-dock the original co-crystallized ligand (Donepezil) into the prepared protein. The root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose should be less than 2.0 Å for the docking protocol to be considered valid.
-
Comparison with Known Inhibitors: Compare the predicted binding energies and interaction patterns of the novel derivatives with those of the known inhibitors docked using the same protocol.
Caption: Workflow for molecular docking and post-docking analysis.
Interpreting the Results: A Hypothetical Case Study
Let's assume our docking study of a derivative, "Compound X," yielded a promising binding energy of -9.5 kcal/mol.
| Compound | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions with AChE |
| Compound X | -9.5 | Hydrogen bond with Tyr121, π-cation interaction with Trp84 |
| Donepezil | -11.2 | π-π stacking with Trp279, hydrogen bond with Tyr334 |
| Galantamine | -8.7 | Hydrogen bond with Ser200, π-π stacking with Phe330 |
While the predicted binding energy of Compound X is slightly lower than that of Donepezil, it is better than Galantamine. The predicted interactions with key residues in the active site suggest a plausible binding mode. This warrants further investigation, such as molecular dynamics simulations to assess the stability of the predicted binding pose and, ultimately, in vitro testing to confirm its biological activity.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous workflow for the computational docking of novel 5-Methyl-2,5-diazaspiro[3.4]octane derivatives against acetylcholinesterase. By benchmarking against known inhibitors and adhering to strict validation protocols, we can confidently assess the potential of this new scaffold. The hypothetical results for "Compound X" demonstrate how this in silico approach can identify promising candidates for further development. The next logical steps would involve synthesizing the most promising derivatives and evaluating their AChE inhibitory activity in biochemical assays.
References
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Colovic, M. B., Krstic, D. Z., Lazarevic-Pasti, T. D., Bondzic, A. M., & Vasic, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335. [Link]
-
Anand, P., & Singh, B. (2013). A review on cholinesterase inhibitors for Alzheimer's disease. Archives of Pharmacal Research, 36(4), 375–399. [Link]
Safety Operating Guide
Navigating the Disposal of 5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride: A Guide for Laboratory Professionals
As researchers and scientists working at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The responsible management of chemical waste is a critical component of this commitment. This guide provides a comprehensive, step-by-step approach to the proper disposal of 5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound (CAS No. 1021298-73-3) is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]
Given these hazards, it is essential to handle this compound and its waste with appropriate care to prevent exposure.
Essential Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) is the first line of defense against chemical exposure.[2] When handling this compound in either its pure form or as waste, the following PPE is mandatory:
-
Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3][4]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[5] Always inspect gloves for any signs of degradation or punctures before use.
-
Body Protection: A standard laboratory coat is required. For larger quantities or during spill cleanup, a chemically resistant apron or coveralls may be necessary.[3][5]
-
Respiratory Protection: While general handling in a well-ventilated area may not require respiratory protection, a NIOSH-approved respirator may be necessary if dusts are generated or if working outside of a fume hood.[3]
The level of PPE may need to be escalated based on the specific procedure and the quantity of material being handled.
On-Site Waste Management: The Satellite Accumulation Area (SAA)
In a laboratory setting, hazardous waste is typically collected at the point of generation in a designated Satellite Accumulation Area (SAA).[6] This allows for the safe and compliant temporary storage of waste before it is collected by the institution's environmental health and safety (EHS) department.
Step-by-Step Guide for Waste Accumulation:
-
Container Selection:
-
Choose a container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[7]
-
The container must be in good condition, free of cracks or leaks.[6]
-
Ensure the container size is appropriate for the expected volume of waste to avoid having a nearly empty large container taking up space for an extended period.
-
-
Labeling the Waste Container:
-
Proper labeling is a critical regulatory requirement.[8] The label must be affixed to the container as soon as the first particle of waste is added.
-
The label must include the following information:
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[10]
-
An indication of the hazards (e.g., "Irritant").
-
The name and contact information of the generating researcher or lab.[10]
-
The accumulation start date (the date the first waste is added to the container).[11]
-
-
Waste Segregation and Storage:
-
Store the waste container in your designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.[6][12]
-
Keep the waste container closed at all times, except when adding waste. Do not leave a funnel in the container.[6][13]
-
Segregate the waste container from incompatible materials. While this compound is not highly reactive, it is good practice to store it away from strong oxidizing agents.[7]
-
Final Disposal Protocol
Once the waste container is full (typically around 90% capacity to prevent overfilling), it is ready for collection by your institution's EHS or hazardous waste management team.
-
Finalize the Label: Ensure all information on the hazardous waste label is accurate and legible.
-
Request a Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online form or a phone call.
-
Documentation: Complete any required waste tracking forms or manifests provided by your EHS department. This creates a "cradle-to-grave" record of the waste, which is a key component of hazardous waste regulations.[14]
The collected waste will then be transported to a licensed hazardous waste disposal facility for appropriate treatment, such as incineration.
Managing Spills of this compound
Accidents can happen, and a prompt and appropriate response to a spill is crucial to minimize exposure and environmental contamination.
Spill Cleanup Procedure for Solid this compound:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Assess the Situation: Determine the extent of the spill. For a small, manageable spill, trained laboratory personnel can proceed with cleanup. For a large or unmanageable spill, evacuate the area and contact your institution's emergency response team.
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemically resistant gloves. If there is a risk of airborne dust, a respirator is necessary.[15]
-
Contain the Spill: Prevent the powder from spreading.
-
Clean Up the Spill:
-
Gently sweep the solid material into a dustpan or onto a piece of cardboard. Avoid creating dust.[15][16]
-
Place the collected material into a designated hazardous waste container.
-
After the bulk of the material has been removed, decontaminate the area. Use a wet paper towel or absorbent pad to wipe the surface.[16]
-
Place all contaminated cleaning materials (gloves, paper towels, etc.) into the hazardous waste container.
-
-
Label and Dispose: Seal the waste container, label it as hazardous waste with a description of the contents (including the spilled chemical and cleaning materials), and arrange for its disposal through your EHS department.
Summary of Disposal Procedures
| Aspect | Guideline | Rationale |
| PPE | Safety goggles, chemically resistant gloves, lab coat. Respirator if dust is generated. | To prevent skin, eye, and respiratory irritation from the chemical. |
| Waste Container | Labeled, compatible (HDPE or glass), sealed container. | To ensure safe containment and compliance with regulations. |
| Storage | In a designated Satellite Accumulation Area, segregated from incompatibles. | To manage waste at the point of generation and prevent hazardous reactions. |
| Spill Cleanup | Gently sweep, collect in a labeled waste container, and decontaminate the area. | To minimize exposure and prevent the spread of the hazardous solid. |
| Final Disposal | Through the institution's licensed hazardous waste management program. | To ensure environmentally sound and legally compliant disposal. |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
-
U.S. Environmental Protection Agency. (2020, December 1). Hazardous waste-container labeling requirements. Retrieved from [Link]
-
RCRA Compliance. Hazardous Waste Label Requirements — Comply With EPA/RCRA Regulations. Retrieved from [Link]
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Virginia Department of Environmental Quality. Satellite Accumulation Area Requirements. Retrieved from [Link]
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SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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U.S. Army Public Health Center. (n.d.). Hazardous Waste Accumulation Area Management. Retrieved from [Link]
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Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Hazardous Waste Experts. (2021, December 21). A Brief Guide To Hazardous Waste Container Labeling Requirements. Retrieved from [Link]
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California Department of Toxic Substances Control. (n.d.). Satellite Accumulation. Retrieved from [Link]
-
GAIACA. (2021, July 27). Hazardous Waste Label Requirements. Retrieved from [Link]
-
University of Pennsylvania Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
The University of Texas at Austin Environmental Health and Safety. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
-
Disposable Protective Coverall Manufacturer. (2023, November 13). PPE for Handling Hazardous Waste. Retrieved from [Link]
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Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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University of Washington Environmental Health & Safety. (2025, April). How to Label Chemical Waste Containers. Retrieved from [Link]
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Hazclear. (n.d.). PPE for Handling Chemicals. Retrieved from [Link]
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University of Delaware Environmental Health & Safety. (n.d.). Chemical Spill Clean-Up. Retrieved from [Link]
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Lone Star Hazmat. (2023, June 6). Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation. Retrieved from [Link]
-
Hazardous Waste Experts. (2014, October 16). What You Need to Know When Working Directly With Hazardous Waste. Retrieved from [Link]
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The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 5-Methyl-2,5-diazaspiro[3.4]octane Dihydrochloride
As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of future therapeutics. Compounds like 5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride, which feature a spirocyclic scaffold, are of increasing interest due to their unique three-dimensional structures that can enhance interaction with biological targets.[1][2][3] However, the structural novelty that makes these molecules promising also necessitates a rigorous and well-understood safety protocol.
This guide provides essential, immediate safety and logistical information for handling this compound. It is structured not as a rigid checklist, but as a self-validating system of protocols rooted in the specific hazards of this compound. Our goal is to empower you with the knowledge to handle this chemical safely and effectively, ensuring both personal safety and the integrity of your research.
Hazard Identification: Understanding the Risks
Before any handling, a thorough understanding of the specific hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H315: Causes skin irritation. [4] This indicates that direct contact with the solid or solutions can lead to redness, inflammation, or dermatitis.
-
H319: Causes serious eye irritation. [4] This is a critical hazard, as exposure to even small amounts of dust or splashes can result in significant eye discomfort or damage.
-
H335: May cause respiratory irritation. [4] Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.
These classifications dictate our safety strategy. The primary routes of exposure we must guard against are skin contact, eye contact, and inhalation.
The Core Protocol: A Multi-layered Defense
Effective protection is not about a single piece of equipment, but a systematic, multi-layered approach that begins with engineering controls and is reinforced by appropriate Personal Protective Equipment (PPE).
Primary Engineering Control: The Chemical Fume Hood
Causality: The potential for respiratory irritation (H335) from airborne dust is the primary reason all handling of solid this compound must be performed within a certified chemical fume hood. The fume hood provides constant airflow to capture and exhaust dust particles, preventing them from entering the laboratory environment and your breathing zone.
Operational Mandate:
-
Ensure the fume hood has a current inspection sticker and is functioning correctly.
-
Work with the sash at the lowest practical height.
-
All weighing, solution preparation, and transfers of the solid material must occur inside the fume hood.[5]
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are primary, a robust PPE plan is essential to mitigate risks from spills, splashes, and unforeseen events.[6]
Eye and Face Protection: Due to the serious eye irritation hazard (H319), standard safety glasses are insufficient.[4][7]
-
Mandatory: Chemical splash goggles that form a seal around the eyes are required at all times when handling the compound.[7][8]
-
Recommended for High-Risk Operations: When handling larger quantities or if there is a significant risk of splashing, a full-face shield should be worn over the chemical splash goggles.[8][9]
Skin and Body Protection: To prevent skin irritation (H315), complete skin coverage is necessary.[4]
-
Gloves: Disposable nitrile gloves are a suitable choice for providing a barrier against incidental contact.[9] It is crucial to inspect gloves for any signs of damage before use and to change them immediately if contamination is suspected. Never reuse disposable gloves.
-
Laboratory Coat: A long-sleeved lab coat must be worn and fully buttoned.[9] This protects your street clothes and underlying skin from contamination.
-
Apparel: Long pants and closed-toe, closed-heel shoes are required to ensure no skin is exposed.[9]
Respiratory Protection: For most routine laboratory operations conducted within a fume hood, additional respiratory protection is not required. However, if engineering controls are not available or are insufficient to control dust exposure (e.g., during a large spill cleanup), a respirator would be necessary.[9]
-
Situational Requirement: In the event of a spill or if you are generating significant dust, a NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100) should be used.[7] Use of a respirator requires prior medical evaluation and fit-testing.[9]
PPE Selection Summary
| Task/Operation | Engineering Control | Eye/Face Protection | Gloves | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Fume Hood | Chemical Splash Goggles | Nitrile Gloves | Lab Coat, Full Coverage | Not required with fume hood |
| Preparing Solutions | Chemical Fume Hood | Chemical Splash Goggles | Nitrile Gloves | Lab Coat, Full Coverage | Not required with fume hood |
| Reaction Workup | Chemical Fume Hood | Chemical Splash Goggles | Nitrile Gloves | Lab Coat, Full Coverage | Not required with fume hood |
| Cleaning Small Spills | Chemical Fume Hood | Chemical Splash Goggles & Face Shield | Nitrile Gloves | Lab Coat, Full Coverage | N95/P100 Respirator |
Step-by-Step Operational Plans
Protocol: Weighing the Solid Compound
-
Preparation: Don all required PPE (lab coat, chemical splash goggles, nitrile gloves).
-
Work Area Setup: Ensure the analytical balance is clean and placed deep within a certified chemical fume hood.
-
Handling: Use a spatula to carefully transfer the desired amount of this compound from the stock bottle to a tared weigh boat or vial.
-
Minimize Dust: Perform all transfers slowly and deliberately to avoid creating airborne dust.
-
Closure: Securely cap the stock bottle immediately after use.
-
Cleanup: Gently wipe down the spatula and any surfaces inside the hood with a damp paper towel to collect any residual dust. Dispose of the towel as chemical waste.
-
Glove Disposal: Remove and dispose of gloves in the appropriate solid waste container before leaving the fume hood area.
-
Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.[8]
Protocol: Preparing a Solution
-
Preparation: Follow steps 1-5 from the weighing protocol to obtain the required mass of the solid in a suitable flask or beaker inside the fume hood.
-
Solvent Addition: Slowly add the desired solvent to the vessel containing the solid. Direct the solvent stream down the side of the vessel to avoid splashing.
-
Dissolution: If necessary, gently swirl or stir the mixture to facilitate dissolution. If using a stir bar, start the stirrer at a low speed and gradually increase to avoid splashing.
-
Transfer: Once dissolved, the solution can be carefully transferred to the reaction vessel or storage container as needed, still within the fume hood.
-
Cleanup: Rinse any glassware that came into contact with the chemical with a small amount of solvent, and pour the rinsate into a designated liquid hazardous waste container.
-
Final Steps: Follow steps 7-8 from the weighing protocol.
Disposal and Decontamination Plan
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a clearly labeled hazardous waste container.[5]
-
Liquid Waste: Unused solutions and solvent rinsates should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour this chemical down the drain.[10]
-
Decontamination: For minor spills within the fume hood, absorb the material with an inert absorbent pad or material. Gently wipe the area clean with a damp cloth. All cleanup materials must be disposed of as hazardous solid waste.
PPE Selection Workflow
The following diagram illustrates the logical process for ensuring safety before handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
